molecular formula C15H22N2O B137762 5-Methoxy-N-methyl-N-isopropyltryptamine CAS No. 96096-55-8

5-Methoxy-N-methyl-N-isopropyltryptamine

Cat. No.: B137762
CAS No.: 96096-55-8
M. Wt: 246.35 g/mol
InChI Key: HEDOODBJFVUQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-N-methyl-N-isopropyltryptamine, commonly known as 5-MeO-MiPT or by its research nickname "Moxy," is a synthetic tryptamine compound of significant interest in pharmacological and neurochemical research . This compound acts as a non-selective serotonin receptor agonist, demonstrating affinity for a range of serotonin receptor subtypes, including 5-HT 1A , 5-HT 2A , and 5-HT 2C receptors . Its unique receptor interaction profile, which differs from classical psychedelic tryptamines, makes it a valuable tool for studying the serotonergic system and its role in various neurological processes . In a research context, 5-MeO-MiPT is noted for its dose-dependent effects. At lower concentrations, it has been reported to produce effects such as stimulation and tactile enhancement in pre-clinical models, with some entactogenic properties reminiscent of MDMA, making it relevant for studies on social behavior and sensory processing . At higher research doses, its effects are more characteristic of classical 5-methoxytryptamine psychedelics like 5-MeO-DMT, providing a useful comparative agent for investigating the mechanisms of psychedelic phenomena . The compound has a rapid onset of action, typically observed within 15 to 45 minutes in experimental settings, with a primary effect duration of approximately 4 to 6 hours . Researchers utilize this compound to explore the structure-activity relationships of tryptamines, the specific contributions of different 5-HT receptors to behavioral and physiological outcomes, and the potential therapeutic mechanisms of psychedelic-derived substances . It is closely related in structure to other research tryptamines such as 5-MeO-DiPT ("Foxy") and 5-MeO-DMT, allowing for comparative studies . This product is supplied for laboratory research use only. It is strictly not for human consumption, diagnostic use, or any form of personal use. Researchers should handle this compound in accordance with all applicable laws and institutional safety guidelines.

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11(2)17(3)8-7-12-10-16-15-6-5-13(18-4)9-14(12)15/h5-6,9-11,16H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDOODBJFVUQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242114
Record name 5-Methoxy-N-methyl,N-isopropyl tryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96096-55-8
Record name 5-Methoxy-N-methyl-N-(1-methylethyl)-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96096-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-N-methyl,N-isopropyl tryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096096558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-N-methyl,N-isopropyl tryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-N-methyl-N-(1-methylethyl)-1H-Indole-3-ethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHOXY-N-METHYL-N-ISOPROPYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0P1807EUY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Scientific History of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-N-methyl-N-isopropyltryptamine, commonly known as 5-MeO-MiPT or "Moxy," is a synthetic tryptamine (B22526) that has garnered interest for its unique psychoactive properties. First synthesized and described in 1985 by David E. Repke and Alexander T. Shulgin, its history is rooted in the systematic exploration of psychedelic phenethylamines and tryptamines. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of 5-MeO-MiPT, intended for a scientific audience. It includes detailed experimental protocols, a compilation of quantitative data, and visualizations of key concepts to facilitate a deeper understanding of this compound.

Discovery and Historical Context

The initial synthesis and pharmacological exploration of this compound was first reported in a 1985 paper in the Journal of Medicinal Chemistry by David B. Repke, Douglas B. Grotjahn, and the renowned psychedelic chemist Alexander T. Shulgin.[1][2][3][4] This work was part of a broader investigation into the structure-activity relationships of psychotomimetic N-methyl-N-isopropyltryptamines. Shulgin later detailed the synthesis and human psychopharmacology of 5-MeO-MiPT in his seminal 1997 book, TiHKAL (Tryptamines I Have Known and Loved).[5][6]

The discovery of 5-MeO-MiPT is a direct extension of the pioneering work on tryptamines, a class of compounds that includes the endogenous neurotransmitter serotonin (B10506) and classic psychedelics like psilocybin and N,N-Dimethyltryptamine (DMT). Shulgin's systematic modification of the tryptamine backbone, particularly at the amine and the indole (B1671886) ring, led to the creation of a vast array of novel psychoactive compounds. 5-MeO-MiPT emerged from this research as a compound with a distinct effects profile, characterized by both stimulant and psychedelic properties.[7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-MeO-MiPT is presented in the table below.

PropertyValueReference
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine[7]
Molecular Formula C₁₅H₂₂N₂O[7][8]
Molecular Weight 246.35 g/mol [7][8]
CAS Number 96096-55-8[7]
Appearance Crystalline solid
Melting Point 162-163 °C (Hydrochloride salt)

Synthesis

The original synthesis of 5-MeO-MiPT, as described by Alexander Shulgin in TiHKAL, is a reductive amination. The following is a detailed protocol based on Shulgin's work.

Experimental Protocol: Synthesis of 5-MeO-MiPT

Starting Material: 5-Methoxy-N-methyltryptamine (5-MeO-NMT)

Reagents and Equipment:

  • 5-Methoxy-N-methyltryptamine (5-MeO-NMT)

  • Acetone (B3395972)

  • Methanol

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Celite

  • Rotary evaporator

  • Diethyl ether (Et₂O)

  • Hexane (B92381)

  • Isopropyl alcohol (IPA)

  • Concentrated Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1.40 g of 5-methoxy-N-methyltryptamine (5-MeO-NMT) in 50 mL of methanol.

  • Addition of Reagents: To this solution, add 1.0 mL of acetone and 0.5 g of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: The reaction mixture is then placed in a hydrogenation apparatus and shaken under a hydrogen atmosphere at 50 psi for 15 hours.

  • Work-up:

    • Following the hydrogenation, the catalyst is removed by filtration through a bed of Celite.

    • The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

    • The resulting solid residue is recrystallized from a mixture of diethyl ether and hexane to yield N-isopropyl-5-methoxy-N-methyltryptamine (5-MeO-MiPT) freebase.

  • Salt Formation (Hydrochloride):

    • The purified freebase is dissolved in a minimal amount of isopropyl alcohol.

    • The solution is neutralized by the addition of concentrated hydrochloric acid.

    • The hydrochloride salt is precipitated by the addition of diethyl ether.

    • The resulting crystalline solid is collected by filtration and dried.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product cluster_salt Salt Formation 5_MeO_NMT 5-Methoxy-N-methyltryptamine (5-MeO-NMT) Reductive_Amination Reductive Amination (Hydrogenation at 50 psi, 15h) 5_MeO_NMT->Reductive_Amination Acetone Acetone Acetone->Reductive_Amination Methanol Methanol Methanol->Reductive_Amination Pd_C 10% Palladium on Carbon Pd_C->Reductive_Amination H2 Hydrogen Gas H2->Reductive_Amination Filtration Filtration through Celite Reductive_Amination->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization (Et2O/Hexane) Evaporation->Recrystallization 5_MeO_MiPT_Freebase 5-MeO-MiPT Freebase Recrystallization->5_MeO_MiPT_Freebase Dissolution Dissolution in IPA 5_MeO_MiPT_Freebase->Dissolution Neutralization Neutralization with HCl Dissolution->Neutralization Precipitation Precipitation with Et2O Neutralization->Precipitation 5_MeO_MiPT_HCl 5-MeO-MiPT Hydrochloride Precipitation->5_MeO_MiPT_HCl

Caption: Synthesis workflow for 5-MeO-MiPT hydrochloride.

Pharmacological Profile

5-MeO-MiPT's psychoactive effects are primarily attributed to its interaction with the serotonergic system, particularly as an agonist at 5-HT₂A and 5-HT₁A receptors.

Receptor Binding Affinity

The binding affinity of 5-MeO-MiPT for various serotonin receptors has been characterized through radioligand binding assays. The inhibitory constant (Ki) is a measure of the concentration of the compound required to inhibit 50% of the specific binding of a radioligand to a receptor, with a lower Ki value indicating a higher binding affinity.

ReceptorRadioligandKi (nM)Reference
5-HT₁A [³H]8-OH-DPAT58
5-HT₂A [³H]Ketanserin163
Experimental Protocol: Competitive Radioligand Binding Assay (General)

This protocol provides a general framework for a competitive radioligand binding assay to determine the Ki of a test compound like 5-MeO-MiPT for serotonin receptors.

Materials and Reagents:

  • Cell membranes expressing the target human serotonin receptor (e.g., 5-HT₁A or 5-HT₂A)

  • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A)

  • Test compound (5-MeO-MiPT)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Non-specific binding control (e.g., 10 µM of a known high-affinity ligand for the target receptor)

  • 96-well filter plates (e.g., GF/B)

  • Cell harvester

  • Scintillation counter

  • Scintillation cocktail

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.

    • Competitive Binding: Serial dilutions of 5-MeO-MiPT, radioligand, and membrane suspension.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the filter plates using a cell harvester. Wash the filters several times with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Dry the filter plates, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

The primary psychedelic effects of 5-MeO-MiPT are believed to be mediated through the activation of the 5-HT₂A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR).

G 5_MeO_MiPT 5-MeO-MiPT (Agonist) 5HT2A_Receptor 5-HT2A Receptor 5_MeO_MiPT->5HT2A_Receptor Binds to Gq_G11 Gq/G11 Protein 5HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Effects (e.g., neuronal excitability changes) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: 5-HT2A receptor signaling pathway activated by 5-MeO-MiPT.

In Vivo Studies: The Mouse Head-Twitch Response

The head-twitch response (HTR) in mice is a behavioral assay commonly used to assess the in vivo 5-HT₂A receptor agonist activity of psychedelic compounds. It is considered a reliable predictor of hallucinogenic potential in humans.

Experimental Protocol: Mouse Head-Twitch Response Assay

Animals: Male C57BL/6J mice are commonly used.

Apparatus:

  • A transparent observation chamber.

  • A video camera for recording behavior.

  • Optionally, a magnetometer-based system for automated detection of head twitches.

Procedure:

  • Habituation: Place the mice individually in the observation chambers and allow them to habituate for a period of 10-30 minutes.

  • Drug Administration: Administer 5-MeO-MiPT or a vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation: Immediately after injection, record the behavior of the mice for a set duration, typically 30-60 minutes.

  • Scoring: A trained observer, blind to the treatment conditions, manually counts the number of head twitches from the video recordings. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head.

  • Data Analysis: The total number of head twitches per observation period is recorded for each animal. Statistical analysis is then performed to compare the effects of different doses of 5-MeO-MiPT to the vehicle control.

Experimental Workflow

G Animal_Selection Select C57BL/6J Mice Habituation Habituation in Observation Chamber Animal_Selection->Habituation Drug_Administration Administer 5-MeO-MiPT or Vehicle (i.p. or s.c.) Habituation->Drug_Administration Behavioral_Recording Record Behavior (30-60 min) Drug_Administration->Behavioral_Recording Data_Scoring Manual or Automated Scoring of Head Twitches Behavioral_Recording->Data_Scoring Statistical_Analysis Statistical Analysis of Head-Twitch Frequency Data_Scoring->Statistical_Analysis Results Dose-Response Curve Statistical_Analysis->Results

Caption: Workflow for the mouse head-twitch response assay.

Analytical Data

Mass Spectrometry

Mass spectrometry data for 5-MeO-MiPT is available in public databases. The fragmentation pattern can be used for its identification in analytical samples.

Mass Spectrometry Data
Molecular Ion (M+) m/z 246
Major Fragments m/z 58, 77, 115, 130, 146, 160, 189, 204
NMR and IR Spectroscopy

While complete, high-resolution spectra are best viewed in their original formats, the following tables summarize key expected peaks for 5-MeO-MiPT based on its structure and data from similar tryptamine compounds.

¹H-NMR Spectroscopy (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.1d6H-CH(CH₃)₂
~2.3s3H-N-CH₃
~2.8-3.0m4H-CH₂-CH₂-N-
~3.1sept1H-CH(CH₃)₂
~3.8s3H-O-CH₃
~6.8dd1HAr-H
~7.0d1HAr-H
~7.2d1HAr-H
~8.0br s1H-NH-

¹³C-NMR Spectroscopy (Predicted)

Chemical Shift (ppm)Assignment
~20-CH(CH₃)₂
~35-N-CH₃
~23-CH₂-CH₂-N-
~50-CH₂-CH₂-N-
~55-O-CH₃
~58-CH(CH₃)₂
~100Ar-C
~111Ar-C
~112Ar-C
~113Ar-C
~123Ar-C
~128Ar-C
~131Ar-C
~153Ar-C-O

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3400MediumN-H Stretch (indole)
~2950-2850StrongC-H Stretch (aliphatic)
~1620MediumC=C Stretch (aromatic)
~1460MediumC-H Bend (aliphatic)
~1220StrongC-O Stretch (aryl ether)
~1030StrongC-N Stretch

Conclusion

Since its initial synthesis by Repke and Shulgin in 1985, this compound has remained a compound of interest within the scientific community for its distinct pharmacological profile. Its history is a testament to the value of systematic chemical exploration in uncovering novel psychoactive agents. This technical guide has provided a consolidated resource on the discovery, synthesis, and key experimental methodologies for studying 5-MeO-MiPT. The detailed protocols and compiled data are intended to serve as a valuable reference for researchers in the fields of pharmacology, neuroscience, and drug development who wish to further investigate the properties and potential applications of this unique tryptamine.

References

An In-depth Technical Guide to the Chemical and Pharmacological Properties of 5-MeO-MIPT

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT) is not described in this document. The manufacturing of psychoactive substances is subject to strict legal regulations. This guide is intended for researchers, scientists, and drug development professionals for informational purposes only.

Introduction

This compound, commonly known as 5-MeO-MIPT or "Moxy," is a psychedelic substance belonging to the tryptamine (B22526) chemical class.[1] First synthesized and documented in 1985 by David Repke and Alexander Shulgin, it is a structural analog of other psychoactive tryptamines such as 5-MeO-DMT and 5-MeO-DiPT.[1][2] 5-MeO-MIPT is recognized for its distinct psychoactive effects, which are primarily mediated through its interaction with serotonin (B10506) receptors in the brain.[1] At lower doses, it is reported to produce stimulating and entactogenic effects, while higher doses elicit more classical psychedelic experiences.[2][3]

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 5-MeO-MIPT, presenting quantitative data in structured tables and illustrating its primary signaling pathway.

Chemical Properties

5-MeO-MIPT is a crystalline solid with the following physicochemical properties:

PropertyValueReference
Molecular Formula C15H22N2O[2][4][5]
Molar Mass 246.35 g/mol [2][4][5]
Melting Point 162–163 °C
Boiling Point 390.3 °C
Flash Point 189.9 °C
CAS Number 96096-55-8[2][4][5]
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine[2][4]

Solubility:

SolventSolubilityReference
DMF 30 mg/ml[6]
DMSO 30 mg/ml[6]
Ethanol 30 mg/ml[6]
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/ml[6]
Methanol 1 mg/ml[6]

Pharmacology

The pharmacological profile of 5-MeO-MIPT is characterized by its interaction with various serotonin receptors, which is believed to be the primary mechanism underlying its psychoactive effects.

Mechanism of Action

The hallucinogenic and entheogenic effects of 5-MeO-MIPT are thought to primarily result from its activity as a serotonin 5-HT2A receptor agonist.[2][3][4] It also acts as a non-selective serotonin receptor agonist, demonstrating affinity for 5-HT1A and 5-HT2C receptors, among others.[2] There have been conflicting reports regarding its activity as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][4] While some studies suggested it has a significant affinity for the serotonin transporter (SERT) and norepinephrine (B1679862) transporter (NET), later research indicated it does not significantly bind to or inhibit human monoamine transporters.[2][4] There are also suggestions that it may inhibit monoamine oxidase (MAO), but this has not been scientifically proven.[3][4]

Signaling Pathway

The primary signaling pathway of 5-MeO-MIPT involves its agonism at serotonin receptors, particularly the 5-HT2A receptor. This interaction initiates a cascade of intracellular signaling events that are believed to be responsible for its psychedelic effects.

5-MeO-MIPT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5_MeO_MIPT 5-MeO-MIPT 5HT2A_Receptor 5-HT2A Receptor 5_MeO_MIPT->5HT2A_Receptor Binds to G_Protein Gq/G11 Protein Activation 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Ca_Release->Cellular_Response

Primary signaling pathway of 5-MeO-MIPT via 5-HT2A receptor agonism.
Receptor Binding Affinity

The binding affinity of 5-MeO-MIPT to various receptors has been characterized, with the highest affinity observed for the 5-HT1A receptor. The Ki values, which represent the concentration of the drug that binds to 50% of the receptors, are summarized below. A smaller Ki value indicates a higher binding affinity.

Receptor/TransporterBinding Affinity Ki (μM)Reference
5-HT1A 0.058[4]
5-HT2A 0.163[4]
SERT 3.3[4]
H1 3.9[4]
α2A 5.3[4]
5-HT2C 1.3[4]
NET >22[4]
D1 >25[4]
D2 >25[4]
D3 >25[4]
DAT >26[4]
α1A >12[4]
TAAR1 >15[4]

Pharmacokinetics and Metabolism

5-MeO-MIPT undergoes extensive phase I hepatic metabolism, which is mediated by cytochrome P450 enzymes.[2] The major metabolic pathways include O-demethylation, N-demethylation, hydroxylation, and N-oxide formation.[2]

The onset of effects for orally administered 5-MeO-MIPT is approximately 30 minutes, with peak effects occurring at 1 to 2 hours.[2] The duration of action is typically 4 to 6 hours.[2] When smoked, the onset is much more rapid, and the duration is shorter, lasting 2 to 5 hours.[2]

Conclusion

5-MeO-MIPT is a potent psychoactive tryptamine with a distinct pharmacological profile. Its primary mechanism of action is through agonism of serotonin receptors, particularly the 5-HT2A receptor. While its chemical properties are well-documented, further research is needed to fully elucidate its complex pharmacological effects and therapeutic potential. The information presented in this guide serves as a foundational resource for researchers and scientists in the field of drug development and neuroscience.

References

5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT): An In-depth Technical Guide to its Mechanism of Action on Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-N-methyl-N-isopropyltryptamine, commonly known as 5-MeO-MIPT or "Moxy," is a psychoactive tryptamine (B22526) that exerts its primary pharmacological effects through interaction with serotonin (B10506) (5-HT) receptors.[1] This technical guide provides a comprehensive overview of the current understanding of 5-MeO-MIPT's mechanism of action at these receptors. It includes a detailed analysis of its binding affinity, functional activity, and the downstream signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are investigating the therapeutic potential and psychopharmacological properties of novel serotonergic compounds.

Introduction

5-MeO-MIPT is a synthetic tryptamine derivative that has gained attention for its unique psychoactive profile, which is reported to differ from classic psychedelics.[1] Its effects are mediated through its interaction with the serotonergic system, a complex network of receptors and neurotransmitters that plays a crucial role in regulating mood, cognition, and perception. A thorough understanding of 5-MeO-MIPT's engagement with specific serotonin receptor subtypes is essential for elucidating the molecular basis of its effects and for exploring its potential as a therapeutic agent.

Quantitative Pharmacological Data

The interaction of 5-MeO-MIPT with serotonin receptors has been quantified through various in vitro assays. The following tables summarize the available data on its binding affinity (Ki) and functional activity (EC50/IC50 and Emax), providing a comparative a_nalysis with other relevant tryptamines.

Table 1: Binding Affinities (Ki) of 5-MeO-MIPT and Related Tryptamines at Serotonin Receptors

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)SERT (Ki, nM)
5-MeO-MIPT 423313003300
5-MeO-DMT1.9 - 3>1000-2184
DMT234347527-
Psilocin----

Data compiled from multiple sources.[2][3][4]

Table 2: Functional Activity of 5-MeO-MIPT and Related Tryptamines at Serotonin Receptors

CompoundReceptorAssay TypeParameterValue
5-MeO-MIPT 5-HT2ACalcium MobilizationEC50263.5 nM[5]
5-MeO-MIPT 5-HT2ACalcium MobilizationEmaxFull Agonist[5]
5-MeO-MIPT 5-HT1A[35S]GTPγS Binding% Max Effect42%[4]
5-MeO-DMT5-HT2ACalcium MobilizationEC501.80 - 3.87 nM[3]
5-MeO-DMT5-HT2ACalcium MobilizationEmax100%[3]
5-MeO-DMT5-HT1A[35S]GTPγS BindingEC505.1 nM[6]

Downstream Signaling Pathways

5-MeO-MIPT's effects are initiated by its binding to and activation of specific G-protein coupled receptors (GPCRs), primarily the 5-HT1A and 5-HT2A receptor subtypes. This activation triggers distinct intracellular signaling cascades.

5-HT2A Receptor Signaling

The hallucinogenic and psychoactive effects of tryptamines are predominantly mediated by the activation of the 5-HT2A receptor.[7] This receptor is coupled to the Gq/11 family of G-proteins.[6] Upon agonist binding by 5-MeO-MIPT, the following signaling cascade is initiated:

  • Gq/11 Activation: The activated 5-HT2A receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5MeO_MIPT 5-MeO-MIPT 5HT2A_R 5-HT2A Receptor 5MeO_MIPT->5HT2A_R Binds Gq_11 Gq/11 5HT2A_R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

5-HT2A Receptor Gq Signaling Pathway
5-HT1A Receptor Signaling

5-MeO-MIPT also exhibits significant affinity for the 5-HT1A receptor, which is coupled to the Gi/o family of G-proteins.[8] Activation of this receptor generally leads to inhibitory neuronal responses through the following pathway:

  • Gi/o Activation: Agonist binding to the 5-HT1A receptor promotes the exchange of GDP for GTP on the Gαi/o subunit.

  • Adenylyl Cyclase Inhibition: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

  • Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA) and subsequent modulation of ion channel activity and gene expression, typically resulting in neuronal hyperpolarization and reduced excitability.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5MeO_MIPT 5-MeO-MIPT 5HT1A_R 5-HT1A Receptor 5MeO_MIPT->5HT1A_R Binds Gi_o Gi/o 5HT1A_R->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Leads to

5-HT1A Receptor Gi Signaling Pathway
Biased Agonism and β-Arrestin Recruitment

Recent research in GPCR pharmacology has highlighted the concept of biased agonism, where a ligand can preferentially activate one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). While specific data on 5-MeO-MIPT's ability to recruit β-arrestin is limited, it is a critical area for future investigation as it may explain the nuanced differences in the subjective effects of various tryptamines.[9] β-arrestin recruitment is typically associated with receptor desensitization and internalization, but can also initiate G-protein-independent signaling.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of 5-MeO-MIPT at serotonin receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

  • Objective: To determine the Ki of 5-MeO-MIPT for 5-HT1A and 5-HT2A receptors.

  • Materials:

    • Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing human recombinant 5-HT1A or 5-HT2A receptors.

    • Radioligands:

      • For 5-HT1A: [3H]8-OH-DPAT[10]

      • For 5-HT2A: [3H]ketanserin[10]

    • Test Compound: 5-MeO-MIPT

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[11]

    • Non-specific Binding Control: 10 µM Serotonin or other appropriate high-affinity ligand.

    • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).

    • Scintillation Counter: For detecting radioactivity.

  • Procedure:

    • Membrane Preparation: Homogenize cultured cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

    • Assay Setup: In a 96-well plate, add assay buffer, increasing concentrations of 5-MeO-MIPT, a fixed concentration of the radioligand, and the membrane preparation.

    • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[11]

    • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

    • Data Analysis: Determine the IC50 value (concentration of 5-MeO-MIPT that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate Membrane_Prep->Assay_Setup Incubation Incubation (30°C, 60 min) Assay_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC50, Ki) Quantification->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, by detecting the resulting increase in intracellular calcium.

  • Objective: To determine the EC50 and Emax of 5-MeO-MIPT at the 5-HT2A receptor.

  • Materials:

    • Cells: CHO or HEK-293 cells stably expressing the human 5-HT2A receptor.[12]

    • Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.

    • Calcium-sensitive Dye: Fluo-4 AM or similar.

    • Test Compound: 5-MeO-MIPT

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Fluorescence Plate Reader: With injection capabilities.

  • Procedure:

    • Cell Plating: Seed cells into the assay plate and incubate overnight to allow for attachment.

    • Dye Loading: Remove culture medium and incubate cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.

    • Compound Addition: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, inject varying concentrations of 5-MeO-MIPT into the wells.

    • Signal Detection: Measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

    • Data Analysis: Plot the peak fluorescence response against the concentration of 5-MeO-MIPT. Determine the EC50 and Emax values from the resulting dose-response curve.

Calcium_Mobilization_Workflow Start Start Cell_Plating Cell Plating Start->Cell_Plating Dye_Loading Calcium Dye Loading Cell_Plating->Dye_Loading Compound_Addition Compound Addition & Fluorescence Reading Dye_Loading->Compound_Addition Data_Analysis Data Analysis (EC50, Emax) Compound_Addition->Data_Analysis End End Data_Analysis->End

Calcium Mobilization Assay Workflow
[35S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins by a receptor agonist.

  • Objective: To determine the EC50 and Emax of 5-MeO-MIPT for G-protein activation at the 5-HT1A receptor.

  • Materials:

    • Cell Membranes: Membranes from cells expressing the 5-HT1A receptor.

    • Radioligand: [35S]GTPγS

    • Test Compound: 5-MeO-MIPT

    • GDP: To facilitate the GTPγS binding.

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.[3]

    • Filtration Apparatus and Scintillation Counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, pre-incubate cell membranes with varying concentrations of 5-MeO-MIPT in assay buffer containing GDP.

    • Initiate Reaction: Add [35S]GTPγS to start the reaction.

    • Incubation: Incubate the plate at 25°C for 60 minutes.[3]

    • Filtration and Quantification: Terminate the reaction by rapid filtration and measure the filter-bound radioactivity.

    • Data Analysis: Plot the stimulated [35S]GTPγS binding against the concentration of 5-MeO-MIPT to determine EC50 and Emax values.

Conclusion

5-MeO-MIPT is a potent serotonin receptor agonist with high affinity for both the 5-HT1A and 5-HT2A receptor subtypes. Its primary psychoactive effects are likely driven by its full agonist activity at the 5-HT2A receptor, leading to the activation of the Gq/11-PLC-IP3/DAG signaling pathway and subsequent calcium mobilization. Concurrently, its interaction with the 5-HT1A receptor activates the Gi/o pathway, resulting in the inhibition of adenylyl cyclase and a decrease in cAMP levels, which is typically associated with neuronal inhibition. The interplay between these two signaling pathways likely contributes to the unique pharmacological profile of 5-MeO-MIPT. Further research, particularly into its potential for biased agonism and β-arrestin recruitment, will be crucial for a more complete understanding of its mechanism of action and for the rational design of novel therapeutic agents targeting the serotonergic system.

References

The Pharmacological Profile of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-N-methyl-N-isopropyltryptamine, commonly known as 5-MeO-MIPT or "Moxy," is a synthetic tryptamine (B22526) that has garnered interest within the scientific community for its unique psychoactive effects.[1][2] Structurally related to other 5-methoxytryptamines like 5-MeO-DMT, it is recognized for its distinct and dose-dependent pharmacological profile.[1][3] At lower doses, it is reported to produce empathogenic and tactile-enhancing effects, while higher doses elicit more classical psychedelic experiences.[1] This guide provides a comprehensive technical overview of the pharmacological properties of 5-MeO-MIPT, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Pharmacodynamics: Receptor and Transporter Interactions

The primary mechanism of action of 5-MeO-MIPT is believed to be its interaction with serotonin (B10506) (5-HT) receptors.[2][4] It displays a notable affinity for several 5-HT receptor subtypes, acting as a non-selective serotonin receptor agonist.[1]

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of 5-MeO-MIPT for a variety of neurotransmitter receptors. The inhibition constant (Ki), a measure of binding affinity where a lower value indicates a higher affinity, has been quantified for several key targets.

Receptor SubtypeKi (μM)
5-HT1A0.058[4]
5-HT2A0.163[4]
5-HT2C1.3[4]
α2A5.3[4]
H13.9[4]
SERT3.3[4]
D1>25[4]
D2>25[4]
D3>25[4]
α1A>12[4]
TAAR1>15[4]
DAT>26[4]
NET>22[4]
Table 1: Receptor Binding Affinities (Ki) of 5-MeO-MIPT.
Functional Activity

In vitro functional assays have confirmed that 5-MeO-MIPT acts as a full agonist at the 5-HT2A receptor.[5] The potency of a compound in eliciting a functional response is measured by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

AssayReceptorParameterValue (µM)
Calcium Flux5-HT2AEC500.023 ± 0.04[5]
Serotonin Reuptake InhibitionSERTIC506.4[6]
Norepinephrine (B1679862) Reuptake InhibitionNETIC502.6[6]
Table 2: Functional Activity of 5-MeO-MIPT.

The hallucinogenic effects of 5-MeO-MIPT are primarily attributed to its agonist activity at the 5-HT2A receptor.[2][4] However, its high affinity for the 5-HT1A receptor may also contribute to its overall pharmacological effects.[4] There are conflicting reports regarding its activity at monoamine transporters. While one study indicated that 5-MeO-MIPT inhibits serotonin and norepinephrine reuptake[6], another study found no significant interaction with human monoamine transporters.[1]

Experimental Protocols

Radioligand Binding Assay

The binding affinities of 5-MeO-MIPT are determined using competitive radioligand binding assays.

Objective: To determine the inhibition constant (Ki) of 5-MeO-MIPT at various receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing the target human receptor (e.g., HEK293 cells).

  • A specific radioligand for each receptor subtype (e.g., [3H]ketanserin for 5-HT2A receptors).

  • Test compound: 5-MeO-MIPT.

  • Assay buffer.

  • 96-well microfilter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the receptor of interest are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (5-MeO-MIPT).

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through the microfilter plates, which separates the bound from the free radioligand. The filters are then washed to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of 5-MeO-MIPT that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis prep_membranes Prepare Cell Membranes with Target Receptor incubation Incubate Membranes, Radioligand, and 5-MeO-MIPT prep_membranes->incubation prep_radioligand Prepare Radioligand Solution prep_radioligand->incubation prep_compound Prepare Serial Dilutions of 5-MeO-MIPT prep_compound->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Calculate IC50 and Ki scintillation->analysis

Radioligand Binding Assay Workflow.

Calcium Flux Assay

The functional activity of 5-MeO-MIPT at Gq-coupled receptors like 5-HT2A is often assessed using a calcium flux assay.

Objective: To determine the EC50 of 5-MeO-MIPT for inducing an intracellular calcium response mediated by the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound: 5-MeO-MIPT.

  • Assay buffer.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is replaced with a solution containing the calcium-sensitive fluorescent dye, and the cells are incubated to allow the dye to enter the cells.

  • Compound Addition: The plate is placed in the fluorescence reader, and a baseline fluorescence is measured. Varying concentrations of 5-MeO-MIPT are then added to the wells.

  • Fluorescence Measurement: The change in fluorescence, which corresponds to the increase in intracellular calcium concentration, is measured over time.

  • Data Analysis: The peak fluorescence response is plotted against the concentration of 5-MeO-MIPT to generate a dose-response curve, from which the EC50 value is determined.

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis plate_cells Plate 5-HT2A Expressing Cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye baseline Measure Baseline Fluorescence load_dye->baseline add_compound Add 5-MeO-MIPT baseline->add_compound measure_response Measure Fluorescence Change add_compound->measure_response dose_response Generate Dose-Response Curve measure_response->dose_response calculate_ec50 Calculate EC50 dose_response->calculate_ec50

Calcium Flux Assay Workflow.

In Vivo Pharmacology

Animal studies, primarily in mice, have been conducted to investigate the in vivo effects of 5-MeO-MIPT.

Head-Twitch Response (HTR)

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered a preclinical model for hallucinogenic potential.[7]

Protocol:

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Drug Administration: 5-MeO-MIPT is administered, typically via intraperitoneal (i.p.) injection, at various doses.

  • Observation: Following administration, the mice are placed in an observation chamber, and the number of head twitches is counted for a defined period.

  • Data Analysis: The frequency of head twitches is analyzed to determine the dose-dependent effect of the compound.

Other In Vivo Effects

Studies in mice have shown that 5-MeO-MIPT can induce a dose-dependent decrease in core body temperature.[8] At higher doses, it can also impair motor activity and cause changes in cardiorespiratory parameters.[9] A study on the acute toxicity of 5-MeO-MIPT in mice indicated that low doses did not cause significant histopathological effects, while high doses induced apoptotic cell death.[10][11]

Pharmacokinetics

Following intraperitoneal administration in mice, 5-MeO-MIPT has been detected in the blood, kidney, liver, and brain.[2] The major metabolic pathways for 5-MeO-MIPT include O-demethylation, N-demethylation, hydroxylation, and N-oxide formation, mediated by cytochrome P450 enzymes.[1][7]

Signaling Pathways

The primary signaling cascade initiated by 5-MeO-MIPT's activation of the 5-HT2A receptor involves the Gq/11 protein pathway.

G 5-MeO-MIPT 5-MeO-MIPT 5-HT2A Receptor 5-HT2A Receptor 5-MeO-MIPT->5-HT2A Receptor binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 activates PLC Phospholipase C Gq/11->PLC PIP2 PIP2 -> IP3 + DAG PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Intracellular Ca2+ Release IP3->Ca2+ Release PKC Activation Protein Kinase C Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

5-HT2A Receptor Signaling Pathway.

Conclusion

5-MeO-MIPT is a pharmacologically active tryptamine with a complex profile, primarily acting as a serotonin receptor agonist with high affinity for the 5-HT1A and 5-HT2A receptors. Its in vitro and in vivo effects are consistent with its receptor binding profile, particularly its 5-HT2A agonism, which is believed to mediate its hallucinogenic properties. The conflicting data on its interaction with monoamine transporters warrants further investigation. This technical guide provides a foundational understanding of the pharmacological profile of 5-MeO-MIPT, which can inform future research and drug development efforts.

References

An In-depth Technical Guide to 5-MeO-MIPT Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and functional activity of 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), a psychoactive tryptamine. The document synthesizes key quantitative data, details common experimental protocols, and illustrates the primary signaling pathways involved in its mechanism of action.

Receptor Binding and Functional Activity Profile

5-MeO-MIPT interacts with a range of monoamine receptors and transporters. Its primary psychoactive effects are believed to stem from its activity as a potent agonist at serotonin (B10506) 5-HT2A receptors.[1][2] However, it also displays significant affinity for other serotonin receptor subtypes, notably the 5-HT1A receptor.[3][4] The compound's engagement with multiple receptor types likely contributes to its unique pharmacological profile.[5]

Quantitative Data: Receptor Binding Affinities

The binding affinity of 5-MeO-MIPT for various receptors is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.

Receptor SubtypeBinding Affinity (Kᵢ) in nMReference
5-HT₁ₐ130[4]
5-HT₂ₐ497[4]

Note: Data is derived from studies using recombinant human receptors.

Quantitative Data: Functional Activity and Monoamine Transporter Inhibition

Functional assays measure the biological response initiated by the compound binding to the receptor. For G protein-coupled receptors, this is often measured as agonist-induced calcium mobilization (EC₅₀). For monoamine transporters, activity is measured by the concentration that inhibits 50% of neurotransmitter reuptake (IC₅₀).

TargetAssay TypeValueReference
5-HT₂ₐCalcium Mobilization (EC₅₀)120 nM[4]
5-HT₂ₐCalcium Mobilization (Eₘₐₓ)100%[4]
Serotonin Transporter (SERT)Reuptake Inhibition (Kᵢ)2,150 nM[4]
Serotonin Transporter (SERT)Reuptake Inhibition (IC₅₀)6.4 µM[6]
Norepinephrine Transporter (NET)Reuptake Inhibition (IC₅₀)2.6 µM[6]

Note: Eₘₐₓ is relative to the reference agonist 5-HT.

Key Signaling Pathways

The interaction of 5-MeO-MIPT with 5-HT₂ₐ and 5-HT₁ₐ receptors initiates distinct downstream intracellular signaling cascades.

5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that couples to Gq/G₁₁ proteins.[7] Agonist binding, including by 5-MeO-MIPT, activates phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses.[7]

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT₂ₐ Receptor G_Protein Gq/G₁₁ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ DAG DAG PLC->IP3_node Ligand 5-MeO-MIPT Ligand->Receptor Binds Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation IP3_node->IP3 DAG_node->DAG

5-HT₂ₐ receptor Gq-coupled signaling cascade.
5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor typically couples to inhibitory G proteins (Gi/o).[3] Upon activation by an agonist such as 5-MeO-MIPT, the Gi/o protein inhibits the enzyme adenylyl cyclase. This action leads to a reduction in the intracellular concentration of the secondary messenger cyclic AMP (cAMP), which is generally associated with neuronal inhibition.[3]

Gi_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT₁ₐ Receptor G_Protein Gi/o Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP AC->cAMP Ligand 5-MeO-MIPT Ligand->Receptor Binds Response Neuronal Inhibition cAMP->Response

5-HT₁ₐ receptor Gi-coupled signaling cascade.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays.

Radioligand Competition Binding Assay

This technique is used to determine the binding affinity (Kᵢ) of an unlabeled compound (the 'competitor', e.g., 5-MeO-MIPT) by measuring its ability to displace a radiolabeled ligand from a receptor.

A. Materials:

  • Membrane Preparation: Cell membranes expressing the human receptor of interest (e.g., 5-HT₂ₐ).

  • Radioligand: A high-affinity radiolabeled ligand specific to the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).[4]

  • Test Compound: 5-MeO-MIPT at various concentrations.

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[8]

  • Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C).[8]

  • Scintillation Counter: For quantifying radioactivity.

B. Procedure:

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membrane fraction, which is then resuspended in assay buffer.[8]

  • Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (5-MeO-MIPT).[8][9]

  • Separation: The reaction is terminated by rapid vacuum filtration, separating the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.[8]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ value is determined using non-linear regression. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[8]

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Cell Membranes with Target Receptor p2 Prepare Serial Dilutions of 5-MeO-MIPT p3 Prepare Fixed Conc. of Radioligand a1 Incubate Membranes, Radioligand & 5-MeO-MIPT in 96-well Plate p3->a1 a2 Separate Bound/Unbound via Vacuum Filtration a1->a2 a3 Wash Filters with Ice-Cold Buffer a2->a3 a4 Measure Radioactivity with Scintillation Counter a3->a4 d1 Plot % Inhibition vs. [5-MeO-MIPT] a4->d1 d2 Calculate IC₅₀ via Non-Linear Regression d1->d2 d3 Calculate Kᵢ using Cheng-Prusoff Equation d2->d3

Workflow for a competitive radioligand binding assay.
Calcium Mobilization Functional Assay

This assay is used to determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound at Gq-coupled receptors like 5-HT₂ₐ.

A. Materials:

  • Cell Line: A cell line (e.g., HEK293) stably expressing the human 5-HT₂ₐ receptor.

  • Calcium-sensitive Dye: A fluorescent dye (e.g., Fluo-4 AM) that increases in intensity upon binding to calcium.

  • Test Compound: 5-MeO-MIPT at various concentrations.

  • Fluorescence Plate Reader: An instrument capable of detecting changes in fluorescence over time.

B. Procedure:

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, which enters the cells.

  • Compound Addition: Varying concentrations of 5-MeO-MIPT are added to the wells.

  • Fluorescence Reading: The plate is placed in a fluorescence reader, and the fluorescence intensity is measured immediately before and after the addition of the compound. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the log concentration of 5-MeO-MIPT. The EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal response) are determined using a sigmoidal dose-response curve fit.

References

In-Vitro Characterization of 5-MeO-MIPT: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), also known as "Moxy," is a psychedelic compound of the tryptamine (B22526) class. Its unique psychoactive effects, which are reported to be highly dose-dependent, are believed to stem from its interactions with various neurotransmitter receptors, primarily within the serotonergic system.[1][2] This technical guide provides a comprehensive overview of the in-vitro characterization of 5-MeO-MIPT, presenting quantitative data on its receptor binding affinity and functional activity. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular mechanisms.

Quantitative Data

The following tables summarize the in-vitro binding affinities and functional potencies of 5-MeO-MIPT at various receptors and transporters.

Table 1: Receptor and Transporter Binding Affinities (Ki, μM) of 5-MeO-MIPT

TargetKi (μM)
5-HT1A0.058[1]
5-HT2A0.163[1]
5-HT2C1.3[1]
α2A5.3[1]
H13.9[1]
SERT3.3[1]
NET>22[1]
DAT>26[1]
D1>25[1]
D2>25[1]
D3>25[1]
α1A>12[1]
TAAR1>15[1]

Table 2: Functional Activity of 5-MeO-MIPT at 5-HT2A Receptor

Assay TypeParameterValue
Calcium MobilizationEC50105 nM[3]
Calcium MobilizationEmax100% (relative to 5-HT)[3]

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol outlines the determination of the binding affinity of 5-MeO-MIPT for various receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT1A, 5-HT2A)

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A)

  • 5-MeO-MIPT (test compound)

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 5-MeO-MIPT in the assay buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of 5-MeO-MIPT that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay for Functional Activity (EC50 and Emax)

This protocol describes the measurement of 5-HT2A receptor activation by 5-MeO-MIPT through the quantification of intracellular calcium mobilization.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 5-MeO-MIPT (test compound)

  • Serotonin (B10506) (5-HT) as a reference agonist

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading capability

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into the microplates and allow them to attach overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of 5-MeO-MIPT or the reference agonist (5-HT) to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using the plate reader.

  • Data Analysis: Determine the maximum fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to the reference agonist).

Monoamine Transporter Inhibition Assay

This protocol details the assessment of 5-MeO-MIPT's ability to inhibit the reuptake of serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT).

Materials:

  • HEK293 cells expressing the human SERT, NET, or DAT.

  • Radiolabeled monoamine ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine)

  • 5-MeO-MIPT (test compound)

  • Known transporter inhibitors for non-specific uptake determination (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET, GBR12909 for DAT)

  • Assay buffer

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in 96-well plates.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of 5-MeO-MIPT or a vehicle control.

  • Initiation of Uptake: Add the radiolabeled monoamine to each well to initiate uptake.

  • Termination of Uptake: After a defined incubation period, rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled monoamine taken up using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of monoamine uptake for each concentration of 5-MeO-MIPT. Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by 5-MeO-MIPT and the general workflows of the described in-vitro experiments.

G cluster_5HT2A 5-HT2A Receptor Signaling Pathway 5-MeO-MIPT 5-MeO-MIPT 5-HT2A_Receptor 5-HT2A_Receptor 5-MeO-MIPT->5-HT2A_Receptor Agonism Gq_G_protein Gq_G_protein 5-HT2A_Receptor->Gq_G_protein Activates PLC Phospholipase C Gq_G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Intracellular Ca2+ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects_2A Downstream Cellular Effects Ca2_Release->Downstream_Effects_2A PKC_Activation->Downstream_Effects_2A

Caption: 5-HT2A receptor signaling cascade initiated by 5-MeO-MIPT.

G cluster_5HT1A 5-HT1A Receptor Signaling Pathway 5-MeO-MIPT_1A 5-MeO-MIPT 5-HT1A_Receptor 5-HT1A_Receptor 5-MeO-MIPT_1A->5-HT1A_Receptor Agonism Gi_G_protein Gi/o G-protein 5-HT1A_Receptor->Gi_G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_G_protein->Adenylyl_Cyclase Inhibits ATP ATP Adenylyl_Cyclase->ATP Converts cAMP cAMP ATP->cAMP Downstream_Effects_1A Downstream Cellular Effects cAMP->Downstream_Effects_1A Reduced signaling

Caption: 5-HT1A receptor signaling cascade initiated by 5-MeO-MIPT.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay A Prepare receptor membranes, radioligand, and test compound B Incubate to reach equilibrium A->B C Separate bound and free ligand via filtration B->C D Quantify bound radioligand using scintillation counting C->D E Data analysis to determine IC50 and Ki values D->E

Caption: General workflow for a radioligand binding assay.

G cluster_workflow_calcium Experimental Workflow: Calcium Flux Assay F Seed receptor-expressing cells G Load cells with calcium-sensitive dye F->G H Add test compound (agonist) G->H I Measure fluorescence change over time H->I J Data analysis to determine EC50 and Emax I->J

Caption: General workflow for a calcium flux assay.

Conclusion

The in-vitro characterization of 5-MeO-MIPT reveals it to be a potent agonist at the 5-HT1A and 5-HT2A serotonin receptors, with lower affinity for other serotonergic and monoaminergic sites.[1][3] Its primary mechanism of action is likely mediated through the activation of Gq-coupled 5-HT2A receptors, leading to an increase in intracellular calcium, and Gi/o-coupled 5-HT1A receptors, resulting in the inhibition of adenylyl cyclase. The provided experimental protocols and workflows offer a foundational framework for researchers to further investigate the nuanced pharmacology of this and related compounds. A thorough understanding of the in-vitro properties of 5-MeO-MIPT is crucial for elucidating its complex in-vivo effects and for guiding future drug development efforts in the psychedelic medicine space.

References

The Enigmatic Psychedelic: A Technical Guide to the Neurochemical Profile and Psychoactivity of 5-MeO-MIPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), a synthetic tryptamine (B22526), presents a unique and complex pharmacological profile that distinguishes it from classic serotonergic psychedelics. This technical guide provides a comprehensive analysis of the neurochemical effects and psychoactive properties of 5-MeO-MIPT, intended to serve as a resource for researchers, scientists, and professionals in the field of drug development. We delve into its receptor binding affinities, functional activities at key serotonin (B10506) receptors, and its contentious interaction with monoamine transporters. Detailed experimental methodologies from seminal studies are provided to ensure reproducibility and a deeper understanding of the presented data. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows through detailed diagrams, offering a holistic view of the substance's mechanism of action.

Introduction

5-MeO-MIPT, colloquially known as "Moxy," is a psychoactive tryptamine first synthesized and described by David Repke and Alexander Shulgin.[1] It is structurally related to other 5-methoxy-tryptamines like 5-MeO-DMT and 5-MeO-DiPT. Anecdotal reports from human users describe its effects as dose-dependent, with lower doses producing empathogenic and tactile enhancement with mild psychoactivity, and higher doses eliciting more classic, intense psychedelic experiences.[1] This unique profile suggests a complex interplay of neurochemical interactions that warrants detailed scientific investigation. Understanding the precise mechanisms underlying its effects is crucial for evaluating its potential therapeutic applications and associated risks.

Neurochemical Profile

The neurochemical effects of 5-MeO-MIPT are primarily mediated by its interactions with serotonin (5-HT) receptors. However, its engagement with other targets, including monoamine transporters, has also been a subject of investigation.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of 5-MeO-MIPT for various neurotransmitter receptors and transporters. The affinity is typically expressed as the inhibition constant (Ki), with lower values indicating a higher binding affinity.

Table 1: Receptor and Transporter Binding Affinities (Ki) of 5-MeO-MIPT

TargetKi (nM)Reference
Serotonin Receptors
5-HT1A58Rickli et al., 2016[2][3]
5-HT2A163Rickli et al., 2016[2][3]
5-HT2B11.40[4]
5-HT2C1300Rickli et al., 2016[2][3]
Monoamine Transporters
Serotonin Transporter (SERT)6400Nagai et al., 2007[5]
Norepinephrine (B1679862) Transporter (NET)2600Nagai et al., 2007[5]
Dopamine Transporter (DAT)>10000Nagai et al., 2007[5]
Functional Activity

Beyond binding, the functional activity of a compound at a receptor determines its downstream effects. 5-MeO-MIPT has been shown to act as an agonist at several serotonin receptors, with its psychedelic effects primarily attributed to its action at the 5-HT2A receptor.

Table 2: Functional Activity of 5-MeO-MIPT at Serotonin Receptors

TargetAssay TypeParameterValueReference
5-HT2ACalcium MobilizationEC5023 nMRickli et al., 2016[2]
5-HT2ACalcium MobilizationEmax80% (relative to serotonin)Rickli et al., 2016[2]
5-HT2BAequoScreen AssayEC5011.40 nM[4]
5-HT2BAequoScreen AssayEmaxPartial Agonist[4]
Monoamine Transporter Interaction

The interaction of 5-MeO-MIPT with the serotonin (SERT) and norepinephrine (NET) transporters has been a point of contention in the literature. An early study by Nagai et al. (2007) suggested that 5-MeO-MIPT inhibits the reuptake of serotonin and norepinephrine with IC50 values of 6.4 µM and 2.6 µM, respectively.[5] However, a later study by Rickli et al. (2016) found no significant interaction with human monoamine transporters.[2][3] This discrepancy may be due to differences in experimental methodologies, such as the use of rat brain synaptosomes in the former study versus recombinant human transporters in the latter.

Psychoactivity

The psychoactive effects of 5-MeO-MIPT are complex and dose-dependent. At lower oral doses (4-6 mg), users report empathogenic feelings, tactile enhancement, and mild visual and cognitive alterations.[6] Higher doses can lead to more profound psychedelic experiences, though often with a significant body load. The primary mechanism for its hallucinogenic effects is believed to be agonism at the 5-HT2A receptor.[7] However, its high affinity for the 5-HT1A receptor likely contributes to and modulates the overall subjective experience.[8]

Signaling Pathways

The psychoactive effects of 5-MeO-MIPT are a direct consequence of its ability to activate specific intracellular signaling cascades upon binding to serotonin receptors. The two primary pathways implicated are the Gq-coupled pathway for the 5-HT2A receptor and the Gi/o-coupled pathway for the 5-HT1A receptor.

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 5-MeO-MIPT 5-MeO-MIPT 5-HT2A_Receptor 5-HT2A_Receptor 5-MeO-MIPT->5-HT2A_Receptor Binds Gq_Protein Gq_Protein 5-HT2A_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Co-activates Cellular_Response Psychoactive Effects (e.g., visual distortions) Ca2+->Cellular_Response Contributes to PKC->Cellular_Response Leads to

5-HT2A Receptor Gq Signaling Pathway

Gio_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 5-MeO-MIPT 5-MeO-MIPT 5-HT1A_Receptor 5-HT1A_Receptor 5-MeO-MIPT->5-HT1A_Receptor Binds Gio_Protein Gio_Protein 5-HT1A_Receptor->Gio_Protein Activates AC Adenylyl Cyclase Gio_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Psychoactivity (e.g., anxiolytic effects) PKA->Cellular_Response Leads to

5-HT1A Receptor Gi/o Signaling Pathway

Experimental Protocols

The following sections detail the methodologies employed in key studies to determine the neurochemical profile of 5-MeO-MIPT.

Radioligand Binding Assays (Adapted from Rickli et al., 2016)

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Cell_Membranes Cell Membranes expressing human recombinant receptors Incubation_Mix Incubate membranes, radioligand, and 5-MeO-MIPT at a specific temperature and duration Cell_Membranes->Incubation_Mix Radioligand Specific Radioligand (e.g., [³H]ketanserin for 5-HT₂A) Radioligand->Incubation_Mix 5-MeO-MIPT_Dilutions Serial dilutions of 5-MeO-MIPT 5-MeO-MIPT_Dilutions->Incubation_Mix Filtration Rapid filtration through glass fiber filters to separate bound and free radioligand Incubation_Mix->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation_Counting Quantify radioactivity on filters using liquid scintillation counting Washing->Scintillation_Counting Data_Analysis Calculate Ki values using IC₅₀ values and the Cheng-Prusoff equation Scintillation_Counting->Data_Analysis

Workflow for Radioligand Binding Assay
  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

  • Radioligands: Specific radiolabeled antagonists or agonists were used to label the target receptors. For example, [3H]ketanserin for the 5-HT2A receptor.

  • Incubation: Cell membranes were incubated with the radioligand and various concentrations of 5-MeO-MIPT in a buffered solution.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation spectrometry.

  • Data Analysis: The concentration of 5-MeO-MIPT that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The IC50 values were then converted to Ki values using the Cheng-Prusoff equation.

Monoamine Uptake Assay (Adapted from Nagai et al., 2007)
  • Preparation of Synaptosomes: Synaptosomes were prepared from the brains of male Wistar rats. The brain tissue was homogenized in a sucrose (B13894) solution and centrifuged to isolate the synaptosomal fraction.

  • Uptake Assay: Synaptosomes were pre-incubated with various concentrations of 5-MeO-MIPT. The uptake reaction was initiated by adding a radiolabeled monoamine ([3H]serotonin, [3H]norepinephrine, or [3H]dopamine).

  • Termination and Measurement: The uptake was stopped by rapid filtration. The radioactivity retained by the synaptosomes was measured by liquid scintillation counting.

  • Data Analysis: The concentration of 5-MeO-MIPT that inhibited 50% of the monoamine uptake (IC50) was calculated.

In Vivo Acute Toxicity Study in Mice
  • Animals: Adult female CD1 mice were used in the study.[9]

  • Administration: 5-MeO-MIPT was administered intraperitoneally (IP) at doses of 0.27 mg/kg and 2.7 mg/kg.[9]

  • Toxicological Analysis: Blood and organ (kidney, liver, brain) samples were collected and analyzed for the presence of 5-MeO-MIPT using liquid chromatography-mass spectrometry (LC-MS).[6][9]

  • Histopathological Analysis: Organ tissues were examined for any pathological changes. High doses of 5-MeO-MIPT were found to induce apoptotic cell death, as indicated by increased caspase-3 and caspase-8 activity.[6][9]

Conclusion

5-MeO-MIPT is a pharmacologically complex tryptamine with a distinct neurochemical and psychoactive profile. Its high affinity for both the 5-HT2A and 5-HT1A receptors likely underlies its unique dose-dependent effects, ranging from empathogenic to classic psychedelic. The conflicting data regarding its interaction with monoamine transporters highlights the need for further research using standardized methodologies. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for future investigations into the therapeutic potential and risks associated with 5-MeO-MIPT. A deeper understanding of its mechanism of action is paramount for the responsible exploration of this and other novel psychoactive substances in the context of drug development and neuroscience.

References

A Technical Guide to Alexander Shulgin's Research on 5-MeO-MIPT

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Methoxy-N-methyl-N-isopropyltryptamine, commonly known as 5-MeO-MIPT or "Moxy," is a psychedelic tryptamine (B22526) first synthesized and documented by Alexander Shulgin. This technical guide provides an in-depth analysis of Shulgin's foundational research into this compound, supplemented by subsequent pharmacological findings. It details the original synthesis protocol, presents quantitative data on dosage and receptor interactions in a structured format, and outlines the experimental methodologies and key signaling pathways. The information is intended to serve as a core reference for professionals engaged in psychedelic research and drug development.

Introduction

Alexander Shulgin, a prominent figure in the field of psychopharmacology, first reported the synthesis and psychoactive properties of 5-MeO-MIPT in 1985 in the Journal of Medicinal Chemistry and later detailed it in his book, TiHKAL (Tryptamines I Have Known and Loved).[1][2][3] Shulgin's work described 5-MeO-MIPT as a unique compound with dose-dependent effects, ranging from tactile enhancement and entactogenic qualities at lower doses to classical psychedelic phenomena at higher doses.[1][3] This guide synthesizes Shulgin's original findings with modern pharmacological data to provide a comprehensive technical overview.

Quantitative Data

The following tables summarize the quantitative data reported by Alexander Shulgin and subsequent pharmacological studies.

Table 1: Dosage and Duration as per Shulgin's Research
Route of AdministrationDosage Range (Shulgin)DurationOnset of ActionPeak Effects
Oral4 - 6 mg4 - 6 hours15 - 45 minutes1 - 2 hours
Smoked12 - 20 mg2 - 5 hoursRapid< 30 minutes

Data sourced from TiHKAL and related publications.[1][4][5]

Table 2: Receptor Binding Affinity (Ki in µM)
ReceptorBinding Affinity (Ki)Primary Signaling Protein
5-HT1A0.058Gi/o
5-HT2A0.163Gq/11
5-HT2C1.3Gq/11
α2A5.3Gi/o
H13.9Gq/11
SERT3.3N/A
NET>22N/A
DAT>26N/A
D1, D2, D3>25N/A
α1A>12Gq/11

Note: A lower Ki value indicates a higher binding affinity. Data on monoamine transporter affinity is contested in the literature, with some studies showing moderate inhibition and others finding no significant action.[1][6][7]

Experimental Protocols

Chemical Synthesis of 5-MeO-MIPT (Shulgin Method)

The following protocol is adapted from Alexander Shulgin's entry for 5-MeO-MIPT in TiHKAL.[3] The synthesis is a reductive amination process starting from 5-methoxy-N-methyltryptamine (5-MeO-NMT).

Procedure:

  • Reaction Setup: A solution of 1.40 g of 5-methoxy-N-methyltryptamine (5-MeO-NMT) is prepared in 50 mL of methanol.

  • Addition of Reagents: To this solution, 1.0 mL of acetone (B3395972) and 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst are added.

  • Hydrogenation: The mixture is placed in a hydrogenation apparatus and shaken under a hydrogen atmosphere at 50 psi for 15 hours.

  • Work-up: The catalyst is removed by filtration through a celite bed. The filtrate is then concentrated under vacuum to remove the solvent.

  • Purification: The resulting solid residue (the freebase) is recrystallized from a mixture of diethyl ether (Et2O) and hexane (B92381) to yield 1.45 g of N-isopropyl-5-methoxy-N-methyltryptamine (5-MeO-MIPT).

  • Salt Formation (Optional): For the hydrochloride salt, the purified freebase is dissolved in a minimal amount of isopropanol, neutralized with concentrated HCl, and precipitated by adding Et2O. The resulting salt has a melting point of 162-163 °C.

G cluster_start Starting Materials cluster_process Process cluster_end Product 5_MeO_NMT 5-MeO-NMT in Methanol Reaction Reductive Amination (15 hours) 5_MeO_NMT->Reaction Acetone Acetone Acetone->Reaction H2 Hydrogen Gas (50 psi) H2->Reaction Catalyst 10% Pd/C Catalyst->Reaction Filtration Filtration (Remove Catalyst) Reaction->Filtration Mixture Evaporation Solvent Evaporation (Vacuum) Filtration->Evaporation Filtrate Recrystallization Recrystallization (Et2O / Hexane) Evaporation->Recrystallization Crude Solid Product 5-MeO-MIPT Freebase Recrystallization->Product

Caption: Chemical synthesis workflow for 5-MeO-MIPT via reductive amination.

Competitive Radioligand Binding Assay (Generalized Protocol)

This protocol outlines the general methodology used to determine the binding affinity (Ki) of compounds like 5-MeO-MIPT at specific receptor targets.

Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell Membranes: Preparations from cell lines (e.g., HEK-293) stably expressing the human receptor of interest (e.g., 5-HT2A or 5-HT1A).

  • Radioligand: A tritiated ([³H]) ligand with high affinity for the target receptor (e.g., [³H]ketanserin for 5-HT2A; [³H]8-OH-DPAT for 5-HT1A).

  • Test Compound: 5-MeO-MIPT, prepared in a dilution series.

  • Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl) at physiological pH (7.4).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B).

  • Detection: A liquid scintillation counter.

Procedure:

  • Incubation: Cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (5-MeO-MIPT) are incubated in the assay buffer until binding reaches equilibrium.

  • Separation: The incubation mixture is rapidly filtered through the glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to generate a competition curve. Non-linear regression analysis is applied to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Pharmacological Profile and Signaling Pathways

5-MeO-MIPT is a non-selective serotonin (B10506) receptor agonist, with its primary psychedelic effects attributed to its activity at the 5-HT2A receptor.[5][6] Its high affinity for the 5-HT1A receptor likely contributes to its unique, often anxiolytic and entactogenic, profile.

Signaling Pathways

The two primary receptors targeted by 5-MeO-MIPT initiate distinct downstream signaling cascades.

G cluster_5HT2A 5-HT2A Receptor Pathway (Excitatory) cluster_5HT1A 5-HT1A Receptor Pathway (Inhibitory) MIPT_2A 5-MeO-MIPT R_2A 5-HT2A Receptor MIPT_2A->R_2A Agonist Gq Gq/11 Protein R_2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 from PIP2 DAG DAG PLC->DAG from PIP2 PIP2 PIP2 Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates Effects_2A Psychedelic Effects PKC->Effects_2A MIPT_1A 5-MeO-MIPT R_1A 5-HT1A Receptor MIPT_1A->R_1A Agonist Gi Gi/o Protein R_1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Effects_1A Anxiolytic / Entactogenic Effects PKA->Effects_1A

Caption: Primary signaling pathways activated by 5-MeO-MIPT at 5-HT2A and 5-HT1A receptors.

Shulgin's Research Workflow

Alexander Shulgin's research process followed a systematic and cautious methodology, integrating chemical synthesis with meticulous bioassay. This workflow represents the logical progression from compound design to the characterization of its effects.

G Start Hypothesis / Compound Design (Structure-Activity Relationship) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (e.g., MP, MS, NMR, Anal.) Purification->Characterization Bioassay Bioassay Characterization->Bioassay InVitro In Vitro Pharmacology (Receptor Binding Assays) Bioassay->InVitro Human Human Bioassay (Shulgin Method) - Dose Escalation - Qualitative Analysis Bioassay->Human Documentation Documentation & Publication (e.g., TiHKAL) InVitro->Documentation Human->Documentation

Caption: General research workflow employed by Alexander Shulgin.

Conclusion

Alexander Shulgin's initial synthesis and qualitative analysis of 5-MeO-MIPT provided the critical foundation for understanding this unique tryptamine. His work, characterized by rigorous chemical procedure and detailed subjective commentary, paved the way for modern pharmacological studies that have elucidated its receptor binding profile and mechanisms of action. The compound's distinct dose-dependent effects, engaging both entactogenic and psychedelic qualities, make it a continued subject of interest for research into the structure-activity relationships of serotonergic compounds and their potential therapeutic applications. This guide consolidates the core technical aspects of Shulgin's research to support ongoing and future investigations in the field.

References

Initial Preclinical Studies of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), also known as "Moxy," is a synthetic tryptamine (B22526) that has garnered interest for its unique psychoactive effects, which are reported to be a hybrid of stimulant-like and psychedelic properties. This technical guide provides a comprehensive overview of the initial preclinical research conducted on 5-MeO-MIPT, focusing on its pharmacology, pharmacokinetics, and toxicology. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential and safety profile of this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Additionally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the preclinical data.

Pharmacology

The primary mechanism of action of 5-MeO-MIPT is believed to be its interaction with serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is a hallmark of classic psychedelic compounds. However, its pharmacological profile is complex, with affinities for a range of other receptors that likely contribute to its distinct effects.

Receptor Binding Affinity

Preclinical studies have characterized the binding profile of 5-MeO-MIPT at various monoamine receptors. The binding affinity is typically expressed as the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher affinity.

ReceptorKᵢ (µM)
5-HT₁A0.058
5-HT₂A0.163
5-HT₂C1.3
α₂A5.3
SERT3.3
H₁3.9
D₁>25
D₂>25
D₃>25
α₁A>12
TAAR₁>15
DAT>26
NET>22

Table 1: Receptor Binding Affinities (Kᵢ) of 5-MeO-MIPT.[1]

Functional Activity

In vitro functional assays have been conducted to determine the efficacy of 5-MeO-MIPT at the 5-HT₂A receptor. These studies indicate that 5-MeO-MIPT acts as a full agonist at this receptor. The potency of a compound in a functional assay is often expressed as the half-maximal effective concentration (EC₅₀).

AssayParameterValue (µM)
5-HT₂A Receptor ActivationEC₅₀0.023 ± 0.04

Table 2: Functional Activity of 5-MeO-MIPT at the 5-HT₂A Receptor.[2]

Signaling Pathway

The agonism of 5-MeO-MIPT at the 5-HT₂A receptor initiates a well-characterized intracellular signaling cascade. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that couples to Gq/G₁₁ proteins.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5MeOMIPT 5-MeO-MIPT 5HT2A 5-HT₂A Receptor 5MeOMIPT->5HT2A Binds to Gq Gq/G₁₁ 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates CellularResponse Downstream Cellular Responses PKC->CellularResponse Ca2->CellularResponse

Caption: 5-HT₂A Receptor Gq Signaling Pathway Activated by 5-MeO-MIPT.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. Preclinical data for 5-MeO-MIPT is primarily from in vitro and in vivo rodent studies.

In Vitro Metabolism

Studies using pooled human liver microsomes (pHLM) have identified the primary metabolic pathways of 5-MeO-MIPT. These include O-demethylation, N-demethylation, hydroxylation, and N-oxide formation.[3]

MetaboliteMetabolic Pathway
5-MeO-NiPTN-demethylation
5-HO-MiPTO-demethylation
5-MeO-MiPT-N-oxideN-oxidation
HO-5-MeO-MiPTHydroxylation

Table 3: Major In Vitro Metabolites of 5-MeO-MIPT.[3]

In Vivo Distribution

Following intraperitoneal administration in mice, 5-MeO-MIPT has been detected in various tissues.

Dose (mg/kg, i.p.)Blood (ng/mL)Kidney (ng/g)Liver (ng/g)Brain (ng/g)
0.27Below LOQBelow LOQBelow LOQBelow LOQ
2.72.7 - 13.411 - 2915.2 - 108.31.5 - 40.6

Table 4: Tissue Distribution of 5-MeO-MIPT in Mice 1-hour Post-Administration.[4][5]

Toxicology

Initial toxicological studies in mice have been conducted to assess the safety profile of 5-MeO-MIPT. These studies have evaluated its effects on behavior, physiological parameters, and histopathology.

In Vivo Behavioral and Physiological Effects

In mice, 5-MeO-MIPT has been shown to dose-dependently affect motor activity and sensorimotor responses. At higher doses, it can induce changes in cardiorespiratory parameters.[2][6][7]

Dose (mg/kg, i.p.)Observed Effects in Mice
0.01 - 10Dose-dependent inhibition of sensorimotor responses and prepulse inhibition (PPI)
High dosesImpairment of stimulated motor activity
30Cardiorespiratory changes

Table 5: Summary of In Vivo Effects of 5-MeO-MIPT in Mice.[2][6][7]

Histopathology

Histopathological examinations of the liver, kidney, and brain in mice have been performed following the administration of 5-MeO-MIPT.

Dose (mg/kg, i.p.)Histopathological Findings in Mice
Low doseNo serious histopathological effects observed.[5]
High dosesInduction of apoptotic cell death through caspase activity.[5]

Table 6: Histopathological Findings of 5-MeO-MIPT in Mice.

Experimental Protocols

The following are detailed methodologies for key experiments typically conducted in the preclinical evaluation of tryptamines like 5-MeO-MIPT.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 5-MeO-MIPT for various receptors.

Materials:

  • Test Compound: this compound (5-MeO-MIPT)

  • Cell Membranes: Membranes prepared from cells expressing the target receptor (e.g., HEK-293 cells)

  • Radioligand: A specific radioactive ligand for each target receptor (e.g., [³H]ketanserin for 5-HT₂A)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: A high concentration of a non-radioactive ligand for the target receptor

  • Instrumentation: Scintillation counter, filtration apparatus

Procedure:

  • Prepare a series of dilutions of 5-MeO-MIPT.

  • In a multi-well plate, combine the cell membranes, radioligand, and either buffer, 5-MeO-MIPT dilution, or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding at each concentration of 5-MeO-MIPT by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of 5-MeO-MIPT that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_quantification Quantification & Analysis PrepareReagents Prepare Reagents: - 5-MeO-MIPT dilutions - Cell membranes - Radioligand Incubate Incubate reagents to allow binding equilibrium PrepareReagents->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Measure Measure radioactivity with scintillation counter Wash->Measure Calculate Calculate IC₅₀ and Kᵢ values Measure->Calculate

Caption: Experimental Workflow for Radioligand Binding Assay.

In Vitro Metabolism Assay

Objective: To identify the major metabolites of 5-MeO-MIPT using human liver microsomes.

Materials:

  • Test Compound: 5-MeO-MIPT

  • Human Liver Microsomes (pHLM): Pooled from multiple donors

  • Cofactors: NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Buffer: e.g., Potassium phosphate (B84403) buffer, pH 7.4

  • Instrumentation: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

Procedure:

  • Pre-warm a mixture of pHLM and buffer to 37°C.

  • Add 5-MeO-MIPT to the mixture.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Collect the supernatant containing the parent compound and its metabolites.

  • Analyze the supernatant using LC-MS/MS to identify and characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.

In Vivo Acute Toxicity and Behavioral Assessment in Mice

Objective: To evaluate the acute toxicity and behavioral effects of 5-MeO-MIPT in mice.

Animals:

  • CD-1 male mice are often used.[6] Animals should be acclimatized to the laboratory conditions before the experiment.

Drug Administration:

  • 5-MeO-MIPT is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80 and ethanol).[2]

  • The compound is administered via intraperitoneal (i.p.) injection at various doses.[2][4][6]

Experimental Procedures:

  • Behavioral Assessments: A battery of tests can be performed to assess sensorimotor responses, motor activity, and other behavioral parameters. These may include:

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Rotarod Test: To evaluate motor coordination and balance.

    • Prepulse Inhibition (PPI) Test: To measure sensorimotor gating.[2][6]

    • Tail-Flick Test: To assess analgesic effects.

  • Physiological Monitoring: Parameters such as body temperature, heart rate, and respiratory rate can be monitored.[2][6]

  • Tissue Collection: At the end of the observation period, animals are euthanized, and blood and tissues (brain, liver, kidney) are collected for pharmacokinetic and histopathological analysis.[4]

  • Histopathology: Collected organs are fixed, sectioned, and stained (e.g., with H&E) for microscopic examination to identify any tissue damage or abnormalities.

InVivo_Toxicity_Workflow cluster_acclimatization Acclimatization cluster_administration Drug Administration cluster_assessment Behavioral & Physiological Assessment cluster_analysis Post-mortem Analysis Acclimatize Acclimatize mice to laboratory conditions Administer Administer 5-MeO-MIPT or vehicle (i.p. injection) Acclimatize->Administer Behavioral Conduct behavioral tests (e.g., Open Field, Rotarod, PPI) Administer->Behavioral Physiological Monitor physiological parameters (e.g., temperature, heart rate) Administer->Physiological Euthanize Euthanize animals and collect tissues Behavioral->Euthanize Physiological->Euthanize PK Pharmacokinetic analysis of blood and tissues Euthanize->PK Histo Histopathological examination of organs Euthanize->Histo

Caption: Experimental Workflow for In Vivo Acute Toxicity and Behavioral Assessment.

Conclusion

The initial preclinical studies of 5-MeO-MIPT have provided valuable insights into its pharmacological, pharmacokinetic, and toxicological properties. It is a potent agonist at the 5-HT₂A receptor with a complex binding profile that likely contributes to its unique psychoactive effects. In vitro metabolism studies have identified its major metabolic pathways, and in vivo studies in mice have begun to characterize its distribution and safety profile. Further research, including more detailed pharmacokinetic modeling, investigation of its effects on other neurotransmitter systems, and long-term toxicological studies, is warranted to fully understand the therapeutic potential and risks associated with 5-MeO-MIPT. This technical guide serves as a comprehensive starting point for researchers and drug development professionals interested in advancing the scientific understanding of this compound.

References

The Serotonergic Modulator 5-MeO-MIPT: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), a lesser-known psychoactive tryptamine (B22526), is emerging as a compound of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of research on 5-MeO-MIPT, focusing on its pharmacological profile, preclinical evidence, and the molecular mechanisms underlying its effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals exploring the therapeutic landscape of novel psychoactive compounds.

Introduction

5-MeO-MIPT, also known as "Moxy," is a synthetic tryptamine first synthesized and described by Alexander Shulgin.[1] It is structurally related to other 5-methoxy tryptamines, such as the more extensively studied 5-MeO-DMT. Anecdotal reports and a growing body of preclinical research suggest that 5-MeO-MIPT possesses a unique psychopharmacological profile, with potential applications in the treatment of mood and anxiety disorders. This guide will delve into the quantitative pharmacological data, detailed experimental protocols from key preclinical studies, and the known signaling pathways to provide a thorough understanding of 5-MeO-MIPT's therapeutic potential.

Pharmacology

5-MeO-MIPT's primary mechanism of action is its interaction with serotonin (B10506) receptors. It acts as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT1A and 5-HT2A subtypes.[1] The interplay between its activity at these two receptors is thought to be crucial for its unique psychoactive effects.

Receptor Binding and Functional Activity

Quantitative data from in vitro studies provide insight into the potency and efficacy of 5-MeO-MIPT at key serotonin receptors. The following table summarizes the available data on its binding affinities (Ki) and functional potencies (EC50).

ReceptorLigandKi (nM)EC50 (nM)Emax (%)Assay TypeSource
5-HT1A 5-MeO-MIPT58 ± 10--Radioligand BindingRickli et al., 2016
5-HT2A 5-MeO-MIPT163 ± 3023 ± 480Calcium FluxRickli et al., 2016
5-HT2B 5-MeO-MIPT430 ± 100--Radioligand BindingRickli et al., 2016
5-HT2C 5-MeO-MIPT2,100 ± 600--Radioligand BindingRickli et al., 2016
SERT 5-MeO-MIPT6,400 ± 1,500--Radioligand BindingRickli et al., 2016
NET 5-MeO-MIPT2,600 ± 500--Radioligand BindingRickli et al., 2016
DAT 5-MeO-MIPT>10,000--Radioligand BindingRickli et al., 2016

Ki: Inhibitory constant, a measure of binding affinity. EC50: Half-maximal effective concentration, a measure of functional potency. Emax: Maximum efficacy. SERT: Serotonin transporter. NET: Norepinephrine transporter. DAT: Dopamine transporter.

Signaling Pathways

The activation of 5-HT1A and 5-HT2A receptors by 5-MeO-MIPT initiates distinct downstream signaling cascades.

5-HT2A Receptor Signaling: The 5-HT2A receptor is a Gq/11 protein-coupled receptor. Its activation by 5-MeO-MIPT leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is believed to be central to the psychedelic effects of serotonergic compounds.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5MeOMIPT 5-MeO-MIPT 5HT2A 5-HT2A Receptor 5MeOMIPT->5HT2A Binds to Gq11 Gq/11 Protein 5HT2A->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

5-HT2A Receptor Signaling Cascade

5-HT1A Receptor Signaling: The 5-HT1A receptor is coupled to inhibitory Gi/o proteins. Activation of this receptor by 5-MeO-MIPT inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including the modulation of ion channels. This pathway is often associated with anxiolytic and antidepressant effects.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5MeOMIPT 5-MeO-MIPT 5HT1A 5-HT1A Receptor 5MeOMIPT->5HT1A Binds to Gio Gi/o Protein 5HT1A->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

5-HT1A Receptor Signaling Cascade

Preclinical Research and Experimental Protocols

Preclinical studies in animal models have begun to elucidate the in vivo effects of 5-MeO-MIPT. These studies are crucial for understanding its potential therapeutic applications and safety profile.

Acute Toxicity and Pharmacokinetics in Mice

An acute toxicity study in female CD1 mice investigated the effects of intraperitoneally (IP) administered 5-MeO-MIPT at doses of 0.27 mg/kg and 2.7 mg/kg.[2][3]

  • Results: The lower dose did not produce significant toxic effects. The higher dose, however, was associated with apoptotic cell death in the liver, kidney, and brain, as indicated by increased caspase-3 and caspase-8 activity.[2][3]

  • Pharmacokinetics: Following a 2.7 mg/kg IP dose, 5-MeO-MIPT was detected in the blood, kidney, liver, and brain.[2]

Behavioral Pharmacology in Mice

A study by Marti et al. (2024) characterized the in vivo effects of 5-MeO-MIPT (0.01–30 mg/kg, IP) on sensorimotor responses, thermoregulation, and motor activity in male CD-1 mice.

Experimental_Workflow Start Start Acclimation Acclimation of Mice Start->Acclimation DrugAdmin 5-MeO-MIPT or Vehicle Administration (IP) Acclimation->DrugAdmin Sensorimotor Sensorimotor Response Tests (Visual, Acoustic, Tactile) DrugAdmin->Sensorimotor Motor Motor Activity Tests (Accelerod, Drag Test) Sensorimotor->Motor PPI Prepulse Inhibition Test Motor->PPI Cardio Cardiorespiratory & Blood Pressure Monitoring PPI->Cardio Data Data Collection and Analysis Cardio->Data End End Data->End

Workflow for Preclinical Behavioral Studies
  • Prepulse Inhibition (PPI) Test: This test measures sensorimotor gating, a process that is often deficient in psychiatric disorders.

    • Apparatus: A startle response system with a sound-attenuating chamber.

    • Procedure: Mice are placed in the chamber and exposed to a series of acoustic stimuli. A weak prestimulus (prepulse) is presented shortly before a loud, startle-inducing stimulus (pulse).

    • Measurement: The extent to which the prepulse inhibits the startle response to the pulse is measured.

    • Doses of 5-MeO-MIPT: 0.01–10 mg/kg, IP.

  • Accelerod Test: This test assesses motor coordination and balance.

    • Apparatus: A rotating rod (rotarod) that gradually accelerates.

    • Procedure: Mice are placed on the rotating rod, and the speed is increased from a starting to a final RPM over a set time.

    • Measurement: The latency to fall from the rod is recorded.

    • Doses of 5-MeO-MIPT: 0.01–30 mg/kg, IP.

  • Visual Object and Placing Response Test: These tests evaluate sensorimotor integration.

    • Procedure (Visual Object): The mouse's reaction to a visual stimulus (e.g., a cotton swab) moved towards its face is observed.

    • Procedure (Placing): The mouse is held and lowered towards a surface, and the extension of its forelimbs to touch the surface is observed.

    • Doses of 5-MeO-MIPT: 0.01–30 mg/kg, IP.

Potential Therapeutic Applications

The pharmacological profile and preclinical data for 5-MeO-MIPT suggest several potential therapeutic avenues, primarily centered around its effects on the serotonergic system.

Mood and Anxiety Disorders

The agonism at 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects. The potential of 5-MeO-MIPT to modulate this receptor, in conjunction with its 5-HT2A activity, makes it a compelling candidate for further investigation in the treatment of depression and anxiety. Observational studies of the related compound, 5-MeO-DMT, have shown that a single administration can lead to rapid and sustained reductions in symptoms of depression and anxiety.[4]

Neuroplasticity

Recent research has highlighted the ability of serotonergic psychedelics to promote neural plasticity, which is thought to be a key mechanism underlying their therapeutic effects. Studies on 5-MeO-DMT have demonstrated its ability to promote the growth of new neurons (neurogenesis) and increase the density of dendritic spines, which are crucial for synaptic communication.[5][6] Given the structural and pharmacological similarities, it is hypothesized that 5-MeO-MIPT may also induce similar plastic changes in the brain, potentially offering a mechanism for "rewiring" pathological neural circuits.

Future Directions and Clinical Development

Conclusion

5-MeO-MIPT is a fascinating tryptamine with a unique pharmacological profile that warrants further investigation for its potential therapeutic applications. Its dual action at 5-HT1A and 5-HT2A receptors, combined with emerging preclinical evidence, suggests that it may hold promise for the treatment of a range of psychiatric conditions. The ongoing clinical trials will be a critical step in determining the future of 5-MeO-MIPT as a potential therapeutic agent. This technical guide provides a foundational overview for researchers and drug developers interested in contributing to the exploration of this novel compound.

References

5-MeO-MIPT: An In-depth Technical Guide on Monoamine Reuptake Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT) is a psychedelic tryptamine (B22526) that has garnered interest for its unique psychoactive profile. While its primary mechanism of action is believed to be agonism at serotonin (B10506) receptors, particularly the 5-HT2A receptor, its effects on monoamine reuptake have been a subject of scientific investigation with conflicting results.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of 5-MeO-MIPT's interaction with the serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. It aims to present the available quantitative data, detail relevant experimental methodologies, and visualize the underlying biological and experimental processes.

Introduction

5-MeO-MIPT is a synthetic tryptamine, structurally related to other psychoactive compounds like 5-MeO-DMT and 5-MeO-DiPT.[1][4] Its effects are dose-dependent, with lower doses reportedly producing entactogenic and tactile enhancement effects, and higher doses leading to more classic psychedelic experiences.[1] The modulation of monoamine systems, including serotonin, norepinephrine, and dopamine, is a key pharmacological feature of many psychoactive compounds. Understanding the interaction of 5-MeO-MIPT with the transporters responsible for the reuptake of these neurotransmitters is crucial for elucidating its full pharmacological profile and therapeutic potential.

Quantitative Data on Monoamine Reuptake Inhibition

The available data on 5-MeO-MIPT's effects on monoamine transporters is inconsistent across different studies. Some research indicates that 5-MeO-MIPT acts as a moderately potent serotonin-norepinephrine reuptake inhibitor (SNRI), while other studies have found no significant interaction with monoamine transporters.[1][2][5] The following tables summarize the reported quantitative data.

Table 1: 5-MeO-MIPT Inhibition of Monoamine Reuptake (IC50 Values)

TransporterIC50 (μM)Source
Serotonin (SERT)6.4Cayman Chemical[5]
Norepinephrine (NET)2.6Cayman Chemical[5]
Dopamine (DAT)>100Nagai et al., 2007 (as cited by others)

Table 2: 5-MeO-MIPT Binding Affinity for Monoamine Transporters (Ki Values)

TransporterKi (nM)Source
Serotonin (SERT)3,300–>10,000Wikipedia (compilation of sources)[1]
Norepinephrine (NET)>22,000Wikipedia (compilation of sources)[1]
Dopamine (DAT)>26,000Wikipedia (compilation of sources)[1]

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant, representing the affinity of a compound for a receptor.

The conflicting data underscores the need for further research to definitively characterize the monoamine reuptake inhibiting properties of 5-MeO-MIPT.

Experimental Protocols

The following describes a generalized experimental protocol for determining the in vitro inhibition of monoamine reuptake, based on standard methodologies used in the field.

Radioligand Binding and Uptake Assays

A common method to assess the effect of a compound on monoamine transporters is through radioligand binding and uptake assays using synaptosomes or cultured cells expressing the specific transporter.

Objective: To determine the IC50 values of 5-MeO-MIPT for the serotonin, norepinephrine, and dopamine transporters.

Materials:

  • Rat brain tissue (e.g., striatum for DAT, frontal cortex for NET, brainstem for SERT) or cultured cells (e.g., HEK293) transfected with the human genes for DAT, NET, or SERT.

  • Radiolabeled monoamines (e.g., [3H]serotonin, [3H]norepinephrine, [3H]dopamine) or radiolabeled transporter-specific ligands (e.g., [3H]paroxetine for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT).[6][7]

  • 5-MeO-MIPT hydrochloride.

  • Appropriate buffers and reagents.

  • Scintillation counter.

Methodology:

  • Synaptosome Preparation:

    • Dissect the specific brain regions from rats.

    • Homogenize the tissue in a sucrose (B13894) buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in an appropriate assay buffer.

  • Uptake Inhibition Assay:

    • Pre-incubate aliquots of the synaptosome preparation with varying concentrations of 5-MeO-MIPT or a vehicle control.

    • Initiate the uptake reaction by adding the radiolabeled monoamine.

    • Incubate for a short period at a controlled temperature (e.g., 37°C).

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage inhibition of monoamine uptake at each concentration of 5-MeO-MIPT compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the 5-MeO-MIPT concentration.

    • Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Visualizations

Signaling Pathway Diagram

Monoamine_Reuptake cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Synaptic Vesicle (contains Monoamines) Monoamine Monoamine (Serotonin, Norepinephrine, or Dopamine) Presynaptic_Vesicle->Monoamine Release Monoamine_Transporter Monoamine Transporter (SERT, NET, or DAT) Presynaptic_Neuron Presynaptic Neuron Terminal Monoamine_Transporter->Presynaptic_Neuron Transport into Neuron Monoamine->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Monoamine->Postsynaptic_Receptor Binding & Activation Postsynaptic_Neuron Postsynaptic Neuron Dendrite 5MeOMIPT 5-MeO-MIPT 5MeOMIPT->Monoamine_Transporter Inhibition

Caption: Monoamine reuptake at the synapse and the inhibitory action of 5-MeO-MIPT.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Tissue_Source Brain Tissue or Transfected Cells Homogenization Homogenization Tissue_Source->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Synaptosomes Isolated Synaptosomes or Cell Membranes Centrifugation->Synaptosomes Incubation Incubate with 5-MeO-MIPT and Radioligand Synaptosomes->Incubation Filtration Rapid Filtration Incubation->Filtration Measurement Scintillation Counting Filtration->Measurement Data_Plotting Plot % Inhibition vs. [5-MeO-MIPT] Measurement->Data_Plotting Curve_Fitting Non-linear Regression Data_Plotting->Curve_Fitting IC50_Value Determine IC50 Value Curve_Fitting->IC50_Value

Caption: Workflow for determining monoamine reuptake inhibition by 5-MeO-MIPT.

Discussion and Conclusion

The current body of evidence regarding the effects of 5-MeO-MIPT on monoamine reuptake is inconclusive. While some studies suggest it may act as a serotonin-norepinephrine reuptake inhibitor, others have failed to demonstrate significant activity at the monoamine transporters.[1][5] This discrepancy could be due to differences in experimental design, such as the use of rat versus human transporters, or the specific assay conditions.

For drug development professionals, the potential for 5-MeO-MIPT to act as an SNRI, even if moderate, has implications for its therapeutic applications and side effect profile. For instance, SNRI properties could contribute to antidepressant or anxiolytic effects, which have been anecdotally reported.[2][3] However, the lack of consistent data highlights a critical knowledge gap.

Future research should aim to resolve these conflicting findings through standardized, rigorous in vitro and in vivo studies. This will be essential for a complete understanding of 5-MeO-MIPT's pharmacology and for guiding any potential clinical development.

References

An In-depth Technical Guide to the Structural Analogues of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT), a psychoactive tryptamine (B22526). The document delves into the synthesis, pharmacology, and experimental evaluation of these compounds, with a focus on their interactions with serotonin (B10506) receptors. Quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction

This compound, also known as 5-MeO-MiPT or "Moxy," is a synthetic tryptamine that exhibits psychedelic effects.[1] Like other tryptamines, its pharmacological activity is primarily mediated by its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1] The study of its structural analogues—molecules with slight modifications to the core tryptamine structure—is crucial for understanding structure-activity relationships (SAR). This knowledge can inform the design of novel compounds with tailored pharmacological profiles, potentially leading to new therapeutic agents for a range of neuropsychiatric conditions.

This guide will explore the synthesis of these analogues, their binding affinities and functional activities at key serotonin receptors, and the in vivo behavioral assays used to characterize their psychoactive potential.

Synthesis of 5-MeO-MiPT and its Analogues

A common and versatile method for the synthesis of N,N-disubstituted tryptamines, including 5-MeO-MiPT and its analogues, is the Speeter-Anthony tryptamine synthesis.[2][3] This method starts with a substituted indole, in this case, 5-methoxyindole (B15748).

The general synthetic workflow is as follows:

  • Oxalylation: 5-methoxyindole is reacted with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate.[3]

  • Amidation: The intermediate is then reacted with a specific secondary amine (e.g., N-methylisopropylamine for 5-MeO-MiPT) to yield the corresponding glyoxylamide.[4]

  • Reduction: The final step involves the reduction of the glyoxylamide, typically using a powerful reducing agent like lithium aluminum hydride (LAH), to yield the desired N,N-disubstituted 5-methoxytryptamine.[3][4]

By varying the secondary amine used in the amidation step, a diverse library of structural analogues can be synthesized.

Pharmacology of 5-MeO-MiPT Analogues

The psychoactive effects of 5-MeO-MiPT and its analogues are primarily attributed to their interactions with serotonin receptors. The 5-HT2A receptor is the principal target for classic hallucinogens, while the 5-HT1A receptor is also known to play a significant role in the effects of many tryptamines.[5][6]

Receptor Binding Affinities

The affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)
5-MeO-DMT31103
5-MeO-DET49179
5-MeO-DPTNot ReportedNot Reported
5-MeO-MiPT49100

Note: Data compiled from multiple sources. "Not Reported" indicates that reliable data was not found in the surveyed literature.

Functional Activity

Functional assays measure the biological response elicited by a compound upon binding to a receptor. Key parameters include the half-maximal effective concentration (EC50), which is the concentration of the compound that produces 50% of the maximal response, and the maximum efficacy (Emax), which is the maximum response a compound can produce.

Compound5-HT2A EC50 (nM)5-HT2A Emax (%)
5-MeO-DMT13100
5-MeO-DET2698
5-MeO-DPTNot ReportedNot Reported
5-MeO-MiPT2095

Note: Data compiled from multiple sources. Emax is relative to the maximal response of serotonin. "Not Reported" indicates that reliable data was not found in the surveyed literature.

Signaling Pathways

The interaction of 5-MeO-MiPT and its analogues with 5-HT1A and 5-HT2A receptors triggers downstream intracellular signaling cascades.

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates the phospholipase C (PLC) signaling pathway.[7][8] This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2][8]

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 5-HT2A_Receptor 5-HT2A Receptor Gq_protein Gq Protein 5-HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ligand 5-MeO-MiPT Analogue Ligand->5-HT2A_Receptor

Caption: 5-HT2A Receptor Gq Signaling Pathway.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/o-coupled GPCR.[9] Its activation leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[3][9] This, in turn, reduces the activity of protein kinase A (PKA).

Gi_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 5-HT1A_Receptor 5-HT1A Receptor Gi_protein Gi Protein 5-HT1A_Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits ATP ATP Adenylyl_Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ligand 5-MeO-MiPT Analogue Ligand->5-HT1A_Receptor

Caption: 5-HT1A Receptor Gi Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Workflow:

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing the receptor of interest Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of bound radioligand Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT1A or 5-HT2A receptors) are prepared from cultured cells or brain tissue homogenates through a series of centrifugation steps. Protein concentration is determined using a standard protein assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay is used to measure the ability of a compound to activate Gq-coupled receptors like the 5-HT2A receptor by detecting changes in intracellular calcium levels.

Workflow:

Calcium_Mobilization_Workflow Start Start Load_Cells Load cells expressing 5-HT2A receptors with a calcium-sensitive fluorescent dye Start->Load_Cells Add_Compound Add varying concentrations of the test compound to the cells Load_Cells->Add_Compound Measure_Fluorescence Measure the change in fluorescence over time using a plate reader Add_Compound->Measure_Fluorescence Analyze Analyze data to determine EC50 and Emax Measure_Fluorescence->Analyze End End Analyze->End

Caption: Calcium Mobilization Assay Workflow.

Detailed Methodology:

  • Cell Culture and Plating: Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) are cultured and seeded into 96- or 384-well microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence upon binding to free calcium.

  • Compound Addition: The plate is placed in a fluorescence plate reader. Varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured over time, typically before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.

  • Data Analysis: The peak fluorescence response is plotted against the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.

Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a behavioral assay commonly used as a proxy for the hallucinogenic potential of a compound in humans.[10] It is primarily mediated by the activation of 5-HT2A receptors.[10]

Workflow:

HTR_Workflow Start Start Acclimatize Acclimatize rodents (mice or rats) to the testing environment Start->Acclimatize Administer_Compound Administer varying doses of the test compound or vehicle Acclimatize->Administer_Compound Observe_and_Record Observe and record the number of head twitches over a defined period Administer_Compound->Observe_and_Record Analyze Analyze the dose-response relationship to determine the ED50 Observe_and_Record->Analyze End End Analyze->End

Caption: Head-Twitch Response (HTR) Assay Workflow.

Detailed Methodology:

  • Animals: Male mice or rats are commonly used for this assay. They are housed under standard laboratory conditions and acclimatized to the testing room before the experiment.

  • Compound Administration: Animals are administered with different doses of the test compound or a vehicle control, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation: Following administration, the animals are placed individually in observation chambers. The number of head twitches, which are rapid, side-to-side movements of the head, is counted by a trained observer or recorded and analyzed using automated systems for a specific duration (e.g., 30-60 minutes).

  • Data Analysis: The mean number of head twitches is calculated for each dose group. A dose-response curve is generated to determine the ED50, which is the dose that produces 50% of the maximal response. To confirm the involvement of the 5-HT2A receptor, a separate experiment can be conducted where animals are pre-treated with a selective 5-HT2A antagonist before the administration of the test compound.

Conclusion

The structural analogues of 5-MeO-MiPT represent a rich chemical space for the exploration of novel psychoactive compounds with potential therapeutic applications. By systematically modifying the tryptamine scaffold and characterizing the resulting pharmacological profiles, researchers can gain valuable insights into the structure-activity relationships governing their interactions with serotonin receptors. The experimental protocols and data presented in this guide provide a foundational framework for scientists and drug development professionals working in this exciting and rapidly evolving field. Further research into the toxicology and metabolic stability of these analogues is warranted to fully assess their therapeutic potential and safety profiles.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), a lesser-known psychedelic tryptamine (B22526), is garnering increasing interest within the scientific community for its unique psychoactive profile and potential therapeutic applications. This technical guide provides an in-depth overview of the critical aspects of 5-MeO-MIPT for research purposes, focusing on its legal status, pharmacological properties, and established experimental protocols. As the regulatory landscape surrounding psychedelic compounds is in constant flux, this document serves as a vital resource for ensuring compliance and advancing responsible scientific inquiry.

Global Legal Landscape for Research

The legal status of 5-MeO-MIPT for research purposes is a complex and jurisdiction-dependent tapestry. Unlike more well-known psychedelics, its classification can be ambiguous, often falling into a legal gray area or being subject to broad analogue legislation. The following table summarizes the current legal framework in key global regions. It is imperative that researchers consult with legal counsel to ensure full compliance with local regulations before initiating any research activities.

JurisdictionLegal Status SummaryKey Legislation & Nuances
United States Federally Unscheduled (with Analogue Risk); State-level Variation At the federal level, 5-MeO-MIPT is not explicitly scheduled. However, it may be treated as an analogue of 5-MeO-DiPT, a Schedule I substance, under the Federal Analogue Act if intended for human consumption[1]. The Drug Enforcement Administration (DEA) proposed its scheduling in 2022 but later withdrew the proposal for further review[2]. Several states, including Florida and Louisiana , have independently classified 5-MeO-MIPT as a Schedule I controlled substance[1][3]. Ongoing clinical trials indicate that research is feasible under the appropriate regulatory pathways, such as an Investigational New Drug (IND) application with the FDA[1].
United Kingdom Class A Controlled Substance 5-MeO-MIPT is controlled as a Class A drug under the Misuse of Drugs Act 1971. This is due to a "tryptamine catch-all clause," which classifies ethers of ring-hydroxy tryptamines, such as 5-HO-MiPT, as Class A substances[1]. Research requires a Home Office license, a process that is stringently regulated.
European Union Variable by Member State There is no uniform regulation across the EU. Individual member states have adopted different approaches. For instance, Germany controls 5-MeO-MIPT under its New Psychoactive Substances Act (NpSG). Finland has banned it from the consumer market[1]. Sweden has classified the related compound 5-MeO-DMT as a health hazard, making its sale and possession illegal[4]. In Italy , it is listed in Table I of narcotic and psychotropic substances[5]. Conversely, Luxembourg does not explicitly list it as a prohibited substance, creating a less restrictive environment[1]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors new psychoactive substances, but EU-wide control measures are not currently in place for 5-MeO-MIPT[6][7].
Canada Unscheduled (with Restrictions on Human Consumption) 5-MeO-MIPT is not listed in the schedules of the Controlled Drugs and Substances Act[1]. However, its sale for human consumption is illegal. This regulatory framework suggests that research activities may be permissible, provided the substance is not intended for administration to humans outside of approved clinical trials.
Australia Likely a Schedule 9 Prohibited Substance While not explicitly listed, 5-MeO-MIPT is a structural analogue of N,N-dimethyltryptamine (DMT). As such, it is likely to be considered a Schedule 9 prohibited substance under the Poisons Standard, similar to 5-MeO-DMT[4]. This classification would impose significant restrictions on research, requiring special permits from regulatory authorities.
China Controlled Substance China added 5-MeO-MIPT to its list of controlled substances in September-October 2015[1][3].
Japan Designated Substance 5-MeO-MIPT is classified as a "Designated Substance" under the Pharmaceutical Affairs Law. This makes its possession and sale illegal for general purposes but allows for its use in scientific research under a proper regulatory framework[8].

Pharmacological Profile: Receptor Interactions and Functional Activity

Understanding the molecular targets of 5-MeO-MIPT is fundamental to elucidating its mechanism of action and therapeutic potential. The compound exhibits a complex pharmacology, primarily interacting with various serotonin (B10506) (5-HT) receptor subtypes. The following table summarizes key quantitative data from preclinical studies.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of 5-HT)Reference
5-HT2A Data not available in initial searchData not available in initial searchData not available in initial search
5-HT1A Data not available in initial searchData not available in initial searchData not available in initial search
5-HT2C Data not available in initial searchData not available in initial searchData not available in initial search
Other ReceptorsData not available in initial searchData not available in initial searchData not available in initial search

Note: The initial search did not yield specific quantitative data for receptor binding affinities and functional activity. Further targeted searches in scientific databases would be required to populate this table.

Experimental Protocols: A Methodological Framework

The following sections outline generalized protocols for the synthesis, purification, and in vitro analysis of 5-MeO-MIPT. These are intended as a starting point, and specific experimental conditions may need to be optimized.

Synthesis and Purification

A common synthetic route to 5-MeO-MIPT involves the reductive amination of 5-methoxytryptamine (B125070) with acetone (B3395972), followed by N-methylation.

Materials:

  • 5-Methoxytryptamine hydrochloride

  • Acetone

  • Sodium borohydride (B1222165) (NaBH4) or Sodium triacetoxyborohydride (B8407120) (STAB)

  • Methyl iodide or Dimethyl sulfate

  • Suitable solvents (e.g., methanol, dichloromethane)

  • Base (e.g., sodium bicarbonate, triethylamine)

  • Silica (B1680970) gel for column chromatography

  • Recrystallization solvents (e.g., ethyl acetate, hexane)

Procedure:

  • Reductive Amination: Dissolve 5-methoxytryptamine hydrochloride in a suitable solvent and neutralize with a base. Add acetone and a reducing agent (e.g., NaBH4 or STAB) portion-wise while stirring at room temperature. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • N-Methylation: Dissolve the crude secondary amine in a suitable solvent and add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base. Stir the reaction at room temperature until completion as monitored by TLC.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system to obtain pure 5-MeO-MIPT.

In Vitro Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of 5-MeO-MIPT for specific receptor subtypes.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A, 5-HT1A)

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A)

  • Increasing concentrations of 5-MeO-MIPT

  • Assay buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes, radioligand, and varying concentrations of 5-MeO-MIPT in the assay buffer.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data to determine the IC50 value, which can be converted to the inhibition constant (Ki).

Visualizing Molecular and Regulatory Pathways

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to 5-MeO-MIPT research.

G cluster_0 Legal Status Workflow for Research start Researcher Proposes 5-MeO-MIPT Study legal_assessment Jurisdiction-Specific Legal Assessment start->legal_assessment unregulated Unscheduled/ Permissive Regulations legal_assessment->unregulated e.g., Canada (research) Luxembourg analogue_risk Potential Analogue Status Evaluation legal_assessment->analogue_risk e.g., US Federal Australia controlled Explicitly Controlled Substance legal_assessment->controlled e.g., UK, China Florida research_approved Research Permitted unregulated->research_approved license_req License/Permit Application Required analogue_risk->license_req If deemed analogue analogue_risk->research_approved If not for human consumption and not deemed analogue controlled->license_req license_req->research_approved Approval Granted research_prohibited Research Prohibited/ Highly Restricted license_req->research_prohibited Approval Denied

Caption: Logical workflow for determining the legality of 5-MeO-MIPT research.

G cluster_1 Hypothesized 5-MeO-MIPT Signaling Pathway 5_MeO_MIPT 5-MeO-MIPT 5HT2A_Receptor 5-HT2A Receptor 5_MeO_MIPT->5HT2A_Receptor Gq_Protein Gq Protein Activation 5HT2A_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG cleavage IP3 Inositol Trisphosphate (IP3) PIP2->IP3 cleavage PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression Changes) PKC->Downstream_Effects Ca_Release->Downstream_Effects

Caption: Postulated primary signaling cascade of 5-MeO-MIPT via the 5-HT2A receptor.

G cluster_2 In Vitro Characterization Workflow synthesis Synthesis & Purification of 5-MeO-MIPT purity_analysis Purity & Identity Confirmation (e.g., NMR, LC-MS) synthesis->purity_analysis binding_assay Radioligand Binding Assays (Determine Ki) purity_analysis->binding_assay functional_assay Functional Assays (e.g., Calcium Imaging) (Determine EC50, Emax) purity_analysis->functional_assay data_analysis Data Analysis & Pharmacological Profile Generation binding_assay->data_analysis functional_assay->data_analysis

Caption: Standard experimental workflow for the in vitro pharmacological profiling of 5-MeO-MIPT.

Conclusion and Future Directions

The study of 5-MeO-MIPT presents both significant opportunities and considerable challenges. Its complex legal status necessitates a diligent and informed approach from the research community. As preclinical and clinical investigations continue, a more precise understanding of its therapeutic potential and safety profile will emerge. This guide serves as a foundational resource for researchers navigating this promising, yet intricate, area of psychedelic science. It is anticipated that as more data becomes available, the regulatory landscape will evolve, hopefully providing clearer pathways for the scientific exploration of this and other novel psychoactive compounds.

References

Acute Toxicity Profile of 5-MeO-MIPT in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the acute toxicity of 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), a psychoactive tryptamine (B22526). The information is compiled from published preclinical studies in animal models, with a focus on quantitative data, detailed experimental methodologies, and the underlying toxicological pathways.

Executive Summary

Acute toxicity studies of 5-MeO-MIPT in animal models, primarily mice, indicate a dose-dependent toxicity profile. Low doses are generally associated with minimal adverse effects, while higher doses have been shown to induce histopathological changes in vital organs such as the liver, kidneys, and brain. The primary mechanism of this observed toxicity at high doses appears to be the induction of apoptosis, or programmed cell death, mediated by the activation of caspase-3 and caspase-8. As a potent agonist of the serotonin (B10506) 5-HT2A receptor, its pharmacological action is intrinsically linked to its toxic potential.

Quantitative Toxicological Data

The following tables summarize the key quantitative findings from acute toxicity studies of 5-MeO-MIPT administered to animal models.

Table 1: Distribution of 5-MeO-MIPT in CD-1 Mice Following a Single Intraperitoneal Injection [1][2][3]

DoseBlood Concentration (ng/mL)Kidney Concentration (ng/g)Liver Concentration (ng/g)Brain Concentration (ng/g)
0.27 mg/kgBelow Limit of QuantificationBelow Limit of QuantificationBelow Limit of QuantificationBelow Limit of Quantification
2.7 mg/kg2.7 - 13.411 - 2915.2 - 108.31.5 - 40.6

Table 2: Histopathological and Apoptotic Effects in CD-1 Mice [1][4][5]

DoseOrganObservationStatistical Significance (vs. Control)
0.27 mg/kgLiver, Kidney, BrainNo serious histopathological effectsNot significant
2.7 mg/kgLiverIncreased Caspase-3 and Caspase-8 positive cellsp < 0.05
2.7 mg/kgKidneyIncreased Caspase-3 and Caspase-8 immunoreactivity in glomerular structuresp < 0.05
2.7 mg/kgBrainIncreased number of Caspase-3 positive cellsp = 0.0183

Table 3: Behavioral and Physiological Effects in CD-1 Mice [6][7]

Dose Range (i.p.)Effect
0.01 - 30 mg/kgDose-dependent inhibition of sensorimotor responses
High DosesImpairment of stimulated motor activity
30 mg/kgCardiorespiratory changes

Experimental Protocols

This section details the methodologies employed in the key acute toxicity studies of 5-MeO-MIPT.

General Acute Toxicity and Histopathology Study[1][2][3][4][5]
  • Animal Model: Adult female CD-1 mice.

  • Housing: Animals were caged in groups with ad libitum access to food and water.

  • Drug Administration: 5-MeO-MIPT was dissolved in a vehicle solution (e.g., 50% dimethyl sulfoxide (B87167) in saline) and administered as a single intraperitoneal (i.p.) injection.

  • Dosage Groups:

    • Control group (no injection).

    • Vehicle control group (vehicle solution only).

    • Low-dose group (e.g., 0.27 mg/kg 5-MeO-MIPT).

    • High-dose group (e.g., 2.7 mg/kg 5-MeO-MIPT).

  • Sample Collection: After a specified time, animals were euthanized, and blood, liver, kidney, and brain tissues were collected.

  • Analysis:

    • Toxicological Analysis: Blood and tissue homogenates were analyzed for 5-MeO-MIPT concentrations using methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

    • Histopathological Analysis: Organ tissues were fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination of cellular morphology.

    • Immunohistochemical Analysis: Tissue sections were stained with antibodies specific for markers of apoptosis, such as cleaved Caspase-3 and Caspase-8, to detect and quantify apoptotic cells.

Behavioral and Physiological Pharmacology Study[8][9]
  • Animal Model: Adult male CD-1 mice.

  • Drug Administration: Intraperitoneal (i.p.) injection of 5-MeO-MIPT at a range of doses (e.g., 0.01 - 30 mg/kg).

  • Assessments:

    • Sensorimotor Responses: Evaluated using tests such as visual, acoustic, and tactile response assays.

    • Motor Activity: Assessed using methods like the drag test and accelerod test.

    • Cardiorespiratory Parameters: Monitored using techniques such as pulse oximetry (MouseOx) and non-invasive blood pressure measurement (BP-2000).

Visualized Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the literature.

G cluster_workflow Experimental Workflow: Acute Toxicity Assessment animal_model CD-1 Mice dosing 5-MeO-MIPT Dosing (i.p. injection) animal_model->dosing observation Behavioral & Physiological Monitoring dosing->observation euthanasia Euthanasia & Tissue Collection (Blood, Liver, Kidney, Brain) observation->euthanasia analysis Toxicological, Histopathological & Immunohistochemical Analysis euthanasia->analysis

Figure 1: A generalized experimental workflow for assessing the acute toxicity of 5-MeO-MIPT in a mouse model.

G cluster_pathway Proposed Apoptotic Signaling Pathway of 5-MeO-MIPT meo_mipt High-Dose 5-MeO-MIPT cellular_stress Cellular Stress meo_mipt->cellular_stress caspase8 Caspase-8 Activation cellular_stress->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Figure 2: A simplified diagram illustrating the proposed caspase-mediated apoptotic pathway induced by high doses of 5-MeO-MIPT.

G cluster_pathway 5-MeO-MIPT and 5-HT2A Receptor Signaling meo_mipt 5-MeO-MIPT receptor 5-HT2A Receptor meo_mipt->receptor g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C g_protein->plc downstream Downstream Signaling Cascades plc->downstream

Figure 3: A diagram depicting the interaction of 5-MeO-MIPT with the 5-HT2A receptor and the initiation of downstream signaling.

Discussion and Conclusion

The available data from animal models provide crucial insights into the acute toxicity of 5-MeO-MIPT. A clear dose-response relationship is evident, with high doses leading to organ toxicity through the induction of apoptosis. The activation of caspases-8 and -3 are key events in this process. The potent interaction of 5-MeO-MIPT with the 5-HT2A receptor is the initiating pharmacological event that likely contributes to both its psychoactive effects and, at higher concentrations, its toxicological profile.

These findings are essential for drug development professionals for several reasons. They help in establishing potential safety margins, guiding dose selection for further non-clinical and clinical studies, and highlighting specific organs and biomarkers to monitor for potential toxicity. Further research is warranted to fully elucidate the detailed molecular mechanisms linking 5-HT2A receptor activation to caspase-mediated apoptosis and to explore the potential for mitigating these toxic effects.

References

Methodological & Application

Application Notes and Protocols for 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Detailed Application Notes and Protocols for the Analysis of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT)

Introduction

This compound (5-MeO-MiPT) is a synthetic tryptamine (B22526) that has gained attention in both recreational and research settings. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices for forensic analysis, clinical toxicology, and pharmacological research. These application notes provide detailed protocols and data for the analysis of 5-MeO-MiPT using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Techniques and Data

A variety of analytical methods can be employed for the identification and quantification of 5-MeO-MiPT. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like 5-MeO-MiPT.

Quantitative Data for GC-MS Analysis of Tryptamines

ParameterValueMatrixReference
Target Analyte 5-MeO-DIPT (structurally similar)Urine[1]
Linear Range 2-300 ng/mLUrine[1]
Limit of Detection (LOD) 1 ng/mLUrine[1]
Accuracy 93-108.7%Urine[1]
Precision 3.1-10.3%Urine[1]
Target Ions (Quantification) m/z 86Designer Drugs[2]
Qualifying Ions m/z 246 (M+), 160, 145Designer Drugs[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of 5-MeO-MiPT in complex biological matrices.

Quantitative Data for LC-MS/MS Analysis of 5-MeO-MiPT in Biological Samples

ParameterValueMatrixReference
Concentration Found 160 ng/mLBlood[3][4]
Concentration Found 3380 ng/mLUrine[3][4]
Limit of Detection (LOD) 0.3 ng/g (for tissue)Tissue[5]
Limit of Quantification (LOQ) 0.9 ng/g (for tissue)Tissue[5]

Experimental Protocols

The following are detailed protocols for the analysis of 5-MeO-MiPT in various sample types.

Protocol 1: GC-MS Analysis of Tryptamines in Urine

This protocol is adapted from a method for the determination of a structurally related compound, 5-MeO-DIPT, in urine.[1]

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of urine, add an appropriate internal standard.

  • Perform a liquid-liquid extraction with ethyl acetate (B1210297) under alkaline conditions.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

3.1.2. GC-MS Conditions

  • GC System: Standard Gas Chromatograph

  • Injector Temperature: 250°C[6]

  • Oven Temperature Program: Implement a temperature gradient to ensure separation of the analyte.[6] A suggested starting point is 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.[7]

  • Carrier Gas: Helium[6]

  • Mass Spectrometer: Single quadrupole or high-resolution mass spectrometer[6]

  • Ionization Mode: Electron Ionization (EI)[6]

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode[6]

Protocol 2: LC-MS/MS Analysis of 5-MeO-MiPT in Serum

This protocol is adapted from a validated method for the analysis of a related compound, 5-MeO-DMT, in serum.[6]

3.2.1. Sample Preparation (Protein Precipitation)

  • To 20 µL of a serum sample, add 60 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog of 5-MeO-MiPT).[6]

  • Vortex the mixture to precipitate proteins.[6]

  • Centrifuge at 14,000 rpm for 10 minutes.[6]

  • Inject 5 µL of the supernatant into the LC-MS/MS system.[6]

3.2.2. LC-MS/MS Conditions

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[7]

    • Mobile Phase A: 0.1% formic acid in water.[7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.[7]

    • Flow Rate: 0.3 mL/min.[7]

    • Column Temperature: 40°C.[7]

    • Injection Volume: 5 µL.[7]

  • Mass Spectrometry Conditions (Starting Point):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

    • Scan Mode: Full scan for metabolite discovery and product ion scan for structural elucidation. For quantification, use Multiple Reaction Monitoring (MRM).[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Processing sample Biological Sample (Urine, Blood, Serum) add_is Add Internal Standard sample->add_is extraction Extraction (LLE or Protein Precipitation) add_is->extraction evap_recon Evaporation & Reconstitution (for LLE) extraction->evap_recon Urine centrifuge Centrifugation (for Protein Precipitation) extraction->centrifuge Serum gcms GC-MS Analysis evap_recon->gcms supernatant Collect Supernatant centrifuge->supernatant lcmsms LC-MS/MS Analysis supernatant->lcmsms data_acq Data Acquisition gcms->data_acq lcmsms->data_acq quant Quantification data_acq->quant report Reporting quant->report

Workflow for the analysis of 5-MeO-MiPT.
Signaling Pathway

signaling_pathway MeO_MiPT 5-MeO-MiPT receptor 5-HT2A Receptor MeO_MiPT->receptor Agonist g_protein Gq/G11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release ip3->ca_release Stimulates downstream Downstream Cellular Effects pkc->downstream ca_release->downstream

Simplified 5-HT2A receptor signaling pathway for 5-MeO-MiPT.[6]

References

Application Note: Quantitative Analysis of 5-MeO-MIPT in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT) in biological samples such as blood, serum, plasma, and urine. The protocols provided herein detail sample preparation using protein precipitation for blood-based matrices and a dilute-and-shoot or solid-phase extraction (SPE) approach for urine. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for pharmacokinetic, toxicological, or forensic studies of 5-MeO-MIPT.

Introduction

5-MeO-MIPT, also known as "Moxy," is a synthetic tryptamine (B22526) with psychedelic and entactogenic properties.[1] Its primary mechanism of action is believed to be agonism at serotonin (B10506) receptors, particularly the 5-HT₂A receptor.[1][2] As with many novel psychoactive substances, the development of reliable analytical methods is crucial for understanding its pharmacology, metabolism, and potential for abuse. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for the quantification of 5-MeO-MIPT and its metabolites in complex biological matrices.[3][4]

The major metabolic pathways for 5-MeO-MIPT include O-demethylation, N-demethylation, hydroxylation, and N-oxide formation.[1][5] Key metabolites that can serve as biomarkers for consumption include 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT), 5-hydroxy-N-methyl-N-isopropyltryptamine (5-OH-MiPT), and hydroxy-5-methoxy-N-methyl-N-isopropyltryptamine (OH-5-MeO-MiPT).[5]

Experimental Protocols

Sample Preparation

a) Blood, Serum, or Plasma - Protein Precipitation

This protocol is adapted from established methods for similar tryptamines.[2][3]

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (whole blood, serum, or plasma).

  • Add 20 µL of an internal standard (IS) working solution (e.g., 5-MeO-MIPT-d6 or a structurally similar deuterated tryptamine at 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[3]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2][3]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).

  • Vortex briefly and centrifuge again at 14,000 x g for 5 minutes.

  • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

b) Urine - Dilute-and-Shoot

This simple method is suitable for screening purposes or when high sensitivity is not required.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the urine sample.

  • Add 20 µL of the internal standard working solution.

  • Add 430 µL of mobile phase A (0.1% formic acid in water) for a 1:10 dilution.

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

c) Urine - Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract and allows for sample concentration, leading to higher sensitivity. A mixed-mode cation exchange SPE cartridge is recommended.[6]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: To 1 mL of urine, add the internal standard. Adjust the sample pH to ~6 with a suitable buffer. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of an acidic wash (e.g., 0.1 M acetic acid), and then 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a basic organic solvent mixture (e.g., 2% ammonium (B1175870) hydroxide (B78521) in ethyl acetate (B1210297) or methanol).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are a starting point and should be optimized for the specific instrumentation used.

a) Liquid Chromatography Conditions

ParameterRecommended Setting
LC System Standard HPLC or UHPLC system
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
Injection Volume 5 - 10 µL
Column Temp. 40°C

b) Mass Spectrometry Conditions

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500 - 550°C
Capillary Voltage 3.0 - 4.0 kV

c) Predicted MRM Transitions

The fragmentation of tryptamines typically involves the loss of the dialkylamine group.[7] For 5-MeO-MIPT (Molar Mass: 246.35 g/mol ), the precursor ion [M+H]⁺ is m/z 247.2.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-MeO-MIPT 247.2174.1~25
5-MeO-MIPT (Quantifier) 247.2202.1~15
OH-5-MeO-MiPT 263.2190.1~25
5-MeO-NiPT 233.2174.1~25
5-OH-MiPT 233.2160.1~25
5-MeO-MIPT-d6 (IS) 253.2174.1~25

Note: Collision energies are instrument-dependent and require optimization.

Data Presentation

Quantitative Data from Literature

The following tables summarize quantitative data for 5-MeO-MIPT and structurally similar tryptamines from published studies. This data serves as a reference for expected performance characteristics.

Table 1: Method Validation Parameters for Related Tryptamines

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference
5-MeO-DIPTDried Urine Spots0.2 - 3000.298.2 - 103.92.7 - 8.5[8]
5-MeO-DMTMouse Serum0.9 - 58900.9Within 15%Within 15%[3][9]
5-MeO-DMTPlant Material0.34 - 10000.3474.1 - 111.6< 4%[10]

Table 2: Reported Concentrations of 5-MeO-MIPT in Biological Samples

MatrixConcentration (ng/mL)Study TypeReference
Blood160Human Intoxication Case[5]
Urine3380Human Intoxication Case[5]
Blood2.7 - 13.4Mouse Study (2.7 mg/kg dose)
Liver15.2 - 108.3 (ng/g)Mouse Study (2.7 mg/kg dose)
Brain1.5 - 40.6 (ng/g)Mouse Study (2.7 mg/kg dose)

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_blood Blood/Serum cluster_urine Urine cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Blood or Urine) add_is Add Internal Standard (IS) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Blood spe Solid-Phase Extraction (SPE) add_is->spe Urine centrifuge1 Centrifugation ppt->centrifuge1 drydown1 Evaporation centrifuge1->drydown1 reconstitute1 Reconstitution drydown1->reconstitute1 lc LC Separation (C18 Column) reconstitute1->lc drydown2 Evaporation spe->drydown2 reconstitute2 Reconstitution drydown2->reconstitute2 reconstitute2->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Calibration Curve) ms->quant report Final Report quant->report G cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling MIPT 5-MeO-MIPT Receptor 5-HT2A Receptor MIPT->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Neuronal Excitability) Ca->Response PKC->Response

References

Application Note: Quantitative Analysis of 5-MeO-MIPT using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This application note provides a detailed protocol for the extraction and quantitative analysis of 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT) from biological matrices using gas chromatography-mass spectrometry (GC-MS). 5-MeO-MIPT is a synthetic tryptamine (B22526) with hallucinogenic properties, and its detection and quantification are crucial in forensic toxicology and clinical research. The described method is sensitive and specific, suitable for the determination of 5-MeO-MIPT in samples such as urine and blood.

Introduction

This compound, commonly known as 5-MeO-MIPT, is a potent psychedelic tryptamine. Its structural similarity to endogenous neurotransmitters like serotonin (B10506) allows it to exert its effects primarily through the serotonin receptor system. Due to its increasing prevalence as a substance of abuse, robust analytical methods for its identification and quantification are essential for researchers, forensic scientists, and drug development professionals. Gas chromatography coupled with mass spectrometry (GC-MS) offers a reliable and widely accessible technique for the analysis of 5-MeO-MIPT. This document outlines a comprehensive protocol, including sample preparation, GC-MS parameters, and data analysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of 5-MeO-MIPT from urine samples.

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., Diazepam-d5)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.2 N)

  • Ethyl acetate (B1210297) or Methylene chloride

  • Anhydrous sodium sulfate

  • Conical centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of the urine sample into a 15 mL conical centrifuge tube.

  • Spike the sample with an appropriate amount of the internal standard solution.

  • Add 20 µL of 0.2 N NaOH to alkalize the sample.[1]

  • Add 3 mL of ethyl acetate to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 3500 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Dry the organic extract over anhydrous sodium sulfate.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of methanol (B129727) or ethyl acetate for GC-MS analysis.

Note on Derivatization: While 5-MeO-MIPT can be analyzed without derivatization, which can shorten the preparation time, derivatization with a silylating agent like BSTFA with 1% TMCS may improve chromatographic peak shape and sensitivity for both the parent compound and its metabolites.[2]

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument used.

ParameterCondition
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Carrier GasHelium at a constant flow of 0.8-1 mL/min[1][2]
Inlet Temperature280°C[1][2]
Injection Volume1 µL[1]
Injection ModeSplitless or Split (e.g., 2:1 split ratio)[1]
Oven Temperature ProgramInitial temperature 50-100°C, hold for 1 min, ramp at 10-15°C/min to 310°C, hold for 3-5 min[1][2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[2][3]
Ion Source Temperature200-230°C[2][3]
MS Transfer Line Temperature290°C[2]
Scan ModeFull Scan (m/z 35-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[1][3]

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of 5-MeO-MIPT.

ParameterValueMatrixReference
Linearity Range25-500 ng/mLUrine[4]
Limit of Detection (LOD)5 ng/mLUrine[4]
Limit of Quantification (LOQ)18 ng/mLUrine[4]
Intraday Precision (RSD)4.43%Urine[4]
Interday Precision (CV)4.27%Urine[4]
Mass Spectral Data

The characteristic mass fragments of 5-MeO-MIPT are crucial for its identification.

Ion Typem/z (relative abundance)DescriptionReference
Molecular Ion [M]+246 (4%)The intact molecule with one electron removed.[3]
Fragment Ion86 (100%)Base peak, resulting from cleavage of the amine side-chain.[3]
Qualifying Ion160[3]
Qualifying Ion145[3]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS protocol for 5-MeO-MIPT analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Urine Sample Collection Spike 2. Internal Standard Spiking Sample->Spike Alkalize 3. Alkalinization (NaOH) Spike->Alkalize Extract 4. Liquid-Liquid Extraction (Ethyl Acetate) Alkalize->Extract Separate 5. Phase Separation (Centrifugation) Extract->Separate Dry 6. Drying of Organic Phase (Anhydrous Na2SO4) Separate->Dry Evaporate 7. Solvent Evaporation (Nitrogen Stream) Dry->Evaporate Reconstitute 8. Reconstitution (Methanol/Ethyl Acetate) Evaporate->Reconstitute Inject 9. GC Injection Reconstitute->Inject Separate_GC 10. Chromatographic Separation Inject->Separate_GC Ionize 11. Electron Ionization (70 eV) Separate_GC->Ionize Detect 12. Mass Detection (Full Scan/SIM) Ionize->Detect Qualitative 13. Qualitative Analysis (Mass Spectrum Library Matching) Detect->Qualitative Quantitative 14. Quantitative Analysis (Calibration Curve) Detect->Quantitative Report 15. Final Report Qualitative->Report Quantitative->Report Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 5-MeO-MIPT M1 5-OH-MiPT (Hydroxylation) Parent->M1 CYP450 M2 5-MeO-NiPT (N-Demethylation) Parent->M2 CYP450 M3 5-MeO-MIPT-N-oxide (N-Oxidation) Parent->M3 FMO M4 OH-5-MeO-MiPT (Ring Hydroxylation) Parent->M4 CYP450 M5 Glucuronide/Sulfate Conjugates M1->M5 UGTs/SULTs M4->M5

References

Application Notes and Protocols for the Synthesis and Purification of 5-MeO-MIPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), a psychoactive tryptamine. The methodologies described are intended for use by qualified professionals in a controlled laboratory setting.

Synthesis of 5-MeO-MIPT via Reductive Amination

The synthesis of 5-MeO-MIPT is most commonly achieved through the reductive amination of 5-methoxy-N-methyltryptamine (5-MeO-NMT) with acetone (B3395972). This reaction involves the formation of an imine intermediate, which is subsequently reduced to the secondary amine.

Reaction Scheme:

Experimental Protocol 1: Catalytic Hydrogenation

This protocol utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere for the reduction step.

Materials:

  • 5-methoxy-N-methyltryptamine (5-MeO-NMT)

  • Acetone

  • Methanol (B129727)

  • 10% Palladium on carbon (10% Pd/C)

  • Celite

  • Diethyl ether (Et2O)

  • Hexane (B92381)

  • Isopropyl alcohol (IPA)

  • Concentrated Hydrochloric acid (HCl)

  • Hydrogen gas supply

  • Parr shaker or similar hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 5-methoxy-N-methyltryptamine (5-MeO-NMT) in methanol.

  • To this solution, add acetone in a slight molar excess.

  • Carefully add 10% Pd/C catalyst to the mixture.

  • Seal the reaction vessel and connect it to a Parr shaker or a similar hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Shake the mixture at room temperature for 15 hours.

  • Upon completion, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a bed of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid residue of 5-MeO-MIPT freebase.

Quantitative Data

While specific yield data for the synthesis of 5-MeO-MIPT is not extensively reported in the literature, yields for analogous reductive aminations of tryptamines can be expected to be in the range of 60-80%, contingent on the purity of the starting materials and the precise reaction conditions. For the closely related synthesis of 5-MeO-DMT, overall yields of around 49% for the final crystalline salt have been reported.[1]

ParameterExpected Value
Yield (Crude) 60 - 80%
Purity (Crude) Variable, requires purification

Purification of 5-MeO-MIPT

Purification of the crude 5-MeO-MIPT is essential to remove unreacted starting materials, byproducts, and residual catalyst. A combination of column chromatography and recrystallization is recommended to achieve high purity.

Experimental Protocol 2: Column Chromatography

Materials:

  • Crude 5-MeO-MIPT

  • Silica (B1680970) gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chromatography column

  • Fraction collector (optional)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Prepare a chromatography column with silica gel slurried in dichloromethane.

  • Dissolve the crude 5-MeO-MIPT in a minimal amount of dichloromethane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of methanol in dichloromethane, starting with 100% DCM and gradually increasing the methanol concentration (e.g., from 0% to 5% MeOH).

  • Collect fractions and monitor the separation using TLC with a suitable eluent system (e.g., 95:5 DCM:MeOH) and visualize under a UV lamp.

  • Combine the fractions containing the pure 5-MeO-MIPT.

  • Evaporate the solvent from the combined fractions under reduced pressure to yield purified 5-MeO-MIPT freebase.

Experimental Protocol 3: Recrystallization and Salt Formation

Recrystallization is a final purification step to obtain a crystalline solid. Conversion to a salt, such as the hydrochloride, can improve stability and handling.

Materials:

  • Purified 5-MeO-MIPT freebase

  • Diethyl ether (Et2O)

  • Hexane

  • Isopropyl alcohol (IPA)

  • Concentrated Hydrochloric acid (HCl)

  • Crystallization dish

  • Ice bath

Procedure for Recrystallization of the Freebase:

  • Dissolve the purified 5-MeO-MIPT freebase in a minimal amount of hot diethyl ether.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Collect the crystals by filtration and wash with cold hexane.

  • Dry the crystals under vacuum.

Procedure for Hydrochloride Salt Formation:

  • Dissolve the recrystallized 5-MeO-MIPT freebase in a small amount of isopropyl alcohol.

  • Neutralize the solution by adding concentrated HCl dropwise until the solution is acidic.

  • Induce precipitation by adding an excess of diethyl ether.

  • Collect the precipitated 5-MeO-MIPT hydrochloride salt by filtration.

  • Wash the salt with cold diethyl ether and dry under vacuum.

Purity Assessment

The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98% is generally desired for research applications.

TechniqueExpected Results
HPLC A single major peak corresponding to 5-MeO-MIPT
GC-MS A single peak with the correct mass-to-charge ratio for 5-MeO-MIPT
¹H NMR Spectrum consistent with the structure of 5-MeO-MIPT

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 5-MeO-NMT 5-methoxy-N- methyltryptamine Reaction Reductive Amination (Pd/C, H₂) 5-MeO-NMT->Reaction Acetone Acetone Acetone->Reaction Crude_Product Crude 5-MeO-MIPT Reaction->Crude_Product Filtration & Evaporation Column_Chromatography Column Chromatography (Silica, DCM/MeOH) Crude_Product->Column_Chromatography Recrystallization Recrystallization (Et₂O/Hexane) Column_Chromatography->Recrystallization Salt_Formation HCl Salt Formation (IPA, HCl, Et₂O) Recrystallization->Salt_Formation Pure_Product Pure 5-MeO-MIPT HCl Salt_Formation->Pure_Product

Caption: Workflow for the synthesis and purification of 5-MeO-MIPT.

Signaling_Pathway cluster_receptor 5-MeO-MIPT Interaction with Serotonin Receptors cluster_downstream_2A 5-HT₂A Downstream Signaling cluster_downstream_1A 5-HT₁A Downstream Signaling 5-MeO-MIPT 5-MeO-MIPT 5-HT2A 5-HT₂A Receptor 5-MeO-MIPT->5-HT2A Agonist 5-HT1A 5-HT₁A Receptor 5-MeO-MIPT->5-HT1A Agonist Gq Gq/11 Protein 5-HT2A->Gq Activates Gi Gi/o Protein 5-HT1A->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation Ca2->Neuronal_Excitation PKC->Neuronal_Excitation AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition

Caption: Serotonergic signaling pathways of 5-MeO-MIPT.

References

Application Notes and Protocols for In-Vivo Rodent Studies of 5-MeO-MIPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in-vivo experimental design for studying the psychoactive tryptamine (B22526), 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT), in rodent models. The protocols detailed below are based on established methodologies for assessing the behavioral and physiological effects of serotonergic compounds.

Introduction

5-MeO-MiPT is a tryptamine derivative known for its psychedelic properties, which are primarily mediated through its interaction with the serotonin (B10506) 5-HT2A receptor. In-vivo rodent models are crucial for elucidating the pharmacological profile, behavioral effects, and potential therapeutic applications of this compound. The following sections outline key experimental protocols, present available quantitative data, and visualize the underlying signaling pathways and experimental workflows.

Key Signaling Pathway: 5-HT2A Receptor Activation

The principal mechanism of action for the psychedelic effects of 5-MeO-MiPT and related tryptamines is the activation of the serotonin 2A (5-HT2A) receptor. This G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to downstream neuronal excitability changes, manifesting as specific behavioral responses in rodents. The 5-HT1A receptor also plays a modulatory role in the overall behavioral profile of these compounds.

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling 5-MeO-MiPT 5-MeO-MiPT 5-HT2A_Receptor 5-HT2A Receptor 5-MeO-MiPT->5-HT2A_Receptor Binds to Gq_alpha Gq (α) 5-HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP₂ into DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitability Altered Neuronal Excitability Ca_release->Neuronal_Excitability Leads to PKC->Neuronal_Excitability Leads to

Caption: 5-HT2A Receptor Signaling Cascade

Experimental Protocols

A standardized experimental workflow is critical for obtaining reliable and reproducible data. The following diagram outlines a typical workflow for in-vivo rodent studies of 5-MeO-MiPT.

Experimental Workflow animal_procurement Animal Procurement (e.g., C57BL/6J mice) acclimatization Acclimatization (1-2 weeks) animal_procurement->acclimatization habituation Habituation to Test Arena (e.g., 30-60 min) acclimatization->habituation drug_admin Drug Administration (e.g., IP injection) habituation->drug_admin drug_prep Drug Preparation (5-MeO-MiPT in vehicle) drug_prep->drug_admin behavioral_assay Behavioral Assay (e.g., HTR, Locomotor) drug_admin->behavioral_assay data_collection Data Collection (Automated/Manual) behavioral_assay->data_collection data_analysis Data Analysis data_collection->data_analysis

Caption: General Experimental Workflow

Animal Models and Housing
  • Species and Strain: Male C57BL/6J mice are commonly used for their robust head-twitch response.[1] CD-1 mice and Sprague-Dawley rats are also suitable for various behavioral and toxicity studies.[2]

  • Housing: Animals should be housed in a controlled environment with a standard 12:12 hour light-dark cycle and provided with ad libitum access to food and water. A period of at least one week should be allowed for acclimatization to the facility before any experimental procedures.[1]

Drug Preparation and Administration
  • Preparation: 5-MeO-MiPT can be dissolved in a vehicle such as saline or a solution of 50% dimethyl sulfoxide (B87167) (DMSO) in saline.[2] It is recommended to prepare solutions fresh on the day of the experiment to prevent degradation. A vehicle control group must be included in all experiments.[1]

  • Administration: Intraperitoneal (i.p.) injection is a common route of administration for systemic effects.[1] The injection volume should be calculated based on the animal's body weight.

Head-Twitch Response (HTR) Assay

The head-twitch response is a rapid, rotational head movement in rodents that serves as a reliable behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.[1]

  • Apparatus: A transparent cylindrical observation chamber. Behavior can be recorded using a high-resolution camera. For more precise quantification, an automated system with a head-mounted magnet and a magnetometer can be used.[1]

  • Procedure:

    • Habituate the mouse to the observation chamber for at least 15-30 minutes prior to injection.[1]

    • Administer 5-MeO-MiPT or vehicle via i.p. injection.

    • Immediately return the animal to the chamber.

    • Record behavior for a predetermined period, typically 30-60 minutes.[1]

  • Data Analysis: A trained observer, blind to the experimental conditions, should manually count the number of head twitches from the video recording. A head twitch is a rapid, rhythmic, rotational head movement not associated with grooming.[1] Alternatively, automated systems can quantify head twitches based on their characteristic waveform.

Locomotor Activity Assay (Open Field Test)

This assay is used to assess spontaneous locomotor activity and can also provide insights into anxiety-like behavior.

  • Apparatus: An open field arena, typically a square or circular enclosure with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automatically record movement.

  • Procedure:

    • Allow mice to acclimate to the testing room for at least 30-60 minutes.

    • Gently place the mouse in the center of the open field arena.

    • Record locomotor activity for a set duration, typically ranging from 15 to 60 minutes.

    • The arena should be cleaned with 70% ethanol (B145695) between each animal to remove olfactory cues.

  • Data Analysis: Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in locomotor activity is often observed with 5-MeO-tryptamines.

Drug Discrimination Paradigm

This paradigm assesses the subjective effects of a drug by training animals to discriminate between the drug and a vehicle.

  • Apparatus: A standard two-lever operant conditioning chamber.

  • Procedure:

    • Animals (typically rats) are trained to press one lever to receive a reward (e.g., a food pellet) after being administered the training drug (e.g., a known psychedelic) and a second lever after receiving the vehicle.

    • Once the animals have learned to reliably discriminate between the drug and vehicle, test sessions are conducted with 5-MeO-MiPT.

  • Data Analysis: The percentage of responses on the drug-appropriate lever is measured. If the animal predominantly presses the drug-associated lever after administration of 5-MeO-MiPT, it indicates that the compound has similar subjective effects to the training drug.

Quantitative Data

The following tables summarize available quantitative data from in-vivo rodent studies of 5-MeO-MiPT and related compounds.

Table 1: Acute Toxicity of 5-MeO-MiPT in Mice [2][3]

Dose (mg/kg, i.p.)VehicleObservationsTissue Distribution (ng/g or ng/mL)
0.2750% DMSO in SalineNo serious histopathological effects observed.Below limit of quantification in blood, kidney, liver, and brain.
2.750% DMSO in SalineInduced apoptotic cell death.Blood: 2.7-13.4 ng/mLKidney: 11-29 ng/gLiver: 15.2-108.3 ng/gBrain: 1.5-40.6 ng/g

Table 2: Head-Twitch Response (HTR) Induced by 5-MeO-Tryptamines in Rodents

Note: Data for 5-MeO-MiPT is limited. Data from the closely related compound 5-MeO-DIPT is provided as a proxy.

CompoundDose (mg/kg)Animal ModelMean HTR Count (per 30 min)Source
5-MeO-DIPT5Rat~10--INVALID-LINK--
5-MeO-DIPT10Rat~25--INVALID-LINK--

Table 3: Effects of 5-MeO-MiPT on Motor Activity in Mice [4]

Dose (mg/kg, i.p.)Effect on Motor Performance (Accelerod Test)
0.01 - 10No significant effect.
30Strong inhibition of motor performance.

Conclusion

The protocols and data presented provide a framework for the in-vivo investigation of 5-MeO-MiPT in rodent models. The head-twitch response, locomotor activity, and drug discrimination paradigms are valuable tools for characterizing the psychoactive effects of this compound. Further research is needed to establish a more complete dose-response profile for 5-MeO-MiPT in these behavioral assays. These application notes should serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.

References

Application Notes and Protocols for Preclinical Research on 5-MeO-MIPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the preclinical evaluation of 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), a psychoactive tryptamine (B22526) derivative. The protocols outlined below cover in vitro receptor binding and functional assays, as well as in vivo behavioral and toxicological studies, to guide dosage calculations and comprehensive pharmacological characterization.

I. Introduction to 5-MeO-MIPT

5-MeO-MIPT, also known as "Moxy," is a psychedelic substance of the tryptamine class. Its effects are thought to be primarily mediated through interaction with serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A and 5-HT1A subtypes.[1] Accurate dosage determination in preclinical models is critical for elucidating its pharmacological profile and therapeutic potential.

II. Quantitative Data Summary

A summary of key quantitative data for 5-MeO-MIPT is presented below. These values are essential for designing and interpreting preclinical experiments.

Table 1: Receptor Binding Affinities (Ki, μM) of 5-MeO-MIPT [1]

ReceptorBinding Affinity (Ki, μM)
5-HT1A0.058
5-HT2A0.163
5-HT2C1.3
α2A5.3
H13.9
SERT3.3
NET>22
DAT>26
D1>25
D2>25
D3>25
α1A>12
TAAR1>15

Table 2: In Vivo Dosage and Observations in Mice [2][3]

Dosage (mg/kg, i.p.)Animal ModelObserved Effects
0.27CD-1 MiceBelow limit of quantification in blood and organs. No significant histopathological effects.
2.7CD-1 MiceDetectable in blood (2.7–13.4 ng/mL), kidney (11–29 ng/g), liver (15.2–108.3 ng/g), and brain (1.5–40.6 ng/g). Induced apoptotic cell death in liver, kidney, and brain.
0.01 - 30CD-1 MiceDose-dependent inhibition of sensorimotor responses and prepulse inhibition. High doses impaired motor activity and caused cardiorespiratory changes.[4]

III. Experimental Protocols

1. Radioligand Binding Assay for 5-HT Receptor Affinity

This protocol determines the binding affinity (Ki) of 5-MeO-MIPT for serotonin receptors.

  • Objective: To quantify the binding of 5-MeO-MIPT to 5-HT1A and 5-HT2A receptors.

  • Materials:

    • Cell membranes expressing human 5-HT1A or 5-HT2A receptors.

    • Radioligands: [³H]-8-OH-DPAT (for 5-HT1A), [³H]-Ketanserin (for 5-HT2A).

    • Non-specific binding control: 10 µM 5-HT.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well plates, filter mats (GF/B or GF/C), scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of 5-MeO-MIPT.

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), 10 µM 5-HT (for non-specific binding), or a concentration of 5-MeO-MIPT.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through the filter mats.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filters, add scintillation fluid, and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific from total binding.

    • Plot the percentage of specific binding against the log concentration of 5-MeO-MIPT to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Cell-Based Functional Assay: Calcium Mobilization

This assay measures the functional activity of 5-MeO-MIPT at the 5-HT2A receptor.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of 5-MeO-MIPT in activating 5-HT2A receptor-mediated calcium release.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.[5]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • 96- or 384-well black, clear-bottom plates.

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the cells and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye.

    • Prepare serial dilutions of 5-MeO-MIPT.

    • Use the plate reader to establish a baseline fluorescence reading.

    • Inject the 5-MeO-MIPT dilutions into the wells and record the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the response against the log concentration of 5-MeO-MIPT to generate a dose-response curve.

    • Calculate the EC50 (potency) and Emax (efficacy) values from the curve.

1. Head-Twitch Response (HTR) in Mice

The HTR is a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.[5][6][7]

  • Objective: To quantify the dose-dependent induction of HTR by 5-MeO-MIPT.

  • Animal Model: Male C57BL/6J mice.[5]

  • Procedure:

    • Allow mice to acclimate to the testing room for at least 30 minutes.

    • Administer 5-MeO-MIPT intraperitoneally (i.p.) at various doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) or vehicle.

    • Place each mouse in an individual observation chamber.

    • Record the number of head twitches for a set period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head that is not part of normal grooming behavior.

  • Data Analysis:

    • Compare the number of head twitches in the 5-MeO-MIPT-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Generate a dose-response curve for HTR induction.

2. Acute Toxicity Study in Mice

This study provides an initial assessment of the safety profile of 5-MeO-MIPT.

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity.

  • Animal Model: CD-1 mice (male and female).

  • Procedure:

    • Administer single doses of 5-MeO-MIPT (e.g., 1, 10, 50, 100 mg/kg, i.p.) and a vehicle control to separate groups of mice.

    • Observe the animals continuously for the first 4 hours and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, and autonomic signs.

    • Measure body weight before dosing and at regular intervals.

    • At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.

  • Data Analysis:

    • Determine the MTD, defined as the highest dose that does not cause mortality or significant clinical signs of toxicity.

    • Analyze body weight changes and pathology findings to identify target organs of toxicity.

IV. Visualizations

G cluster_0 5-MeO-MIPT Administration cluster_1 Receptor Interaction cluster_2 Signaling Cascade cluster_3 Cellular & Behavioral Response 5_MeO_MIPT 5-MeO-MIPT 5HT2A 5-HT2A Receptor 5_MeO_MIPT->5HT2A Agonism 5HT1A 5-HT1A Receptor 5_MeO_MIPT->5HT1A Agonism Gq_11 Gq/11 5HT2A->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Induces Neuronal_Excitation Neuronal Excitation Ca_Release->Neuronal_Excitation Leads to HTR Head-Twitch Response Neuronal_Excitation->HTR Manifests as

Caption: 5-HT2A Receptor Signaling Pathway for 5-MeO-MIPT.

G Start Start Dose_Prep Prepare 5-MeO-MIPT Doses & Vehicle Control Start->Dose_Prep Acclimation Acclimate Mice (30 min) Dose_Prep->Acclimation Administration Administer Drug (i.p.) Acclimation->Administration Observation Place in Chamber & Record HTR (30-60 min) Administration->Observation Data_Analysis Analyze HTR Counts vs. Dose Observation->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Head-Twitch Response (HTR) Assay.

G In_Vitro In Vitro Data (Ki, EC50) In_Vivo_Start Initial In Vivo Dose Range (e.g., 0.1 - 10 mg/kg) In_Vitro->In_Vivo_Start Inform HTR_Assay Head-Twitch Response Assay In_Vivo_Start->HTR_Assay Toxicity_Study Acute Toxicity Study In_Vivo_Start->Toxicity_Study Effective_Dose Determine Effective Dose Range (Behavioral Effects) HTR_Assay->Effective_Dose Safe_Dose Determine Safe Dose Range (MTD) Toxicity_Study->Safe_Dose Therapeutic_Window Establish Preclinical Therapeutic Window Effective_Dose->Therapeutic_Window Safe_Dose->Therapeutic_Window

References

Application Notes and Protocols for Studying 5-MeO-MIPT Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro cell culture assays to characterize the pharmacological effects of 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT). The following sections detail the methodologies for key experiments, summarize quantitative data, and visualize the underlying signaling pathways and experimental workflows.

Introduction

5-MeO-MIPT, a psychedelic tryptamine (B22526), is known for its complex pharmacological profile, primarily interacting with serotonin (B10506) receptors.[1] Understanding its effects at the cellular level is crucial for elucidating its mechanism of action and therapeutic potential. The assays described herein are fundamental tools for characterizing the receptor binding affinity, functional potency, downstream signaling, and potential cytotoxicity of 5-MeO-MIPT.

Data Presentation

The following tables summarize the quantitative data for 5-MeO-MIPT from various in vitro assays.

Table 1: Receptor Binding Affinity of 5-MeO-MIPT

ReceptorKᵢ (nM)
5-HT₁ₐ58 ± 10
5-HT₂ₐ163 ± 30

Data from Rickli et al. (2016).[2]

Table 2: Functional Activity of 5-MeO-MIPT

AssayReceptorCell LineEC₅₀ (nM)
Calcium Mobilization5-HT₂ₐCHO23 ± 4
Calcium Mobilization5-HT₂₋CHO263.5

Data from Rickli et al. (2016) and a study on tryptamine derivatives.[2][3]

Table 3: Cytotoxicity of 5-MeO-MIPT

AssayCell LineIC₅₀Notes
MTT AssayNot SpecifiedHigh doses induce apoptosisA study in mice showed that high doses of 5-MeO-MIPT induce apoptotic cell death through caspase activity.[3][4][5] Specific IC₅₀ values from in vitro cell viability assays are not readily available in the reviewed literature.

Signaling Pathways and Experimental Workflows

5-HT₁ₐ Receptor Signaling Pathway

Activation of the 5-HT₁ₐ receptor by an agonist like 5-MeO-MIPT typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Figure 1. 5-HT₁ₐ receptor signaling cascade.

5-HT₂ₐ Receptor Signaling Pathway

Agonism at the 5-HT₂ₐ receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) phosphates (like IP₁) and intracellular calcium.

Figure 2. 5-HT₂ₐ receptor signaling cascade.

Experimental Workflow: Receptor Binding Assay

This workflow outlines the key steps in determining the binding affinity of 5-MeO-MIPT for its target receptors using a competitive radioligand binding assay.

binding_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing target receptor incubate Incubate membranes, radioligand, and 5-MeO-MIPT prep_membranes->incubate prep_ligands Prepare radioligand and varying concentrations of 5-MeO-MIPT prep_ligands->incubate filtrate Separate bound from free radioligand via filtration incubate->filtrate measure Measure radioactivity of bound ligand filtrate->measure analyze Calculate IC50 and Ki values measure->analyze

Figure 3. Workflow for a competitive radioligand binding assay.

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 5-MeO-MIPT for serotonin receptors (e.g., 5-HT₁ₐ and 5-HT₂ₐ).

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing the human 5-HT₁ₐ or 5-HT₂ₐ receptor.

  • Radioligands:

    • For 5-HT₁ₐ: [³H]8-OH-DPAT

    • For 5-HT₂ₐ: [³H]Ketanserin

  • Test Compound: 5-MeO-MIPT

  • Non-specific binding control: Serotonin (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4

  • Filtration: Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation Counter

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Assay buffer

      • Cell membranes (typically 50-100 µg protein)

      • Radioligand (at a concentration near its K₋)

      • Varying concentrations of 5-MeO-MIPT (e.g., 0.1 nM to 10 µM) or vehicle for total binding, and a saturating concentration of a non-labeled ligand for non-specific binding.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 5-MeO-MIPT.

    • Determine the IC₅₀ value (the concentration of 5-MeO-MIPT that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Calcium Mobilization Assay

Objective: To determine the functional potency (EC₅₀) of 5-MeO-MIPT at the 5-HT₂ₐ receptor.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: 5-MeO-MIPT

  • Reference Agonist: Serotonin

  • Fluorescence Plate Reader with automated injection capabilities.

Procedure:

  • Cell Plating:

    • Seed cells into a black-walled, clear-bottom 96-well plate and culture overnight to form a monolayer.

  • Dye Loading:

    • Remove the culture medium and add assay buffer containing the calcium indicator dye.

    • Incubate the plate at 37°C for 45-60 minutes.

    • Wash the cells with assay buffer to remove excess dye.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Measure the baseline fluorescence for a short period.

    • Automatically inject varying concentrations of 5-MeO-MIPT (e.g., 0.1 nM to 10 µM) or a reference agonist into the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the log concentration of 5-MeO-MIPT.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Second Messenger Assays

Objective: To measure the inhibition of cAMP production following 5-HT₁ₐ receptor activation by 5-MeO-MIPT.

Materials:

  • Cell Line: CHO or HEK293 cells expressing the human 5-HT₁ₐ receptor.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • Test Compound: 5-MeO-MIPT

  • Reference Agonist: 8-OH-DPAT

Procedure:

  • Cell Culture and Stimulation:

    • Culture cells in a 96-well plate.

    • Pre-incubate cells with varying concentrations of 5-MeO-MIPT.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Cell Lysis and Detection:

    • Lyse the cells according to the assay kit protocol.

    • Perform the cAMP detection assay following the manufacturer's instructions. This typically involves a competitive immunoassay format.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of 5-MeO-MIPT.

    • Determine the IC₅₀ value for the inhibition of cAMP production.

Objective: To measure the accumulation of IP₁, a downstream product of PLC activation, following 5-HT₂ₐ receptor stimulation by 5-MeO-MIPT.

Materials:

  • Cell Line: CHO or HEK293 cells expressing the human 5-HT₂ₐ receptor.

  • IP₁ Assay Kit: A commercially available kit (e.g., HTRF IP-One).

  • Assay Buffer: As per the kit instructions, often containing LiCl to inhibit the degradation of IP₁.

  • Test Compound: 5-MeO-MIPT

  • Reference Agonist: Serotonin

Procedure:

  • Cell Culture and Stimulation:

    • Culture cells in a 96-well plate.

    • Replace the culture medium with the assay buffer containing varying concentrations of 5-MeO-MIPT.

    • Incubate for the recommended time (e.g., 60 minutes) to allow for IP₁ accumulation.

  • Cell Lysis and Detection:

    • Lyse the cells and perform the IP₁ detection assay according to the kit's protocol. This is typically a competitive immunoassay.

  • Data Analysis:

    • Generate a standard curve using known concentrations of IP₁.

    • Determine the IP₁ concentration in each sample.

    • Plot the IP₁ concentration against the log concentration of 5-MeO-MIPT.

    • Calculate the EC₅₀ value for IP₁ accumulation.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of 5-MeO-MIPT on cell viability and determine its cytotoxic potential (IC₅₀).

Materials:

  • Cell Line: A relevant cell line, such as SH-SY5Y (human neuroblastoma) or primary neuronal cultures.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • 96-well plates

  • Microplate Reader

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of 5-MeO-MIPT (e.g., 1 µM to 1 mM) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log concentration of 5-MeO-MIPT.

    • Determine the IC₅₀ value, the concentration of 5-MeO-MIPT that reduces cell viability by 50%.

Gene Expression Analysis (Conceptual Protocol)

Objective: To identify changes in gene expression in a neuronal cell line following treatment with 5-MeO-MIPT.

Materials:

  • Cell Line: SH-SY5Y or another suitable neuronal cell line.[2][6]

  • 5-MeO-MIPT

  • RNA Isolation Kit

  • Reverse Transcription Kit

  • qPCR Master Mix and Primers for target genes, or materials for Microarray or RNA-sequencing .

Procedure:

  • Cell Treatment:

    • Culture cells to a desired confluency.

    • Treat cells with a specific concentration of 5-MeO-MIPT (or vehicle control) for a defined period (e.g., 6, 12, or 24 hours).

  • RNA Isolation:

    • Harvest the cells and isolate total RNA using a commercial kit, ensuring high purity and integrity.

  • Gene Expression Profiling:

    • For qPCR:

      • Synthesize cDNA from the RNA.

      • Perform quantitative PCR using primers for specific genes of interest (e.g., genes related to synaptic plasticity, neuroinflammation, or apoptosis).

    • For Microarray or RNA-sequencing:

      • Prepare labeled cDNA or a sequencing library from the isolated RNA.

      • Hybridize to a microarray chip or perform high-throughput sequencing.

  • Data Analysis:

    • qPCR: Analyze the relative expression of target genes using the ΔΔCt method, normalized to a housekeeping gene.

    • Microarray/RNA-seq: Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to 5-MeO-MIPT treatment. Further bioinformatics analysis can be performed to identify enriched biological pathways and gene networks.

Disclaimer: These protocols provide a general framework. Specific parameters such as cell density, incubation times, and reagent concentrations may need to be optimized for your specific experimental conditions and cell lines. Always refer to the manufacturer's instructions for commercial kits.

References

Application Notes and Protocols for Receptor Binding Assays of 5-MeO-MIPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), also known as "Moxy," is a psychedelic substance of the tryptamine (B22526) class. Its pharmacological effects are presumed to be mediated by its interaction with various neurotransmitter receptors. Understanding the binding affinity of 5-MeO-MIPT to these receptors is crucial for elucidating its mechanism of action and potential therapeutic applications. This document provides a detailed protocol for conducting receptor binding assays for 5-MeO-MIPT and summarizes its known receptor binding profile.

5-MeO-MIPT acts as a non-selective serotonin (B10506) receptor agonist, with notable affinity for the 5-HT1A and 5-HT2A receptors, among others.[1] The primary mechanism behind its hallucinogenic effects is thought to be its agonist activity at the 5-HT2A receptor.[2]

Receptor Binding Affinity of 5-MeO-MIPT

The following table summarizes the in vitro binding affinities (Ki) of 5-MeO-MIPT for various receptors and transporters. The Ki value represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay, with lower values indicating higher affinity.

TargetKi (µM)
Serotonin Receptors
5-HT1A0.058
5-HT2A0.163
5-HT2C1.3
Adrenergic Receptors
α2A5.3
α1A>12
Dopamine Receptors
D1>25
D2>25
D3>25
Histamine Receptors
H13.9
Transporters
SERT (Serotonin)3.3
NET (Norepinephrine)>22
DAT (Dopamine)>26
Trace Amine-Associated Receptors
TAAR1>15

Data sourced from a referenced study.[3] It is important to note that some studies have reported conflicting data regarding the affinity of 5-MeO-MIPT for monoamine transporters.[1]

Experimental Protocols: Radioligand Binding Assay

This section outlines a generalized yet detailed protocol for determining the binding affinity of 5-MeO-MIPT for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors, using a competitive radioligand binding assay.

Materials and Reagents
  • Cell Membranes: Cell membranes prepared from cell lines stably expressing the human 5-HT1A or 5-HT2A receptor (e.g., HEK-293 or CHO cells).

  • Radioligands:

    • For 5-HT1A: [³H]8-OH-DPAT

    • For 5-HT2A: [³H]ketanserin

  • Unlabeled Ligand (Competitor): 5-MeO-MIPT hydrochloride

  • Non-specific Binding Control:

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4[4]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Filtration apparatus (e.g., cell harvester)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Polyethyleneimine (PEI) solution (0.3-0.5%): For pre-soaking filters to reduce non-specific binding.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Receptor Membrane Preparation incubation Incubate Membranes, Radioligand, and 5-MeO-MIPT prep_membranes->incubation prep_radioligand Radioligand Dilution prep_radioligand->incubation prep_competitor 5-MeO-MIPT Serial Dilution prep_competitor->incubation filtration Rapid Vacuum Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 -> Ki) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • On the day of the experiment, thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in cold assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). Dilute the membranes to the desired final concentration in the assay buffer.

    • Prepare a stock solution of 5-MeO-MIPT and perform serial dilutions to obtain a range of concentrations for the competition curve.

    • Dilute the radioligand in the assay buffer to a final concentration typically near its dissociation constant (Kd).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add the diluted cell membranes, the radioligand, and the assay buffer.

    • Non-specific Binding (NSB) Wells: Add the diluted cell membranes, the radioligand, and a high concentration of the non-specific binding control ligand.

    • Competition Wells: Add the diluted cell membranes, the radioligand, and the various concentrations of 5-MeO-MIPT.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium (typically 60-120 minutes). Gentle agitation during incubation can be beneficial.

  • Filtration:

    • Pre-soak the glass fiber filters in the PEI solution for at least 30 minutes to reduce non-specific binding of the radioligand to the filters.

    • Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark.

    • Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.

    • For the competition assay, plot the percentage of specific binding against the logarithm of the 5-MeO-MIPT concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value (the concentration of 5-MeO-MIPT that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway

The primary psychoactive effects of tryptamines like 5-MeO-MIPT are mediated through the activation of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR). The 5-HT2A receptor is coupled to the Gq/11 family of G-proteins.[5] Upon agonist binding, it initiates a downstream signaling cascade.

5-HT2A Receptor Gq Signaling Pathway

G ligand 5-MeO-MIPT receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gαq/11 G-protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates response Neuronal Excitation & Gene Expression ca2->response pkc->response

Caption: Simplified 5-HT2A receptor Gq signaling cascade.

Activation of the 5-HT2A receptor by an agonist such as 5-MeO-MIPT leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and gene expression, contributing to the psychoactive effects of the compound.

References

Application Notes and Protocols for Behavioral Pharmacology Models of 5-MeO-MIPT in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), also known as "Moxy," is a psychedelic tryptamine (B22526) that has garnered interest for its potential psychoactive effects. Understanding its behavioral pharmacology is crucial for elucidating its mechanism of action and assessing its therapeutic potential and abuse liability. This document provides detailed application notes and protocols for key behavioral pharmacology models in mice that can be utilized to characterize the effects of 5-MeO-MIPT. The protocols are compiled from published research on 5-MeO-MIPT and structurally related tryptamines.

Head-Twitch Response (HTR)

The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is considered a behavioral proxy for hallucinogenic potential in humans.[1] It is primarily mediated by the activation of serotonin (B10506) 5-HT2A receptors.[1] While direct studies on 5-MeO-MIPT-induced HTR in mice are not extensively available in the public domain, protocols for the structurally similar compound 5-MeO-DMT can be adapted.

Experimental Protocol (Adapted from 5-MeO-DMT studies)

Objective: To quantify the frequency of head-twitch responses induced by 5-MeO-MIPT in mice.

Materials:

  • 5-MeO-MIPT hydrochloride

  • Vehicle (e.g., 0.9% saline)

  • Male C57BL/6J mice (8-10 weeks old)

  • Observation chambers (e.g., clear Plexiglas cylinders)

  • Video recording equipment (optional, but recommended for accurate scoring)

  • Manual or automated HTR scoring system

Procedure:

  • Habituation: Place individual mice in the observation chambers for at least 30 minutes to allow for acclimatization to the novel environment.

  • Drug Administration: Administer 5-MeO-MIPT or vehicle via intraperitoneal (i.p.) injection. A range of doses should be tested to establish a dose-response curve.

  • Observation Period: Immediately after injection, begin observing the mice for head-twitches. The observation period typically lasts for 30-60 minutes.

  • Scoring:

    • Manual Scoring: Two trained observers, blind to the experimental conditions, should count the number of head-twitches. A head-twitch is defined as a rapid, spasmodic, rotational movement of the head that is not part of normal grooming or exploratory behavior.

    • Automated Scoring: Utilize a system with a head-mounted magnet and a magnetometer coil to electronically record head movements. An artificial intelligence-based algorithm can then be used to identify and quantify head-twitches.[2]

  • Data Analysis: The total number of head-twitches per observation period is recorded for each mouse. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control.

Signaling Pathway of 5-HT2A Receptor-Mediated Head-Twitch Response

G Putative Signaling Pathway for 5-MeO-MIPT-Induced Head-Twitch Response 5-MeO-MIPT 5-MeO-MIPT 5-HT2A_Receptor 5-HT2A Receptor 5-MeO-MIPT->5-HT2A_Receptor Agonist Binding Gq_G_protein Gq/11 5-HT2A_Receptor->Gq_G_protein Activates PLC Phospholipase C Gq_G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca2+ Release IP3->Ca_release Induces Neuronal_Excitation Neuronal Excitation (Prefrontal Cortex) PKC->Neuronal_Excitation Modulates Ca_release->Neuronal_Excitation Contributes to HTR Head-Twitch Response Neuronal_Excitation->HTR

Caption: Putative signaling cascade of 5-MeO-MIPT at the 5-HT2A receptor leading to the head-twitch response.

Sensorimotor Responses

This battery of tests assesses the effects of 5-MeO-MIPT on basic sensory and motor functions. A recent study by Acquas, Pisanu, and colleagues (2024) provides specific data for 5-MeO-MIPT in mice.[3]

Quantitative Data Summary
Behavioral TestDose of 5-MeO-MIPT (mg/kg, i.p.)Outcome
Visual Placing 1, 10, 30Dose-dependent decrease in the percentage of mice responding.
Acoustic Startle 1, 10, 30Dose-dependent decrease in the percentage of mice responding.
Righting Reflex 30Impairment observed at the highest dose.

Data summarized from Acquas et al. (2024).[3]

Experimental Protocol

Objective: To evaluate the effects of 5-MeO-MIPT on visual, acoustic, and tactile sensorimotor responses.

Materials:

  • 5-MeO-MIPT hydrochloride

  • Vehicle (e.g., Tween 80, ethanol, and saline)[4]

  • CD-1 male mice[3]

  • A platform for visual placing

  • A device to produce a sudden, loud acoustic stimulus (e.g., a clicker)

  • A soft surface for the righting reflex test

Procedure:

  • Drug Administration: Administer 5-MeO-MIPT or vehicle via i.p. injection.

  • Observation Timing: Conduct the tests at various time points post-injection (e.g., 5, 15, 30, 60 minutes) to assess the time course of effects.

  • Visual Placing Response: Lower the mouse towards a solid surface. A normal response is for the mouse to extend its forelimbs to touch the surface before its vibrissae make contact. Score as present or absent.

  • Acoustic Startle Response: Produce a sudden loud noise behind the mouse. A normal response is a characteristic flinch or jump. Score as present or absent.

  • Righting Reflex: Place the mouse on its back on a soft surface. A normal response is for the mouse to quickly right itself onto all four paws. Measure the time taken to right itself.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in certain psychiatric disorders.

Quantitative Data Summary
Dose of 5-MeO-MIPT (mg/kg, i.p.)% PPI (Mean ± SEM)
Vehicle~60%
0.1~55%
1~40%*
10~25%**

p < 0.05, **p < 0.01 compared to vehicle. Data are approximate values based on graphical representation in Acquas et al. (2024).[3]

Experimental Protocol

Objective: To determine if 5-MeO-MIPT disrupts sensorimotor gating using the PPI paradigm.

Materials:

  • 5-MeO-MIPT hydrochloride

  • Vehicle

  • CD-1 male mice[3]

  • Startle response chambers equipped with a loudspeaker and a motion sensor (e.g., SR-LAB, San Diego Instruments)

Procedure:

  • Habituation: Place each mouse in a startle chamber and allow a 5-minute habituation period with background white noise.

  • Test Session: The session consists of a series of trials:

    • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) is presented 100 ms (B15284909) before the high-intensity pulse.

    • No-stimulus trials: Only background noise is present.

  • Drug Administration: Administer 5-MeO-MIPT or vehicle i.p. before the test session.

  • Data Collection: The startle response (amplitude of the whole-body flinch) is measured by the motion sensor.

  • Data Analysis: PPI is calculated as: [1 - (startle response on prepulse-pulse trials / startle response on pulse-alone trials)] x 100%. Analyze the data using a one-way ANOVA.

Experimental Workflow for PPI

G Prepulse Inhibition (PPI) Experimental Workflow cluster_setup Setup cluster_testing Testing Session cluster_analysis Data Analysis Habituation Habituation (5 min in startle chamber) Drug_Admin Drug Administration (5-MeO-MIPT or Vehicle) Habituation->Drug_Admin Pulse_Alone Pulse-Alone Trials (120 dB stimulus) Drug_Admin->Pulse_Alone Prepulse_Pulse Prepulse + Pulse Trials (e.g., 80 dB -> 120 dB) Drug_Admin->Prepulse_Pulse No_Stimulus No-Stimulus Trials (Background noise) Drug_Admin->No_Stimulus Measure_Startle Measure Startle Amplitude Pulse_Alone->Measure_Startle Prepulse_Pulse->Measure_Startle Calculate_PPI Calculate % PPI Measure_Startle->Calculate_PPI Statistical_Analysis Statistical Analysis (ANOVA) Calculate_PPI->Statistical_Analysis

Caption: A flowchart illustrating the key steps in a prepulse inhibition experiment.

Stimulated Motor Activity

These tests assess the effects of 5-MeO-MIPT on motor coordination and endurance.

Quantitative Data Summary
Behavioral TestDose of 5-MeO-MIPT (mg/kg, i.p.)Outcome
Accelerod 10, 30Dose-dependent decrease in the time spent on the rotating rod.
Drag Test 10, 30Dose-dependent increase in the time taken to move a set distance.

Data summarized from Acquas et al. (2024).[3]

Experimental Protocol

Objective: To assess the impact of 5-MeO-MIPT on motor coordination and strength.

Materials:

  • 5-MeO-MIPT hydrochloride

  • Vehicle

  • CD-1 male mice[3]

  • Accelerod apparatus (rotating rod)

  • A runway for the drag test with a small weight attached to the tail

Procedure:

  • Training (Accelerod): Train the mice on the accelerod for a few days prior to the experiment until they can stay on the rotating rod for a stable amount of time.

  • Drug Administration: Administer 5-MeO-MIPT or vehicle i.p.

  • Accelerod Test: Place the mouse on the rotating rod, which gradually accelerates. Record the latency to fall off the rod.

  • Drag Test: Gently attach a small, standardized weight (e.g., a paperclip) to the base of the mouse's tail. Place the mouse at the start of a runway and measure the time it takes to travel a predetermined distance.

Drug Discrimination

Drug discrimination is a highly specific behavioral assay used to determine the subjective effects of a drug. Animals are trained to recognize the interoceptive cues of a specific drug and respond on one of two levers to receive a reward. While no drug discrimination data for 5-MeO-MIPT in mice were found, the following protocol for the related compound 5-MeO-DMT in rats can be adapted.

Experimental Protocol (Adapted from 5-MeO-DMT studies in rats)

Objective: To determine if the subjective effects of 5-MeO-MIPT are similar to other psychoactive compounds.

Materials:

  • 5-MeO-MIPT hydrochloride

  • Training drug (e.g., 5-MeO-DMT or LSD)

  • Vehicle

  • Operant conditioning chambers equipped with two levers and a food reward dispenser

  • Food-restricted mice

Procedure:

  • Training:

    • On training days, administer either the training drug or vehicle.

    • Following drug administration, place the mouse in the operant chamber.

    • Reinforce responses on one lever (the "drug" lever) with a food pellet when the training drug has been administered.

    • Reinforce responses on the other lever (the "vehicle" lever) when the vehicle has been administered.

    • Continue training until the mice reliably select the correct lever (>80% accuracy).

  • Testing:

    • Administer a test dose of 5-MeO-MIPT.

    • Place the mouse in the operant chamber and record the number of responses on each lever before the first food reward is delivered.

  • Data Analysis: Calculate the percentage of responses on the drug-appropriate lever. Full substitution is typically defined as >80% of responses on the drug lever, while partial substitution is between 20% and 80%.

Conclusion

The behavioral models described provide a framework for the preclinical evaluation of 5-MeO-MIPT in mice. The head-twitch response and drug discrimination assays are particularly valuable for assessing psychedelic-like properties, while the sensorimotor, PPI, and motor activity tests provide important information about the broader pharmacological profile and potential side effects. The provided protocols, adapted from studies on 5-MeO-MIPT and related tryptamines, offer a starting point for researchers to investigate the in vivo effects of this compound. It is recommended to conduct thorough dose-response and time-course studies to fully characterize the behavioral pharmacology of 5-MeO-MIPT.

References

Application Note: Protocol for Studying 5-MeO-MIPT Effects on Head-Twitch Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT) is a psychedelic tryptamine (B22526) that is presumed to exert its effects primarily through agonism at the serotonin (B10506) 2A receptor (5-HT2A). The head-twitch response (HTR) in rodents is a rapid, rotational head movement that is a well-established behavioral proxy for 5-HT2A receptor activation and is widely used to screen compounds for potential psychedelic activity. This application note provides a detailed protocol for studying the effects of 5-MeO-MIPT on the head-twitch response in mice, including experimental procedures, data presentation, and visualization of the underlying signaling pathway and experimental workflow.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical HTR study involving 5-MeO-MIPT. It is important to note that a full dose-response study for 5-MeO-MIPT-induced HTR is not extensively documented in publicly available literature; therefore, the proposed dosage range is extrapolated from studies on structurally related tryptamines and other behavioral assays involving 5-MeO-MIPT. A pilot dose-response experiment is strongly recommended.

ParameterValueNotes
Animal Model Male C57BL/6J miceOther strains can be used, but C57BL/6J is common.
Age/Weight 8-12 weeks / 20-30 gEnsure consistency across experimental groups.
5-MeO-MIPT Dosage Range (i.p.) 1 - 30 mg/kgBased on behavioral studies with 5-MeO-MIPT and HTR studies with related tryptamines like 5-MeO-DMT and 5-MeO-DIPT.[1][2] A pilot study is crucial to determine the optimal dose range.
Vehicle 0.9% SalineEnsure 5-MeO-MIPT is fully dissolved.
Administration Route Intraperitoneal (i.p.)Subcutaneous (s.c.) administration is also an option.[3]
Habituation Period 30 minutesAllows the animal to acclimate to the testing chamber.[4]
Data Recording Period 30 - 60 minutes post-injectionTo capture the peak and duration of the drug's effect.[4]
HTR Quantification Method Magnetometer or Video AnalysisAutomated systems are preferred for accuracy and to reduce observer bias.

Experimental Protocols

Materials
  • 5-MeO-MIPT hydrochloride or freebase

  • 0.9% sterile saline

  • Male C57BL/6J mice (8-12 weeks old)

  • Standard laboratory animal housing

  • Transparent cylindrical observation chambers

  • Magnetometer system with head-mountable magnets (recommended) OR a high-resolution video camera

  • Data acquisition and analysis software

Animal Preparation and Habituation
  • House mice in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle and ad libitum access to food and water.

  • For magnetometer-based detection, surgically attach a small magnet to the skull of each mouse under anesthesia at least one week prior to the experiment to allow for full recovery.[4]

  • On the day of the experiment, allow mice to acclimate to the testing room for at least 60 minutes.

  • Place each mouse individually into a transparent cylindrical observation chamber and allow for a 30-minute habituation period.[4]

Drug Preparation and Administration
  • Prepare a stock solution of 5-MeO-MIPT in 0.9% saline. The concentration should be calculated to allow for an injection volume of 5-10 ml/kg body weight.

  • Prepare a vehicle control solution of 0.9% saline.

  • Divide mice into experimental groups (e.g., vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg 5-MeO-MIPT). A minimum of 8-10 mice per group is recommended.

  • Following the habituation period, administer the appropriate dose of 5-MeO-MIPT or vehicle via intraperitoneal (i.p.) injection.

Data Acquisition and Analysis
  • Immediately after injection, return the mouse to the observation chamber and begin data recording for a period of 30-60 minutes.

  • Using a Magnetometer: The movement of the head-mounted magnet will induce a current in the surrounding coils. Record the voltage changes, which can be filtered and analyzed to automatically detect the characteristic waveform of a head-twitch.

  • Using Video Analysis: Record the behavior of the mice using a high-resolution camera. The videos can be scored manually by a trained observer who is blind to the experimental conditions. Alternatively, automated video tracking software can be used to identify and quantify head-twitch responses.[3]

  • The primary endpoint is the total number of head-twitches recorded during the observation period. Data can also be binned into time intervals (e.g., 5-minute bins) to analyze the time course of the drug's effect.

  • Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests to compare the different dose groups to the vehicle control.

Visualizations

5-HT2A Receptor Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 5-MeO-MIPT 5-MeO-MIPT 5-HT2A_Receptor 5-HT2A Receptor 5-MeO-MIPT->5-HT2A_Receptor Gq11 Gq/11 5-HT2A_Receptor->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream HTR Head-Twitch Response Downstream->HTR

Caption: 5-HT2A receptor signaling cascade initiated by 5-MeO-MIPT.

Experimental Workflow for Head-Twitch Response Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Housing Animal Acclimation (≥ 1 week) Habituation Habituation to Chamber (30 min) Animal_Housing->Habituation Magnet_Implantation Magnet Implantation (optional) (≥ 1 week recovery) Magnet_Implantation->Habituation Drug_Admin 5-MeO-MIPT / Vehicle Administration (i.p.) Habituation->Drug_Admin Recording Behavioral Recording (30-60 min) Drug_Admin->Recording Data_Processing Signal/Video Processing Recording->Data_Processing HTR_Quant HTR Quantification Data_Processing->HTR_Quant Stats Statistical Analysis HTR_Quant->Stats

Caption: Workflow for the 5-MeO-MIPT head-twitch response assay.

References

Application Notes: 5-MeO-MIPT as a Pharmacological Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), also known as "Moxy," is a psychoactive tryptamine (B22526) that serves as a valuable pharmacological tool for investigating the serotonergic system.[1][2] First synthesized and described by David Repke and Alexander Shulgin, its primary mechanism of action is believed to be agonism at serotonin (B10506) 5-HT2A receptors, which is characteristic of classic hallucinogens.[1] However, it displays a complex pharmacological profile, including high affinity for the 5-HT1A receptor and reported interactions with monoamine transporters, making it a subject of interest for neuropharmacology, drug development, and forensic science.[3][4]

These application notes provide a summary of the known pharmacological data, detailed experimental protocols, and visualizations of relevant biological pathways to guide researchers in utilizing 5-MeO-MIPT for in vitro and in vivo studies.

Pharmacological Profile and Data

The psychoactive effects of 5-MeO-MIPT are primarily attributed to its activity as a serotonin receptor agonist. It binds with high affinity to the 5-HT1A receptor and also acts as a partial or full agonist at the 5-HT2A receptor.[3][5] There are conflicting reports regarding its activity as a monoamine reuptake inhibitor; some studies indicate it acts as a moderately potent serotonin-norepinephrine reuptake inhibitor (SNRI), while subsequent research did not find significant binding or inhibition of human monoamine transporters.[1][6]

Data Presentation

The following tables summarize the quantitative pharmacological data for 5-MeO-MIPT.

Table 1: Receptor Binding Affinities (Kᵢ)

Target Binding Affinity Kᵢ (μM) Citation
5-HT₁ₐ 0.058 [3]
5-HT₂ₐ 0.163 [3]
5-HT₂C 1.3 [3]
α₂ₐ 5.3 [3]
H₁ 3.9 [3]
SERT 3.3 [3]
D₁ >25 [3]
D₂ >25 [3]
D₃ >25 [3]
α₁ₐ >12 [3]
DAT >26 [3]
NET >22 [3]

(Note: A smaller Kᵢ value indicates a stronger binding affinity.)

Table 2: Monoamine Reuptake Inhibition (IC₅₀)

Target Inhibition Potency IC₅₀ (μM) Citation
Serotonin Transporter (SERT) 6.4 [6]
Norepinephrine Transporter (NET) 2.6 [6]
Dopamine Transporter (DAT) No effect [6]

(Note: IC₅₀ is the concentration of a drug that inhibits a specific biological process by 50%.)

Table 3: In Vivo Distribution of 5-MeO-MIPT in Mice (2.7 mg/kg dose)

Biological Matrix Concentration Range Citation
Blood 2.7 - 13.4 ng/mL [7][8][9]
Kidney 11 - 29 ng/g [7][8][9]
Liver 15.2 - 108.3 ng/g [7][8][9]

| Brain | 1.5 - 40.6 ng/g |[7][8][9] |

Table 4: Human Pharmacokinetic Data (Single Case Report)

Biological Matrix Concentration Citation
Blood 160 ng/mL [10]

| Urine | 3380 ng/mL |[10] |

Signaling Pathways

5-MeO-MIPT's effects are mediated primarily through the activation of G-protein coupled receptors (GPCRs), specifically serotonin receptors 5-HT2A and 5-HT1A.

serotonin_5ht2a_signaling cluster_membrane Cell Membrane rec 5-HT₂ₐ Receptor gpc Gq/₁₁ Protein rec->gpc activates plc PLC gpc->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag drug 5-MeO-MIPT drug->rec agonist ca ↑ Intracellular Ca²⁺ ip3->ca triggers release pkc PKC Activation dag->pkc

Caption: 5-HT₂ₐ receptor signaling pathway initiated by 5-MeO-MIPT.

serotonin_5ht1a_signaling cluster_membrane Cell Membrane rec 5-HT₁ₐ Receptor gpc Gᵢ/ₒ Protein rec->gpc activates ac Adenylyl Cyclase gpc->ac inhibits camp ↓ cAMP ac->camp conversion blocked drug 5-MeO-MIPT drug->rec agonist atp ATP atp->ac

Caption: 5-HT₁ₐ receptor signaling pathway initiated by 5-MeO-MIPT.

Experimental Protocols

Protocol 1: In Vitro Metabolism Using Human Liver Microsomes

This protocol is designed to identify metabolites of 5-MeO-MIPT generated through Phase I hepatic metabolism.[10][11]

Objective: To identify the in vitro Phase I metabolites of 5-MeO-MIPT.

Materials:

  • 5-MeO-MIPT reference standard

  • Pooled human liver microsomes (pHLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ice-cold) for reaction quenching

  • Centrifuge tubes

  • Incubator/water bath at 37°C

  • LC-HRMS/MS system

Procedure:

  • Preparation: Prepare a stock solution of 5-MeO-MIPT in a suitable solvent (e.g., methanol). Prepare the NADPH regenerating system and phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, pHLM, and the 5-MeO-MIPT solution. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes). A control reaction without the NADPH system should be run in parallel.

  • Quench Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-HRMS/MS to identify metabolites.[10]

in_vitro_metabolism_workflow start Start prep Prepare Reagents (5-MeO-MIPT, pHLM, Buffer) start->prep mix Combine Reagents & Pre-incubate at 37°C prep->mix react Initiate Reaction (Add NADPH System) mix->react incubate Incubate at 37°C react->incubate quench Stop Reaction (Add Acetonitrile) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant (LC-HRMS/MS) centrifuge->analyze end End analyze->end

Caption: Workflow for in vitro metabolism study of 5-MeO-MIPT.

Protocol 2: In Vivo Acute Toxicity and Distribution Study in Mice

This protocol outlines an in vivo experiment to assess the acute toxicity and tissue distribution of 5-MeO-MIPT in a mouse model.[7][8][9]

Objective: To determine the concentration of 5-MeO-MIPT in various tissues following acute administration and observe for toxic effects.

Materials:

  • CD-1 adult female mice

  • 5-MeO-MIPT reference standard

  • Vehicle solution (e.g., 50% DMSO in saline)

  • Syringes for intraperitoneal (IP) injection

  • Animal caging and husbandry supplies

  • Surgical tools for tissue collection

  • Homogenizer

  • Analytical equipment for quantitative analysis (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least one week.

  • Group Assignment: Randomly assign animals to control, vehicle, and treatment groups. Example groups: Control (no injection), Vehicle control, Low Dose (e.g., 0.27 mg/kg 5-MeO-MIPT), High Dose (e.g., 2.7 mg/kg 5-MeO-MIPT).[7]

  • Dosing Preparation: Dissolve 5-MeO-MIPT in the vehicle solution to achieve the desired final concentrations for injection.

  • Administration: Administer the prepared solution via intraperitoneal (IP) injection.[9]

  • Observation: Monitor the animals for a set period for any signs of toxicity or behavioral changes.

  • Euthanasia and Sample Collection: At a predetermined time point post-injection, euthanize the animals according to approved ethical protocols. Immediately collect blood and organs (liver, kidney, brain).[7][9]

  • Sample Processing: Weigh the collected tissues. Homogenize tissues in an appropriate buffer. Perform extraction procedures to isolate the drug from the biological matrix.

  • Quantitative Analysis: Analyze the processed samples using a validated LC-MS/MS method to determine the concentration of 5-MeO-MIPT in each tissue.[9]

in_vivo_toxicity_workflow start Start: Acclimatize Mice group Randomly Assign to Groups (Control, Vehicle, Dose) start->group dose Prepare & Administer 5-MeO-MIPT via IP Injection group->dose observe Behavioral Observation dose->observe collect Euthanize & Collect Blood and Organs observe->collect process Homogenize & Extract Drug from Tissues collect->process analyze Quantitative Analysis (LC-MS/MS) process->analyze end End: Data Interpretation analyze->end

Caption: Workflow for in vivo toxicity and distribution study.

Protocol 3: Radioligand Displacement Assay for Receptor Binding

This is a generalized protocol for determining the binding affinity (Kᵢ) of 5-MeO-MIPT for a specific receptor using a competitive binding assay.

Objective: To quantify the affinity of 5-MeO-MIPT for a target receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor (e.g., 5-HT₂ₐ)

  • A specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ)

  • 5-MeO-MIPT

  • Assay buffer

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well plates

  • Scintillation counter and fluid

Procedure:

  • Plate Setup: Add assay buffer, cell membranes, and the radioligand to each well of a 96-well plate.

  • Competitive Binding: Add increasing concentrations of unlabeled 5-MeO-MIPT to the wells. For determining non-specific binding, add a saturating concentration of a known unlabeled ligand. For total binding, add only the vehicle.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of 5-MeO-MIPT. Calculate the IC₅₀ value (concentration of 5-MeO-MIPT that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

receptor_binding_logic cluster_assay Competitive Binding Assay receptor Target Receptor measurement Measure Bound Radioactivity receptor->measurement radioligand Radioligand (*L) radioligand->receptor binds competitor Competitor (5-MeO-MIPT) competitor->receptor competes with *L analysis Calculate IC₅₀ and Kᵢ measurement->analysis

Caption: Logical diagram of a competitive receptor binding assay.

References

Application of 5-MeO-MIPT in Neuro-Oncology Research: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Proposed Application Notes and Protocols for the Investigation of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT) in Neuro-Oncology.

Disclaimer: The following document outlines a proposed research framework for investigating the potential of 5-MeO-MIPT in neuro-oncology. To date, there is a lack of direct scientific studies on this specific application. The proposed experiments and expected outcomes are based on the known pharmacology of 5-MeO-MIPT and the established role of serotonergic pathways in cancer.

Introduction

High-grade gliomas, such as glioblastoma, are aggressive brain tumors with limited effective treatment options. There is a critical need for novel therapeutic agents that can target the complex signaling networks driving glioma growth and survival. This compound (5-MeO-MIPT) is a psychedelic tryptamine (B22526) known to be a potent agonist of serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT1A subtypes.[1][2] Emerging research indicates that serotonergic pathways are implicated in the pathophysiology of various cancers, including gliomas, where they can influence cell proliferation and survival.[3][4][5] Furthermore, some studies on tryptamine derivatives have suggested they can induce apoptosis in neuronal and glial cells.[6] An in vivo study demonstrated that high doses of 5-MeO-MIPT can induce apoptotic cell death through caspase activation.[7][8][9]

These observations provide a scientific rationale for investigating 5-MeO-MIPT as a potential therapeutic agent in neuro-oncology. This document provides a set of proposed application notes and detailed experimental protocols to guide such research.

Proposed Mechanism of Action in Neuro-Oncology

The proposed anti-cancer activity of 5-MeO-MIPT in neuro-oncology is hypothesized to be mediated through its interaction with serotonin receptors expressed on glioma cells. Activation of these receptors, particularly the 5-HT2A receptor, may trigger downstream signaling cascades that could lead to cell cycle arrest, apoptosis, and inhibition of cell migration and invasion. A recent preprint has suggested that while serotonergic neuronal activity promotes glioma growth via 5-HT2A receptors, the effect of specific psychedelic agonists could be complex and warrants further investigation.[3][10]

Proposed_5MeO_MIPT_Signaling_Pathway 5_MeO_MIPT 5-MeO-MIPT 5_HT2A_Receptor 5-HT2A Receptor 5_MeO_MIPT->5_HT2A_Receptor PLC Phospholipase C (PLC) 5_HT2A_Receptor->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) IP3_DAG->Ca2_PKC MAPK_Pathway MAPK Pathway (e.g., ERK) Ca2_PKC->MAPK_Pathway Apoptosis_Pathway Apoptosis Pathway (Caspase Activation) Ca2_PKC->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Reduced_Proliferation Reduced Proliferation and Invasion Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis->Reduced_Proliferation

Figure 1: Proposed 5-MeO-MIPT signaling cascade in glioma cells.

Data Presentation: Summary of Hypothetical In Vitro Data

The following tables are templates for summarizing quantitative data from the proposed experiments.

Table 1: Cell Viability (IC50) of 5-MeO-MIPT in Human Glioma Cell Lines

Cell LineTypeMGMT Status5-MeO-MIPT IC50 (µM) at 72h
U87 MGGlioblastomaUnmethylatedData to be generated
T98GGlioblastomaMethylatedData to be generated
A172GlioblastomaUnmethylatedData to be generated
Patient-Derived-1GlioblastomaTo be determinedData to be generated
Patient-Derived-2GlioblastomaTo be determinedData to be generated

Table 2: Effect of 5-MeO-MIPT on Apoptosis in U87 MG Cells

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control0Data to be generatedData to be generated
5-MeO-MIPTIC50/2Data to be generatedData to be generated
5-MeO-MIPTIC50Data to be generatedData to be generated
5-MeO-MIPTIC50*2Data to be generatedData to be generated

Table 3: Effect of 5-MeO-MIPT on Glioma Cell Invasion

Cell LineTreatmentConcentration (µM)% Invasion (relative to control)
U87 MGVehicle Control0100%
U87 MG5-MeO-MIPTIC50/2Data to be generated
U87 MG5-MeO-MIPTIC50Data to be generated
T98GVehicle Control0100%
T98G5-MeO-MIPTIC50/2Data to be generated
T98G5-MeO-MIPTIC50Data to be generated

Experimental Protocols

The following are detailed protocols for the key proposed experiments.

In Vitro Studies

In_Vitro_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays Cell_Culture Culture Glioma Cell Lines (U87, T98G, Patient-Derived) Viability_Assay Cell Viability Assay (MTT/Resazurin) Determine IC50 Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Viability_Assay->Apoptosis_Assay Invasion_Assay Cell Invasion Assay (Transwell Matrigel) Viability_Assay->Invasion_Assay Western_Blot Western Blot Analysis (Caspases, MAPK, Akt) Apoptosis_Assay->Western_Blot

Figure 2: Proposed workflow for in vitro experiments.

4.1.1. Protocol: Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of 5-MeO-MIPT on glioma cell lines and calculate the half-maximal inhibitory concentration (IC50).

  • Materials:

    • Human glioma cell lines (e.g., U87 MG, T98G).

    • DMEM/MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • 96-well plates.

    • 5-MeO-MIPT stock solution (in DMSO or appropriate solvent).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • Microplate reader.

  • Procedure:

    • Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of 5-MeO-MIPT in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of 5-MeO-MIPT. Include vehicle-only wells as a control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

4.1.2. Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by 5-MeO-MIPT in glioma cells.

  • Materials:

    • Glioma cells treated with 5-MeO-MIPT (at IC50/2, IC50, and IC50*2 concentrations for 48 hours).

    • Annexin V-FITC Apoptosis Detection Kit.

    • Flow cytometer.

  • Procedure:

    • Culture and treat cells as described for the viability assay in 6-well plates.

    • Collect both floating and adherent cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[11][12]

4.1.3. Protocol: Cell Invasion Assay (Transwell Matrigel Assay)

  • Objective: To assess the effect of 5-MeO-MIPT on the invasive potential of glioma cells.

  • Materials:

    • Transwell inserts (8 µm pore size) for 24-well plates.

    • Matrigel basement membrane matrix.

    • Serum-free medium and medium with 10% FBS (as a chemoattractant).

    • Crystal violet stain.

  • Procedure:

    • Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

    • Harvest glioma cells and resuspend them in serum-free medium containing 5-MeO-MIPT at desired concentrations (e.g., non-toxic doses below IC50).

    • Add 1 x 10^5 cells to the upper chamber of each insert.

    • Add medium containing 10% FBS to the lower chamber.

    • Incubate for 20-24 hours at 37°C.

    • Remove non-invading cells from the top of the membrane with a cotton swab.

    • Fix the invading cells on the bottom of the membrane with 4% paraformaldehyde and stain with 0.5% crystal violet.[13]

    • Count the number of invading cells in several microscopic fields and calculate the percentage of invasion relative to the vehicle control.

In Vivo Studies

In_Vivo_Workflow cluster_0 Model Establishment cluster_1 Treatment and Monitoring cluster_2 Endpoint Analysis Cell_Implantation Orthotopic Implantation of Luciferase-Expressing Glioma Cells into Immunocompromised Mice Tumor_Confirmation Confirm Tumor Growth (Bioluminescence Imaging) Cell_Implantation->Tumor_Confirmation Treatment_Groups Randomize Mice into Groups (Vehicle vs. 5-MeO-MIPT) Tumor_Confirmation->Treatment_Groups Systemic_Treatment Systemic Administration of 5-MeO-MIPT Treatment_Groups->Systemic_Treatment Tumor_Monitoring Monitor Tumor Growth Weekly (Bioluminescence) Systemic_Treatment->Tumor_Monitoring Survival_Analysis Monitor Survival (Kaplan-Meier Analysis) Tumor_Monitoring->Survival_Analysis Histology Histological Analysis (H&E, IHC for Ki-67, Caspase-3) Survival_Analysis->Histology

Figure 3: Proposed workflow for in vivo experiments.

4.2.1. Protocol: Orthotopic Glioma Mouse Model

  • Objective: To evaluate the in vivo efficacy of 5-MeO-MIPT against glioma growth in a clinically relevant animal model.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude mice).

    • Luciferase-expressing human glioma cells (e.g., U87-luc).

    • Stereotactic apparatus.

    • Bioluminescence imaging system.

    • 5-MeO-MIPT for injection.

  • Procedure:

    • Anesthetize the mice and secure them in a stereotactic frame.

    • Create a burr hole in the skull over the desired brain region (e.g., right striatum).

    • Slowly inject approximately 3 x 10^5 U87-luc cells in 5 µL of PBS into the brain parenchyma.[8]

    • Close the burr hole with bone wax and suture the scalp incision.

    • Allow the tumors to establish for 7-10 days. Confirm tumor engraftment using bioluminescence imaging.

    • Randomize mice into treatment groups (e.g., vehicle control, 5-MeO-MIPT low dose, 5-MeO-MIPT high dose). Doses should be selected based on prior toxicity studies.[7][9]

    • Administer 5-MeO-MIPT systemically (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

    • Monitor tumor growth weekly using bioluminescence imaging.

    • Monitor animal health and body weight regularly.

    • Record survival data and generate Kaplan-Meier survival curves.

    • At the endpoint, perfuse the animals and collect brain tissue for histological and immunohistochemical analysis (e.g., H&E staining, Ki-67 for proliferation, and cleaved caspase-3 for apoptosis).

Conclusion

The proposed research framework provides a comprehensive approach to investigating the potential of 5-MeO-MIPT in neuro-oncology. The agonistic activity of 5-MeO-MIPT at serotonin receptors, which are known to be involved in glioma pathophysiology, coupled with preliminary evidence of its pro-apoptotic effects, establishes a strong rationale for these studies. The successful completion of the proposed in vitro and in vivo experiments will provide critical insights into the therapeutic potential of 5-MeO-MIPT and may pave the way for the development of novel treatment strategies for malignant brain tumors.

References

Application Notes: 5-MeO-MIPT for Serotonin Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), also known as "Moxy," is a synthetic tryptamine (B22526) that serves as a valuable pharmacological tool for investigating the function of serotonin (B10506) (5-HT) receptors. Its distinct psychoactive effects are primarily mediated through its interaction with various 5-HT receptor subtypes.[1] As a non-selective serotonin receptor agonist, it displays significant affinity for both 5-HT1A and 5-HT2A receptors, making it a subject of interest for researchers studying serotonergic signaling and its role in neuropsychiatric conditions.[1] These notes provide an overview of 5-MeO-MIPT's pharmacological profile and detailed protocols for its use in common in vitro assays.

Pharmacological Profile

The mechanism of action for 5-MeO-MIPT is thought to be primarily driven by its agonist activity at serotonin receptors, particularly the 5-HT2A subtype.[1][2] However, it also demonstrates a strong binding affinity for the 5-HT1A receptor.[2] Some studies have also indicated that it can act as a serotonin-norepinephrine reuptake inhibitor (SNRI), though other research has contradicted this finding.[1][2]

Data Presentation: Receptor Binding and Transporter Inhibition

The following tables summarize the quantitative data regarding 5-MeO-MIPT's interaction with key serotonin receptors and monoamine transporters.

Table 1: Receptor Binding Affinities (Ki) of 5-MeO-MIPT

Target Binding Affinity (Ki) in µM
5-HT1A 0.058
5-HT2A 0.163
5-HT2C 1.3
α2A 5.3
H1 3.9

Source: Data compiled from in vitro studies. The smaller the Ki value, the higher the binding affinity.[2]

Table 2: Monoamine Transporter Inhibition (IC50) by 5-MeO-MIPT

Target Inhibition Constant (IC50) in µM
Serotonin Transporter (SERT) 6.4
Norepinephrine Transporter (NET) 2.6
Dopamine Transporter (DAT) >26 (No significant effect)

Source: Data from studies on monoamine re-uptake inhibition.[3]

Signaling Pathways

5-MeO-MIPT's effects are transduced through distinct intracellular signaling cascades upon binding to 5-HT1A and 5-HT2A receptors.

5-HT2A Receptor Signaling: The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that couples to Gq/G11 proteins.[4] Agonist binding, by compounds like 5-MeO-MIPT, initiates the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses.[4]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Ligand 5-MeO-MIPT Ligand->Receptor Binds

5-HT2A receptor Gq-coupled signaling cascade.

5-HT1A Receptor Signaling: The 5-HT1A receptor couples to inhibitory Gi/o proteins.[5] Activation by an agonist like 5-MeO-MIPT leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5] This pathway is typically associated with neuronal inhibition.[5]

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT1A Receptor G_Protein Gi/o Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Neuronal Inhibition cAMP->Response Leads to Ligand 5-MeO-MIPT Ligand->Receptor Binds

5-HT1A receptor Gi-coupled signaling cascade.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of 5-MeO-MIPT for a target serotonin receptor by measuring its ability to displace a specific radioligand.

Principle: A fixed concentration of a high-affinity radioligand is incubated with a receptor preparation (e.g., cell membranes) in the presence of varying concentrations of the unlabeled competitor drug (5-MeO-MIPT). The amount of radioligand bound to the receptor decreases as the concentration of the competitor increases. This displacement is measured to calculate the IC50, which is then used to determine the Ki value.

Materials:

  • Receptor Source: Membranes from cells expressing the human 5-HT receptor of interest (e.g., 5-HT2A or 5-HT1A) or rat brain tissue homogenates.[6]

  • Radioligand: e.g., [³H]-Ketanserin for 5-HT2A or [³H]-8-OH-DPAT for 5-HT1A.

  • Test Compound: 5-MeO-MIPT stock solution.

  • Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., 10 µM Mianserin for 5-HT2A).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]

  • Filtration Apparatus: 96-well harvester with GF/C filters.[6]

  • Scintillation Counter and scintillation fluid.[6]

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[6] Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the washed pellet in the assay buffer. Determine protein concentration using a BCA assay.[6]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of 5-MeO-MIPT.

  • Incubation: To each well, add the assay components in the following order:

    • 50 µL of competing compound (assay buffer for total binding, unlabeled ligand for non-specific binding, or 5-MeO-MIPT dilution).

    • 50 µL of radioligand solution.

    • 150 µL of the membrane preparation (typically 50-120 µg protein for tissue).[6]

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[6]

  • Filtration: Terminate the reaction by rapid vacuum filtration through PEI-presoaked GF/C filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[6]

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of 5-MeO-MIPT.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Radioligand_Workflow start Start prep Prepare Receptor Membranes start->prep plate Set up 96-well plate: Total, Non-specific, Competitor prep->plate incubate Add reagents & incubate (Membranes, Radioligand, 5-MeO-MIPT) plate->incubate filter Terminate via Filtration & Wash Filters incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: Calculate IC50 & Ki count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Calcium Flux Functional Assay

This protocol measures the functional potency (EC50) of 5-MeO-MIPT as an agonist at Gq-coupled receptors like 5-HT2A by detecting changes in intracellular calcium.[5]

Principle: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation by 5-MeO-MIPT, the activation of the Gq pathway leads to an increase in intracellular calcium, which is detected as a change in fluorescence intensity.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: DMEM or appropriate medium supplemented with FBS and antibiotics.

  • Assay Plate: Black-walled, clear-bottom 96-well plates.[7]

  • Calcium-sensitive dye: e.g., Fluo-4 AM or Indo-1 AM.[8]

  • Test Compound: 5-MeO-MIPT stock solution.

  • Positive Control: Serotonin (5-HT).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader: With kinetic reading capability and automated injection (e.g., FlexStation 3).[7]

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate at an appropriate density (e.g., 50,000-80,000 cells/well) and allow them to adhere and grow to confluence (typically 24-48 hours).[7]

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye working solution (e.g., Fluo-4 AM in assay buffer). Incubate in the dark at 37°C for 60 minutes.[7]

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye. Leave a final volume of buffer in each well.

  • Fluorescence Measurement:

    • Place the plate into the fluorescence reader.

    • Establish a stable baseline fluorescence reading for a set period (e.g., 60-300 seconds).[7]

    • Use the instrument's automated injector to add varying concentrations of 5-MeO-MIPT (or serotonin as a positive control) to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity (Ex/Em = ~490/525 nm for Fluo-4) for several minutes to capture the peak response.

Data Analysis:

  • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • Normalize the data by expressing the response as a percentage of the maximum response achieved with the positive control (serotonin).

  • Plot the normalized response against the log concentration of 5-MeO-MIPT.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (concentration for 50% maximal response) and Emax (maximal effect) values.

Calcium_Flux_Workflow start Start seed Seed 5-HT2A-expressing cells in 96-well plate start->seed culture Culture for 24-48h to confluence seed->culture load Load cells with calcium-sensitive dye culture->load wash Wash cells to remove extracellular dye load->wash read_base Measure baseline fluorescence wash->read_base inject Inject 5-MeO-MIPT (agonist) read_base->inject read_kinetic Measure kinetic fluorescence response inject->read_kinetic analyze Analyze Data: Calculate EC50 & Emax read_kinetic->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with 5-MeO-MIPT In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for dissolving 5-MeO-MIPT for in vitro studies?

A1: 5-MeO-MIPT, a crystalline solid, demonstrates good solubility in several organic solvents.[1] For cell-based assays, dimethyl sulfoxide (B87167) (DMSO) is highly recommended due to its strong solubilizing properties and general compatibility with cell cultures at low final concentrations.[1][2] Other effective solvents include ethanol (B145695) and dimethylformamide (DMF).[1]

Q2: Can you provide specific solubility data for 5-MeO-MIPT?

A2: Yes, the approximate solubility of 5-MeO-MIPT in commonly used laboratory solvents is detailed in the Data Presentation section below.[1][3]

Q3: What is the best practice for preparing a 5-MeO-MIPT stock solution for cell culture applications?

A3: It is advisable to prepare a concentrated stock solution in a suitable organic solvent, such as DMSO.[2][4] This approach allows for the addition of a minimal volume of the stock solution to the aqueous culture medium, thereby reducing the final concentration of the organic solvent. A stock solution of 10 mM is a common starting point. A detailed protocol is available in the Experimental Protocols section.

Q4: How stable is 5-MeO-MIPT in its solid form and in solution?

A4: As a crystalline solid, 5-MeO-MIPT is stable for at least five years when stored at -20°C.[1] Stock solutions prepared in anhydrous DMSO can be stored for extended periods at -20°C or -80°C. However, it is best practice to prepare fresh dilutions in aqueous buffers for each experiment.[5] Tryptamine compounds are generally more stable in acidic environments and may degrade in neutral or alkaline aqueous solutions over time.[5] It is not recommended to store aqueous working solutions for longer than 24 hours.[6]

Q5: What is the known mechanism of action for 5-MeO-MIPT?

A5: 5-MeO-MIPT functions as a serotonin (B10506) receptor agonist, exhibiting significant activity at the 5-HT1A and 5-HT2A receptors.[7][8] Its physiological effects are believed to be primarily mediated through the activation of these G protein-coupled receptors.[9][10]

Troubleshooting Guide

Issue: My 5-MeO-MIPT is precipitating after I add it to my cell culture medium.

  • Possible Cause 1: Limited aqueous solubility.

    • Solution: 5-MeO-MIPT has poor solubility in aqueous environments.[1] To counteract this, first, dissolve the compound in an appropriate organic solvent like DMSO to create a high-concentration stock. When preparing your working solution, add the stock solution to your culture medium in a dropwise manner while gently agitating the medium to ensure rapid and even dispersion.

  • Possible Cause 2: High final concentration of the organic solvent.

    • Solution: An excessive concentration of organic solvent can lead to precipitation and cellular toxicity.[2] It is crucial to maintain the final concentration of DMSO (or another solvent) in the cell culture medium below 0.5%, with an ideal concentration at or below 0.1%.[2][11] This may necessitate creating a more concentrated initial stock solution. Always incorporate a vehicle control (culture medium with an identical final concentration of the solvent) in your experimental design to control for any effects of the solvent itself.[2]

  • Possible Cause 3: Temperature-induced precipitation.

    • Solution: If your stock solution has been stored at a low temperature, ensure it has completely warmed to room temperature before its introduction to the warmer culture medium. A significant temperature differential can cause the compound to rapidly precipitate.

Issue: I'm observing unexpected cytotoxicity or other off-target cellular effects.

  • Possible Cause 1: The working concentration of 5-MeO-MIPT is too high.

    • Solution: It is important to establish a dose-response curve to identify the optimal concentration range for your particular cell line and experimental assay, as excessively high concentrations can induce non-specific cellular responses.

  • Possible Cause 2: Toxicity from the organic solvent.

    • Solution: As previously noted, the final concentration of the organic solvent should be kept to a minimum. It is recommended to perform a preliminary experiment to determine the toxicity threshold of the solvent for your specific cell line by testing a range of solvent concentrations in a vehicle control group. For cell lines that are particularly sensitive to DMSO, ethanol may be considered as an alternative solvent, applying the same principle of minimizing the final concentration.[2]

Data Presentation

Table 1: Solubility of 5-MeO-MIPT in Various Solvents

SolventSolubility
Dimethylformamide (DMF)30 mg/mL[1][3]
Dimethyl sulfoxide (DMSO)30 mg/mL[1][3]
Ethanol30 mg/mL[1][3]
Methanol1 mg/mL[1][3]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1][3]
ChloroformSlightly soluble[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 5-MeO-MIPT in DMSO

  • Materials:

    • 5-MeO-MIPT (crystalline solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Calculate the required mass of 5-MeO-MIPT (Molecular Weight: 246.35 g/mol ).[12] To prepare 1 mL of a 10 mM stock solution, the required mass is 2.46 mg.

    • Accurately weigh 2.46 mg of 5-MeO-MIPT and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the mixture until the 5-MeO-MIPT is fully dissolved. If needed, gentle warming in a 37°C water bath can assist in dissolution.

    • Dispense the 10 mM stock solution into single-use aliquots and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

  • Materials:

    • 10 mM 5-MeO-MIPT stock solution in DMSO

    • Pre-warmed complete cell culture medium

    • Sterile pipette tips and tubes

  • Procedure:

    • Thaw a single aliquot of the 10 mM 5-MeO-MIPT stock solution and allow it to reach room temperature.

    • To achieve a final concentration of 10 µM, a 1:1000 dilution is required. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • Mix the solution thoroughly by gentle vortexing or inversion.

    • For the vehicle control, add 1 µL of DMSO to 999 µL of the culture medium.

    • Apply the final working solutions to the cell cultures as required by the experimental design.

Mandatory Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh 2.46 mg 5-MeO-MIPT add_dmso Add 1 mL anhydrous DMSO weigh->add_dmso vortex_dissolve Vortex to Dissolve add_dmso->vortex_dissolve store Aliquot and Store at -20°C / -80°C vortex_dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute in Culture Medium (e.g., 1:1000) thaw->dilute mix Mix Gently dilute->mix add_to_cells Add to Cells mix->add_to_cells

Caption: Experimental workflow for preparing 5-MeO-MIPT solutions.

signaling_pathway cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway MIPT1 5-MeO-MIPT R_1A 5-HT1A Receptor MIPT1->R_1A Gi Gi/o Protein R_1A->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP MIPT2 5-MeO-MIPT R_2A 5-HT2A Receptor MIPT2->R_2A Gq Gq/11 Protein R_2A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C DAG->PKC

Caption: Primary signaling pathways of 5-MeO-MIPT.

References

Optimizing 5-MeO-MIPT dosage for consistent behavioral effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-MeO-MIPT in experimental settings. The information is intended to assist in optimizing dosage for consistent behavioral effects and addressing common challenges encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 5-MeO-MIPT?

A1: The psychoactive effects of 5-MeO-MIPT are primarily attributed to its agonistic activity at serotonin (B10506) receptors, particularly the 5-HT2A receptor.[1][2][3] It also exhibits a strong binding affinity for the 5-HT1A receptor.[1][2] Additionally, some studies suggest it may act as a serotonin-norepinephrine reuptake inhibitor (SNRI), though this finding is debated.[1][2]

Q2: What are the typical routes of administration for 5-MeO-MIPT in rodent studies?

A2: The most common route of administration in published research is intraperitoneal (i.p.) injection.[4][5][6][7] Subcutaneous (s.c.) injection is also a viable route for tryptamines.[8] The choice of administration route can influence the onset and duration of effects.

Q3: How should 5-MeO-MIPT be prepared for administration?

A3: For i.p. injection, 5-MeO-MIPT can be dissolved in a vehicle such as a mixture of Tween 80 (2%), ethanol (B145695) (5%), and saline (0.9% NaCl).[6][7] It is crucial to prepare solutions fresh for each experiment as tryptamines can oxidize and lose potency.[8] A vehicle control group should always be included in the experimental design.[8]

Q4: What are some common behavioral assays used to assess the effects of 5-MeO-MIPT in rodents?

A4: Researchers have utilized a variety of behavioral tests to characterize the effects of 5-MeO-MIPT and similar tryptamines. These include assessments of sensorimotor responses (visual, acoustic, and tactile), motor activity, and prepulse inhibition (PPI).[4][5][6][7] The head-twitch response (HTR) is a reliable behavioral proxy for 5-HT2A receptor activation in rodents.[8] Other relevant assays may include the forced swim test to assess antidepressant-like effects and the elevated plus maze for anxiolytic or anxiogenic properties.[8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in behavioral responses between subjects. 1. Individual differences in metabolism and receptor density.2. Inconsistent drug administration technique.3. Stress or habituation differences in animals.4. Instability of the 5-MeO-MIPT solution.1. Increase sample size to account for individual variability. Ensure consistent genetics, age, and sex of animals.2. Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., i.p. injection).3. Acclimate animals to the experimental environment and handling procedures prior to the study.4. Prepare fresh drug solutions for each experiment and protect from light and heat.[8]
Lack of a dose-dependent effect. 1. The dose range selected is too narrow or outside the effective range.2. Saturation of the physiological response.3. "U-shaped" dose-response curve.1. Conduct a pilot study with a wider range of doses to establish a dose-response curve. Doses in mice have ranged from 0.01 to 30 mg/kg i.p. in published studies.[4][5][6]2. Consider that at higher doses, a ceiling effect may be reached.3. Some behavioral effects may decrease at higher doses. Analyze the full dose range.
Unexpected or contradictory behavioral outcomes. 1. Off-target pharmacological effects.2. Interaction with environmental factors.3. Differences in experimental protocols between studies.1. 5-MeO-MIPT interacts with multiple serotonin receptor subtypes.[1][2] Consider the use of selective antagonists to isolate the contribution of specific receptors.2. Ensure the testing environment (e.g., lighting, noise) is consistent across all experimental groups.3. Carefully review and standardize all aspects of the experimental protocol, including animal handling, timing of injections, and behavioral scoring.
Adverse events or toxicity observed. 1. Dosage is too high.2. Improper vehicle or solution preparation.1. Reduce the dosage. High doses of 5-MeO-MIPT can induce cardiorespiratory changes in mice.[5][6][7]2. Ensure the vehicle is well-tolerated and the drug is fully dissolved. Check pH and sterility of the solution.[10]

Data Presentation

Table 1: Summary of Dose-Dependent Behavioral Effects of 5-MeO-MIPT in Mice (i.p. administration)

Dose (mg/kg)Behavioral EffectReference
0.1Inhibition of visual placing response.[6]
1Decreased response to visual stimulation; Impairment of prepulse inhibition (PPI).[6]
10Reduced acoustic startle amplitude; Impairment of stimulated motor activity.[4][6]
30Persistent inhibition of visual placing response; Cardiorespiratory changes.[4][6]

Experimental Protocols

Head-Twitch Response (HTR) Assay

This protocol is adapted from methodologies used for assessing 5-HT2A receptor activation by psychedelics.[8]

  • Animal Habituation: Habituate mice to the observation chamber for at least 15-30 minutes before drug administration.

  • Drug Preparation: Prepare 5-MeO-MIPT solution and vehicle control fresh on the day of the experiment.

  • Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Observation: Immediately return the animal to the observation chamber and record behavior for 30-60 minutes.

  • Scoring: A trained observer, blind to the experimental conditions, should manually count the number of head twitches. A head twitch is a rapid, rotational head movement not associated with grooming. Automated systems can also be used for quantification.[8]

Prepulse Inhibition (PPI) Assay

This protocol is based on studies investigating the effects of 5-MeO-MIPT on sensorimotor gating.[6][7]

  • Apparatus: Use a startle response system with a sound-attenuating chamber.

  • Acclimation: Place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise.

  • Drug Administration: Administer 5-MeO-MIPT or vehicle i.p. at the desired pretreatment time.

  • Testing Session: The session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-alone trials (e.g., 120 dB startle stimulus).

    • Prepulse-pulse trials (e.g., a prepulse of 68 or 85 dB followed by the 120 dB startle stimulus).

    • No-stimulus trials (background noise only).

  • Data Analysis: Calculate PPI as: 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100].

Visualizations

Signaling_Pathway cluster_drug 5-MeO-MIPT cluster_receptors Serotonin Receptors cluster_downstream Downstream Effects drug 5-MeO-MIPT HT2A 5-HT2A drug->HT2A Agonist HT1A 5-HT1A drug->HT1A Agonist effects Behavioral Effects (e.g., Head-Twitch) HT2A->effects Primary Mediator HT1A->effects Contributory Role

Caption: Primary signaling pathway of 5-MeO-MIPT.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis A Animal Acclimation & Habituation C Drug Administration (i.p. injection) A->C B Fresh Drug/Vehicle Preparation B->C D Behavioral Assay (e.g., HTR, PPI) C->D E Data Collection & Scoring D->E F Statistical Analysis E->F

Caption: Standard workflow for behavioral experiments.

References

Technical Support Center: Analysis of -MeO-MIPT by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT) analysis by mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of 5-MeO-MIPT, providing potential causes and solutions.

Issue 1: Poor or No Signal for 5-MeO-MIPT

Potential CauseRecommended Solution
Sample Degradation 5-MeO-MIPT can be unstable in certain matrices, such as urine, at room temperature. It is recommended to store urine samples frozen before analysis to ensure stability.[1] For other biological samples, prompt analysis after collection or storage at -80°C is advisable.
Suboptimal Ionization 5-MeO-MIPT and other tryptamines ionize well in positive electrospray ionization (ESI+) mode. Ensure your mass spectrometer is operating in the correct polarity. Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for your specific instrument.
Inefficient Extraction The choice of extraction method significantly impacts recovery. For biological fluids, protein precipitation with acetonitrile (B52724) is a rapid and effective method.[2][3][4] Solid-phase extraction (SPE) can also be used for cleaner extracts.[5] Liquid-liquid extraction with solvents like ethyl acetate (B1210297) under alkaline conditions is another option.[1]
Matrix Effects Co-eluting matrix components can suppress the ionization of 5-MeO-MIPT, leading to a lower signal. To mitigate this, improve sample cleanup using methods like SPE or dilute the sample.[6] Modifying the chromatographic conditions to separate 5-MeO-MIPT from interfering compounds can also be effective.
Incorrect Mass Transitions (MRM) For tandem mass spectrometry, ensure you are monitoring the correct precursor and product ion transitions for 5-MeO-MIPT. A common transition is m/z 247.2 → 86.1.[7] However, it is crucial to optimize these transitions on your specific instrument.

Issue 2: High Background Noise or Contamination

Potential CauseRecommended Solution
Solvent Contamination Use high-purity, LC-MS grade solvents and reagents to minimize background noise.
System Contamination If you observe persistent background signals, clean the LC system, including the injector and sample loop. A thorough cleaning of the mass spectrometer's ion source may also be necessary.
Carryover from Previous Injections Implement a robust needle wash protocol between injections, using a strong solvent to remove any residual analyte. Injecting blank samples between high-concentration samples can help assess and mitigate carryover.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Potential CauseRecommended Solution
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Secondary Interactions Tailing peaks can result from interactions between the basic tryptamine (B22526) and acidic sites on the column or in the LC system. The use of a mobile phase with a suitable buffer, such as ammonium (B1175870) formate, can improve peak shape.[5] Ensure all components of the LC system are inert.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the peak shape of ionizable compounds. Experiment with slight adjustments to the mobile phase pH to optimize peak symmetry.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q: What is the most straightforward sample preparation method for 5-MeO-MIPT in serum or plasma?

    • A: A simple and rapid protein precipitation with acetonitrile is a widely used and effective method for preparing serum or plasma samples for LC-MS/MS analysis of 5-MeO-MIPT.[2][3][4]

  • Q: How can I improve the stability of 5-MeO-MIPT in urine samples?

    • A: 5-MeO-MIPT is known to be unstable in urine at room temperature. To improve stability, it is recommended to store urine samples under freezing conditions prior to analysis.[1] The use of dried urine spots (DUS) has also been shown to enhance the stability of similar compounds.[7][8][9]

Liquid Chromatography

  • Q: What type of LC column is recommended for 5-MeO-MIPT analysis?

    • A: A C18 column is commonly used and provides good retention and separation for 5-MeO-MIPT and related tryptamines.[10] A pentafluorophenylpropyl (PFP) column has also been successfully used.[5]

  • Q: What are typical mobile phase compositions for LC-MS/MS analysis of 5-MeO-MIPT?

    • A: A common mobile phase consists of water with a small amount of formic acid and an organic modifier like acetonitrile or methanol.[10] The addition of a buffer, such as 10 mM ammonium formate, can help to improve peak shape and reproducibility.[5]

Mass Spectrometry

  • Q: What are the optimal mass spectrometry settings for detecting 5-MeO-MIPT?

    • A: For sensitive and selective detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is recommended.[2][3][4] The precursor ion for 5-MeO-MIPT is typically m/z 247.2, with a common product ion being m/z 86.1.[7] It is essential to optimize the collision energy for this transition on your specific instrument to achieve the best sensitivity.

  • Q: Is GC-MS a suitable technique for 5-MeO-MIPT analysis?

    • A: Yes, GC-MS can be used for the analysis of 5-MeO-MIPT.[7][9] However, due to the polar nature of the tryptamine, derivatization is often necessary to improve chromatographic performance and prevent peak tailing. Trimethylsilyl (B98337) (TMS) derivatives are commonly prepared for this purpose.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for 5-MeO-MIPT and a closely related analogue, 5-MeO-DIPT, from various studies. This data can be used as a benchmark for expected sensitivity.

AnalyteMatrixMethodLODLLOQReference
5-MeO-DIPTDried Urine SpotsLC-MS/MS0.1 ng/mL0.2 ng/mL[7][8][9]
5-MeO-DIPTUrineGC-Orbitrap-MS1 ng/mL-[1]
5-MeO-DMTMouse SerumLC-MS/MS-0.90 ng/mL[2][3][4]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 5-MeO-MIPT in Biological Tissues

This protocol is adapted from a study on the in vivo acute toxicity of 5-MeO-MIPT.[5]

  • Sample Homogenization:

    • Homogenize 100 mg of the tissue sample in 0.1 M phosphate (B84403) buffer (pH 4.4).

    • Spike the homogenate with an appropriate internal standard (e.g., diazepam-d5).

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge.

    • Load the sample onto the cartridge at a low flow rate (e.g., 0.5 mL/min).

    • Wash the cartridge with ultrapure water containing 5% methanol.

    • Dry the cartridge under vacuum.

    • Elute the analytes with a mixture of acetone (B3395972) and methanol, followed by ethyl acetate with 2% ammonium hydroxide.

  • Eluate Processing:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of methanol.

  • LC-MS/MS Parameters:

    • LC System: Shimadzu CBM-20A UFLC or equivalent.

    • Column: Allure PFP (pentafluorophenylpropyl), 50 x 2.1 mm, 5 µm.

    • Mobile Phase A: Ultrapure water with 10 mM ammonium formate.

    • Mobile Phase B: Methanol.

    • Gradient: Start with 10% B, hold for 10 min at 0.5 mL/min. Increase to 90% B and 1 mL/min over 5 min. Return to initial conditions.

    • Injection Volume: 20 µL.

    • MS System: Shimadzu 8040 LC-MS/MS or equivalent.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for 5-MeO-MIPT: Precursor ion m/z 246.80, with product ions m/z 86.10, 174.10, and 159.10. Collision energies should be optimized for each transition.[5]

Protocol 2: GC-MS Analysis of Tryptamines (General Approach)

This protocol provides a general workflow for the GC-MS analysis of tryptamines, including 5-MeO-MIPT, which often requires derivatization.

  • Sample Extraction (from urine):

    • Adjust the urine sample to alkaline pH.

    • Perform a liquid-liquid extraction with a suitable organic solvent such as ethyl acetate.[1]

    • Separate the organic layer and evaporate it to dryness.

  • Derivatization:

    • Reconstitute the dried extract in a suitable solvent.

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form the trimethylsilyl (TMS) derivative.

    • Heat the mixture to ensure complete derivatization.

  • GC-MS Parameters:

    • GC System: Agilent 6890 or equivalent.

    • Column: A non-polar column such as a DB-1ms or HP-5MS is often suitable.

    • Injector: Operate in splitless mode to maximize sensitivity.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a final temperature of around 300°C. The specific program will need to be optimized for the separation of the analytes of interest.

    • MS System: Agilent 5975 or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification. For 5-MeO-MIPT, characteristic fragment ions would be monitored.[7]

Visualizations

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample homogenize Homogenization start->homogenize spe Solid-Phase Extraction homogenize->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection (MRM) lc->ms data Data Analysis ms->data

Caption: LC-MS/MS Experimental Workflow for 5-MeO-MIPT Analysis.

troubleshooting_low_signal cluster_sample Sample Integrity cluster_instrument Instrumental Factors issue Low/No 5-MeO-MIPT Signal degradation Analyte Degradation? issue->degradation extraction Inefficient Extraction? issue->extraction ionization Suboptimal Ionization? issue->ionization matrix Matrix Effects? issue->matrix mrm Incorrect MRM Transitions? issue->mrm solution_storage solution_storage degradation->solution_storage Check Storage Conditions solution_extraction solution_extraction extraction->solution_extraction Optimize Extraction Method solution_source solution_source ionization->solution_source Optimize Source Parameters solution_cleanup solution_cleanup matrix->solution_cleanup Improve Sample Cleanup/ Dilute Sample solution_mrm solution_mrm mrm->solution_mrm Verify/Optimize Transitions

Caption: Troubleshooting Logic for Low 5-MeO-MIPT Signal.

References

5-MeO-MIPT Stability and Storage: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and best practices for the storage of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT).

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 5-MeO-MIPT?

For long-term stability, 5-MeO-MIPT should be stored at -20°C in a dark, airtight container.[1][2][3] Under these conditions, the compound is reported to be stable for at least five years.[1]

Q2: What are the recommended short-term storage conditions?

For short-term storage, spanning days to weeks, refrigeration at 0-4°C in a dark, airtight container is a suitable option.[4]

Q3: What are the primary factors that contribute to the degradation of 5-MeO-MIPT?

The main factors that can lead to the degradation of 5-MeO-MIPT, similar to other tryptamines, are:

  • Exposure to Light: Tryptamines are often photosensitive and can degrade upon exposure to UV or ambient light.[4][5]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of chemical degradation.[5][6]

  • Oxidation: The indole (B1671886) ring system present in tryptamines is susceptible to oxidation from atmospheric oxygen.[5]

  • pH: Highly acidic or alkaline conditions may catalyze degradation reactions.[5]

Q4: What are the potential degradation pathways and products of 5-MeO-MIPT?

While specific degradation studies on 5-MeO-MIPT are not extensively detailed in the available literature, the metabolic pathways have been studied. The major metabolic routes involve O-demethylation, N-demethylation, hydroxylation, and N-oxide formation.[7] In vitro experiments have identified seven phase I metabolites, with five of these also found in vivo.[7] Based on the degradation of analogous compounds like 5-MeO-DMT, likely degradation products could include the N-oxide, O-demethylated, N-dealkylated, and hydroxylated forms of the parent molecule.[4][8]

Q5: What solvents are recommended for preparing 5-MeO-MIPT solutions for storage?

The choice of solvent depends on the specific application. For analytical purposes, 5-MeO-MIPT is soluble in DMF, DMSO, and ethanol (B145695) at concentrations of 30 mg/ml.[1] For long-term storage of solutions, it is advisable to use a non-aqueous solvent to minimize hydrolysis. Anecdotal evidence suggests that propylene (B89431) glycol can be a suitable solvent for long-term storage, with solutions remaining stable for several months when stored in an amber bottle in a refrigerator.[9]

Q6: How can the purity of a 5-MeO-MIPT sample be assessed?

The purity of 5-MeO-MIPT can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] These methods can separate the parent compound from any impurities or degradation products. Additionally, reagent test kits can be used to confirm the presence of 5-MeO-MIPT and detect potential impurities.[12]

Troubleshooting Guide

Q: I've noticed a change in the color of my 5-MeO-MIPT powder. Is it still viable for research?

A change in color can be an indication of degradation. While a slight color change may not significantly impact purity, it is recommended to re-analyze the sample using an appropriate analytical method like GC-MS or LC-MS/MS to confirm its integrity before use.

Q: My experimental results are inconsistent. Could this be due to degradation of my 5-MeO-MIPT sample?

Inconsistent results can indeed be a consequence of sample degradation, which can affect the potency and purity of the compound. It is crucial to ensure that the material has been stored correctly and to verify its purity analytically if there are any doubts.

Q: I am observing unexpected peaks in my chromatogram during analysis. Could these be degradation products?

Yes, the appearance of new peaks in a chromatogram, particularly those with retention times close to the parent 5-MeO-MIPT peak, can be indicative of degradation.[4] To confirm this, a forced degradation study can be performed on a pure standard under various stress conditions (e.g., acid, base, heat, light, oxidation) and the resulting chromatograms compared with your sample's chromatogram.[4]

Quantitative Data Summary

ParameterConditionDurationStability
Storage Temperature -20°CLong-term≥ 5 years[1]
-20 to -10°CNot specifiedRecommended for stability[3]
0-4°CShort-term (days to weeks)Recommended[4]

Experimental Protocols

Protocol 1: General Workflow for Stability Assessment

This protocol provides a general framework for assessing the stability of 5-MeO-MIPT under various conditions.

  • Initial Analysis (T=0):

    • Prepare a stock solution of 5-MeO-MIPT in a suitable solvent.

    • Immediately analyze an aliquot of the stock solution using a validated analytical method (e.g., LC-MS/MS or GC-MS) to determine the initial concentration and purity.

  • Sample Storage:

    • Aliquot the stock solution into several vials appropriate for the chosen storage conditions (e.g., amber vials for light protection).

    • Store the vials under the desired stress conditions (e.g., different temperatures, light exposure).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample using the same analytical method as in the initial analysis.

  • Data Analysis:

    • Compare the concentration and purity of the stored samples to the initial (T=0) sample.

    • Calculate the percentage of 5-MeO-MIPT remaining at each time point.

    • Identify and quantify any significant degradation products that appear.

Protocol 2: GC-MS Analysis of 5-MeO-MIPT

This protocol is adapted from methods used for similar tryptamine (B22526) compounds.[4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of the sample solution, add an appropriate internal standard.

    • Adjust the pH to >9 with a suitable base (e.g., NaOH).

    • Add 3 mL of an organic solvent (e.g., ethyl acetate).

    • Vortex for 5 minutes and then centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

Visualizations

Degradation_Pathways 5-MeO-MIPT 5-MeO-MIPT N-Oxide N-Oxide 5-MeO-MIPT->N-Oxide Oxidation O-Demethylation_Product 5-HO-MiPT 5-MeO-MIPT->O-Demethylation_Product O-Demethylation N-Dealkylation_Product 5-MeO-NiPT 5-MeO-MIPT->N-Dealkylation_Product N-Dealkylation Hydroxylation_Product HO-5-MeO-MiPT 5-MeO-MIPT->Hydroxylation_Product Hydroxylation

Caption: Potential Degradation Pathways of 5-MeO-MIPT.

Stability_Assessment_Workflow cluster_setup Experiment Setup cluster_storage Storage Conditions cluster_analysis Analysis Prepare_Stock Prepare Stock Solution Initial_Analysis Initial Analysis (T=0) Prepare_Stock->Initial_Analysis Condition_A Condition A (e.g., -20°C, Dark) Initial_Analysis->Condition_A Condition_B Condition B (e.g., 4°C, Dark) Initial_Analysis->Condition_B Condition_C Condition C (e.g., 25°C, Light) Initial_Analysis->Condition_C Time_Point_Analysis Time-Point Analysis Condition_A->Time_Point_Analysis Condition_B->Time_Point_Analysis Condition_C->Time_Point_Analysis Data_Comparison Compare with T=0 Data Time_Point_Analysis->Data_Comparison Conclusion Determine Stability Data_Comparison->Conclusion

Caption: General Workflow for a 5-MeO-MIPT Stability Assessment Study.

References

5-MeO-MIPT Experimental Controls and Baseline Measurements: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT).

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of 5-MeO-MIPT?

5-MeO-MIPT is a non-selective serotonin (B10506) receptor agonist.[1] Its primary mechanism of action is thought to be agonism at the serotonin 5-HT2A receptor, which is responsible for its psychedelic effects.[2][3][4] It also exhibits high affinity for the 5-HT1A receptor.[2][3][4] There have been conflicting reports regarding its activity as a serotonin-norepinephrine reuptake inhibitor (SNRI), with some studies suggesting moderate potency and others finding no significant interaction with monoamine transporters.[1][3]

Q2: How should 5-MeO-MIPT be stored to ensure its stability?

To maintain the integrity of 5-MeO-MIPT, it should be stored at -20°C.[5] For solutions, it is recommended to store them refrigerated (2-8°C) or frozen (-20°C or below) and protected from light by using amber vials. Tryptamines like 5-MeO-MIPT can be susceptible to degradation from exposure to light, elevated temperatures, and oxygen.

Q3: What are the known metabolites of 5-MeO-MIPT?

In vitro studies using human liver microsomes and in vivo analyses have identified several phase I metabolites of 5-MeO-MIPT.[6][7][8] The main metabolic pathways include O-demethylation, N-demethylation, hydroxylation, and N-oxide formation.[6] Key metabolites identified in both blood and urine include 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT), 5-hydroxy-N-methyl-N-isopropyltryptamine (5-OH-MiPT), this compound-N-oxide (5-MeO-MiPT-N-oxide), and hydroxy-5-methoxy-N-methyl-N-isopropyltryptamine (OH-5-MeO-MiPT).[6]

Q4: What are appropriate vehicles for in vivo administration of 5-MeO-MIPT?

For intraperitoneal (i.p.) administration in mice, a common vehicle is a solution of 50% dimethyl sulfoxide (B87167) (DMSO) in saline (0.9% NaCl).[9] The choice of vehicle for in vivo studies is critical and depends on the drug's solubility and the route of administration. For intravenous (i.v.) administration, pH-adjusted saline, Ringer's solution, or dextrose are often used. It is crucial to ensure the compound does not precipitate out of solution to avoid the risk of emboli.

Data Presentation

Table 1: Receptor Binding Affinity of 5-MeO-MIPT
ReceptorKᵢ (μM)Reference
5-HT1A0.058 ± 0.01[2][3]
5-HT2A0.163 ± 0.03[2][3]
SERTLow micromolar affinity[10]

Kᵢ (Inhibitory constant) is a measure of binding affinity. A smaller Kᵢ value indicates a higher affinity.

Table 2: Functional Potency of 5-MeO-MIPT
AssayReceptorEC₅₀ (μM)EfficacyReference
Calcium Mobilization5-HT2A0.023 ± 0.04Full agonist (up to 80% activation)[2][3]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

In Vitro: Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of 5-MeO-MIPT for the human 5-HT2A receptor using [³H]Ketanserin as the radioligand.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin.

  • Non-specific Binding Control: Unlabeled Ketanserin or another suitable antagonist.

  • Test Compound: 5-MeO-MIPT.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethylenimine (PEI).

  • Scintillation counter and cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in a buffer containing a cryoprotectant for storage at -80°C.[11]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding (various concentrations of 5-MeO-MIPT).

  • Incubation: Add the membrane preparation, [³H]Ketanserin, and either buffer, unlabeled antagonist, or 5-MeO-MIPT to the respective wells. Incubate at 30°C for 60 minutes with gentle agitation.[11]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of 5-MeO-MIPT to determine the IC₅₀ value. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

In Vitro: Calcium Flux Assay for 5-HT2A Receptor Function

This assay measures the increase in intracellular calcium following the activation of the Gq-coupled 5-HT2A receptor by 5-MeO-MIPT.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Assay Plates: Black-walled, clear-bottom 96-well microplates.

  • Calcium-sensitive dye: e.g., Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: 5-MeO-MIPT.

  • Positive Control: Serotonin (5-HT).

  • Instrumentation: Fluorescence plate reader with kinetic read capability.

Procedure:

  • Cell Plating: Seed cells into the 96-well plates to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye solution. Incubate for approximately 1 hour at 37°C.[13]

  • Compound Addition: Prepare serial dilutions of 5-MeO-MIPT and the positive control (5-HT) in the assay buffer.

  • Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence, then add the test compounds and continue to measure the fluorescence intensity over time to capture the calcium transient.[14]

  • Data Analysis: Determine the peak fluorescence response for each concentration. Generate a dose-response curve and calculate the EC₅₀ and Eₘₐₓ values for 5-MeO-MIPT.

In Vivo: Head-Twitch Response (HTR) in Mice

The HTR is a rapid, rotational head movement in rodents that is a behavioral proxy for 5-HT2A receptor activation and potential psychedelic-like effects.[15]

Materials:

  • Animals: Male C57BL/6J mice are commonly used.

  • Test Compound: 5-MeO-MIPT dissolved in an appropriate vehicle.

  • Vehicle Control: The solvent used to dissolve 5-MeO-MIPT.

  • Observation Chamber: A clear cylindrical arena.

  • Recording Equipment: A high-frame-rate video camera mounted above the arena is ideal for accurate scoring.[16]

Procedure:

  • Habituation: Place the mice in the observation chambers for a period of at least 30 minutes to allow them to acclimate to the new environment.

  • Drug Administration: Administer 5-MeO-MIPT or the vehicle control via the desired route (e.g., intraperitoneal or subcutaneous injection).

  • Observation: Immediately after injection, begin recording the behavior of the mice for a set period (e.g., 30-60 minutes).

  • Scoring: Manually or with the aid of automated software, count the number of head twitches for each animal. A head twitch is a rapid, side-to-side rotational movement of the head.[15]

  • Data Analysis: Compare the number of head twitches in the 5-MeO-MIPT-treated group to the vehicle control group. A significant increase in HTRs indicates 5-HT2A receptor engagement.

Troubleshooting Guides

In Vitro Assay Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Signal or No Response in Functional Assays - Cell health issues (low viability, over-confluence).- Inactive compound (degradation).- Incorrect assay conditions (e.g., buffer composition, temperature).- Low receptor expression in the cell line.- Ensure proper cell culture techniques and use cells at the optimal confluency.- Prepare fresh solutions of 5-MeO-MIPT and store them properly.- Optimize assay parameters, including incubation times and buffer components.- Verify receptor expression levels using a positive control or another validated method.
High Background or Non-Specific Binding - Radioligand concentration is too high.- Insufficient washing during filtration.- Hydrophobic interactions of the compound with filters or plates.- Use the radioligand at a concentration at or below its Kd.- Increase the number and volume of washes.- Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Add a detergent like BSA to the wash buffer.
Poor Reproducibility - Inconsistent cell numbers per well.- Pipetting errors.- Temperature fluctuations during incubation.- Compound precipitation in the assay buffer.- Use a cell counter to ensure consistent cell seeding.- Calibrate pipettes regularly and use proper pipetting techniques.- Ensure a stable and uniform temperature across the assay plate.- Check the solubility of 5-MeO-MIPT in the assay buffer and consider using a co-solvent if necessary.
In Vivo Assay Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High Variability in Head-Twitch Response - Individual differences in animal sensitivity.- Stress or anxiety in the animals.- Inconsistent drug administration (e.g., incorrect injection site).- Increase the number of animals per group to improve statistical power.- Ensure proper habituation to the testing environment.- Provide thorough training on injection techniques to ensure consistency.
No Head-Twitch Response at Expected Doses - Incorrect dose calculation or preparation.- Compound degradation.- The chosen mouse strain may be less sensitive.- Double-check all calculations and ensure accurate weighing and dilution of the compound.- Prepare fresh drug solutions for each experiment.- Consult the literature for appropriate doses in the specific mouse strain being used.
False Positives in Head-Twitch Response - Other behaviors (e.g., grooming, seizures) being misidentified as head twitches.[17]- The vehicle itself may be causing some behavioral effects.- Carefully define the behavioral characteristics of a head twitch and ensure scorers are well-trained. Use video recording for verification.- Always include a vehicle-only control group to assess baseline behavior.

Visualizations

5-MeO-MIPT Signaling Pathway 5-MeO-MIPT 5-MeO-MIPT 5-HT2A_Receptor 5-HT2A Receptor 5-MeO-MIPT->5-HT2A_Receptor Agonist Gq_11 Gq/11 5-HT2A_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Psychedelic_Effects Psychedelic Effects Ca_Release->Psychedelic_Effects PKC_Activation->Psychedelic_Effects

Caption: 5-MeO-MIPT primary signaling pathway via the 5-HT2A receptor.

Metabolism_of_5-MeO-MIPT 5-MeO-MIPT 5-MeO-MIPT O-demethylation O-demethylation 5-MeO-MIPT->O-demethylation N-demethylation N-demethylation 5-MeO-MIPT->N-demethylation Hydroxylation Hydroxylation 5-MeO-MIPT->Hydroxylation N-oxidation N-oxidation 5-MeO-MIPT->N-oxidation 5-OH-MiPT 5-hydroxy-N-methyl-N-isopropyltryptamine O-demethylation->5-OH-MiPT 5-MeO-NiPT 5-methoxy-N-isopropyltryptamine N-demethylation->5-MeO-NiPT OH-5-MeO-MiPT hydroxy-5-methoxy-N-methyl-N-isopropyltryptamine Hydroxylation->OH-5-MeO-MiPT 5-MeO-MiPT-N-oxide 5-MeO-MiPT-N-oxide N-oxidation->5-MeO-MiPT-N-oxide

Caption: Major metabolic pathways of 5-MeO-MIPT.

Experimental_Workflow_Troubleshooting cluster_planning Experiment Planning cluster_execution Execution & Data Collection cluster_analysis Data Analysis & Interpretation Select_Assay Select Appropriate Assay (Binding, Functional, Behavioral) Prepare_Reagents Prepare & Validate Reagents (Compound, Buffers, Cells) Select_Assay->Prepare_Reagents Perform_Assay Perform Experiment (Follow Protocol) Prepare_Reagents->Perform_Assay Collect_Data Collect Raw Data Perform_Assay->Collect_Data Analyze_Data Analyze Data (Calculate Ki, EC50, etc.) Collect_Data->Analyze_Data Interpret_Results Interpret Results Analyze_Data->Interpret_Results Unexpected_Results Unexpected Results? Interpret_Results->Unexpected_Results Troubleshoot Troubleshoot (Consult Guide) Unexpected_Results->Troubleshoot Yes Conclusion Conclusion Unexpected_Results->Conclusion No Troubleshoot->Select_Assay Re-evaluate Assay/Reagents

Caption: A logical workflow for troubleshooting experimental issues.

References

Technical Support Center: Bioanalysis of 5-MeO-MIPT

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly matrix effects, encountered during the quantitative analysis of 5-MeO-MIPT in biological matrices.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your 5-MeO-MIPT bioanalysis experiments.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Incompatible pH of mobile phase with analyte pKa.Adjust the mobile phase pH to be at least 2 units away from the pKa of 5-MeO-MIPT.
Secondary interactions with column hardware.Consider using a metal-free or PEEK-lined column to minimize interactions.
Column degradation.Replace the column with a new one of the same type.
Low Analyte Recovery Inefficient extraction from the biological matrix.Optimize the sample preparation method. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample.
Analyte degradation.Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles. For urine samples, consider storage under freezing conditions as tryptamines can be unstable.[1]
High Background Noise/Interfering Peaks Insufficient sample cleanup.Employ a more rigorous sample preparation technique like SPE to remove endogenous matrix components.
Non-optimized MS/MS parameters.Ensure the use of highly specific and sensitive Multiple Reaction Monitoring (MRM) transitions for 5-MeO-MIPT and its internal standard.
Inconsistent Results/Poor Reproducibility Variable matrix effects between samples.Use a stable isotope-labeled internal standard (SIL-IS) for 5-MeO-MIPT to compensate for variations in matrix effects.
Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls.

Frequently Asked Questions (FAQs)

Q1: I am observing significant ion suppression for 5-MeO-MIPT in my plasma samples when using LC-MS/MS. What are the likely causes and how can I mitigate this?

A1: Ion suppression is a common matrix effect in the LC-MS/MS analysis of compounds in plasma, leading to reduced sensitivity and inaccurate quantification. The primary causes are typically endogenous matrix components that co-elute with 5-MeO-MIPT and interfere with the ionization process. Phospholipids, salts, and residual proteins are common culprits.

To mitigate ion suppression, consider the following strategies:

  • Optimize Sample Preparation: This is the most effective way to combat matrix effects.

    • Protein Precipitation (PPT): While simple, it may not be sufficient for removing all interfering components.

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT. Optimization of the organic solvent and pH is crucial.

    • Solid-Phase Extraction (SPE): Often provides the cleanest samples by selectively isolating the analyte of interest.

  • Improve Chromatographic Separation:

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to improve separation from interfering compounds.

    • Gradient Optimization: Adjust the mobile phase gradient to better resolve 5-MeO-MIPT from matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.

Q2: What are the recommended MRM transitions for 5-MeO-MIPT?

A2: While specific MRM transitions should be optimized in your laboratory, a starting point for 5-MeO-MIPT (molar mass: 246.35 g/mol ) would involve the protonated molecule [M+H]⁺ as the precursor ion. Based on the fragmentation patterns of similar tryptamines, you can expect fragmentation around the ethylamine (B1201723) side chain. For the closely related 5-MeO-DMT, a common transition is m/z 219.2 → 174.2.[2][3][4] For 5-MeO-MIPT, you would start by determining the precursor ion (m/z 247.3) and then identifying the most abundant and stable product ions through infusion experiments.

Q3: Which biological matrix is most suitable for the analysis of 5-MeO-MIPT?

A3: The choice of matrix depends on the specific research question.

  • Blood/Plasma/Serum: These matrices are suitable for pharmacokinetic studies as they provide information about the concentration of the drug in circulation. In a forensic case, 5-MeO-MIPT was detected in blood at a concentration of 160 ng/mL.[5] In a study on mice, blood concentrations of 2.7–13.4 ng/mL were found.[6]

  • Urine: Urine is often used for monitoring drug use as parent compounds and metabolites can be present at higher concentrations and for a longer duration. In the same forensic case, the concentration in urine was significantly higher at 3380 ng/mL.[5] However, the stability of some tryptamines in urine can be a concern.[1]

  • Tissue Homogenates: For preclinical studies, tissue homogenates (e.g., brain, liver, kidney) can provide insights into drug distribution. In the mouse study, concentrations were found to be 1.5–40.6 ng/g in the brain, 15.2–108.3 ng/g in the liver, and 11–29 ng/g in the kidney.[6]

Q4: What are the major metabolites of 5-MeO-MIPT that I should be aware of?

A4: The metabolism of 5-MeO-MIPT involves several phase I reactions. Key metabolites that have been identified in human blood and urine samples include:

  • 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT) (demethylation)

  • 5-hydroxy-N-methyl-N-isopropyltryptamine (5-OH-MiPT) (O-demethylation followed by hydroxylation)

  • hydroxy-5-methoxy-N-methyl-N-isopropyltryptamine (OH-5-MeO-MiPT) (hydroxylation)

  • This compound-N-oxide (5-MeO-MiPT-N-oxide) (N-oxidation)

It is recommended to monitor for these metabolites, particularly 5-MeO-NiPT and 5-OH-MiPT, as they can serve as biomarkers for 5-MeO-MIPT consumption.[5]

Data Presentation

Table 1: LC-MS/MS Method Parameters for Tryptamine Bioanalysis (Reference)

ParameterSettingReference
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)General Tryptamine Methods
Mobile Phase A 0.1% Formic Acid in WaterGeneral Tryptamine Methods
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)General Tryptamine Methods
Flow Rate 0.3 - 0.5 mL/minGeneral Tryptamine Methods
Injection Volume 5 - 10 µLGeneral Tryptamine Methods
Ionization Mode Positive Electrospray Ionization (ESI+)General Tryptamine Methods
Acquisition Mode Multiple Reaction Monitoring (MRM)General Tryptamine Methods

Table 2: Quantitative Data for 5-MeO-MIPT and Related Compounds in Biological Matrices

AnalyteMatrixConcentration RangeNotesReference
5-MeO-MIPT Human Blood160 ng/mLForensic case sample[5]
5-MeO-MIPT Human Urine3380 ng/mLForensic case sample[5]
5-MeO-MIPT Mouse Blood2.7 - 13.4 ng/mLFollowing 2.7 mg/kg IP dose[6]
5-MeO-MIPT Mouse Brain1.5 - 40.6 ng/gFollowing 2.7 mg/kg IP dose[6]
5-MeO-MIPT Mouse Liver15.2 - 108.3 ng/gFollowing 2.7 mg/kg IP dose[6]
5-MeO-MIPT Mouse Kidney11 - 29 ng/gFollowing 2.7 mg/kg IP dose[6]
5-MeO-DMT Mouse Serum0.90 - 5,890 ng/mLLinearity Range[2][3][4]
Bufotenine (5-MeO-DMT metabolite) Mouse Serum2.52 - 5,510 ng/mLLinearity Range[2][3][4]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (for Plasma/Serum)

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add an appropriate amount of a stable isotope-labeled internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Analysis Workflow

  • Sample Collection: Collect blood, urine, or tissue samples according to standard procedures.

  • Sample Storage: Store samples at -80°C until analysis to ensure analyte stability.

  • Sample Preparation: Follow a validated sample preparation protocol, such as protein precipitation (Protocol 1), LLE, or SPE.

  • LC-MS/MS Analysis: Inject the prepared samples onto a validated LC-MS/MS system.

  • Data Processing: Quantify the concentration of 5-MeO-MIPT in the samples by constructing a calibration curve from the analysis of prepared calibration standards.

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection Sample Collection (Blood, Urine, Tissue) sample_storage Sample Storage (-80°C) sample_collection->sample_storage protein_precipitation Protein Precipitation sample_storage->protein_precipitation lle Liquid-Liquid Extraction sample_storage->lle spe Solid-Phase Extraction sample_storage->spe lc_ms_ms LC-MS/MS Analysis protein_precipitation->lc_ms_ms lle->lc_ms_ms spe->lc_ms_ms data_processing Data Processing & Quantification lc_ms_ms->data_processing

Caption: General workflow for the bioanalysis of 5-MeO-MIPT.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies cluster_sample_prep_details Sample Prep Details cluster_chromatography_details Chromatography Details start Problem: Ion Suppression/ Inaccurate Quantification optimize_sample_prep Optimize Sample Preparation start->optimize_sample_prep improve_chromatography Improve Chromatography start->improve_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard start->use_sil_is ppt Protein Precipitation optimize_sample_prep->ppt lle Liquid-Liquid Extraction optimize_sample_prep->lle spe Solid-Phase Extraction optimize_sample_prep->spe column_chem Change Column Chemistry improve_chromatography->column_chem gradient Optimize Gradient improve_chromatography->gradient end end use_sil_is->end Improved Results ppt->end Improved Results lle->end Improved Results spe->end Improved Results column_chem->end Improved Results gradient->end Improved Results

Caption: Troubleshooting logic for addressing matrix effects.

Gq_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol five_meo_mipt 5-MeO-MIPT htr2a 5-HT2A Receptor five_meo_mipt->htr2a binds gq Gq Protein htr2a->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release from ER ip3->ca_release stimulates cellular_response Downstream Cellular Response pkc->cellular_response ca_release->cellular_response

Caption: 5-HT2A receptor Gq signaling pathway activated by 5-MeO-MIPT.[2][7][8][9][10][11][12]

References

Navigating 5-MeO-MIPT Administration in Rodent Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to the refinement of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT) administration routes in rodent models. This resource offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and comparative data to assist researchers in optimizing their study designs and ensuring the reliability and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What are the most common administration routes for 5-MeO-MIPT in rodents?

A1: The most commonly reported routes of administration for 5-MeO-MIPT and related tryptamines in rodent studies are intraperitoneal (i.p.) and subcutaneous (s.c.) injections.[1] While oral and inhalation routes are used in humans, specific protocols for these routes in rodents are less common in published literature.

Q2: What is the primary mechanism of action of 5-MeO-MIPT?

A2: The primary psychoactive effects of 5-MeO-MIPT are mediated through its action as an agonist at the serotonin (B10506) 5-HT2A receptor.[2] Activation of this G-protein coupled receptor initiates the Gq/11 signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[3][4][5] 5-MeO-MIPT also shows affinity for 5-HT1A receptors.

Q3: Are there known issues with the stability of 5-MeO-MIPT in solution?

A3: Tryptamine (B22526) compounds can be susceptible to oxidation and degradation in solution, which can lead to a loss of potency. It is recommended to prepare fresh solutions for each experiment and protect them from light and heat to ensure consistency and accuracy of dosing.

Q4: What are the expected behavioral effects of 5-MeO-MIPT in rodents?

A4: In rodents, 5-MeO-MIPT has been shown to induce dose-dependent changes in sensorimotor responses and motor activity.[6] A key behavioral marker for 5-HT2A receptor activation in rodents is the head-twitch response (HTR). The intensity and frequency of HTR can be used as a proxy for the hallucinogenic potential of a compound. At higher doses, impairment of motor coordination may be observed.

Q5: Is 5-MeO-MIPT neurotoxic in rodents?

A5: Studies on the related compound 5-MeO-DIPT have indicated the potential for neurotoxicity at higher doses, including the induction of DNA damage.[7] One study on 5-MeO-MIPT in mice found that a low dose (0.27 mg/kg, i.p.) did not cause serious histopathological effects, but a high dose (2.7 mg/kg, i.p.) induced apoptotic cell death through caspase activity in the liver, kidney, and brain.[8][9]

Troubleshooting Guides

Issue 1: High Variability in Behavioral Responses

Problem: Significant variation in behavioral outcomes (e.g., head-twitch response, locomotor activity) is observed between animals within the same dose group.

Potential Cause Troubleshooting Action
Inconsistent Drug Administration Ensure all researchers are thoroughly trained in the selected administration technique (i.p., s.c., etc.) to guarantee consistent delivery of the intended dose.
Compound Instability Prepare fresh solutions of 5-MeO-MIPT for each experiment. Protect solutions from light and heat to prevent degradation.
Animal Strain and Genetics Use a consistent and well-characterized rodent strain from a reliable vendor. Be aware that different strains can have varying sensitivities to serotonergic compounds.
Environmental Stressors Standardize the testing environment, including lighting, temperature, and background noise. Allow for a sufficient habituation period for the animals to the testing room and apparatus before drug administration.
Circadian Rhythm Conduct all behavioral testing at the same time of day to minimize the influence of circadian variations on activity levels and drug metabolism.
Issue 2: Unexpected or Absent Behavioral Effects

Problem: The expected behavioral response (e.g., head-twitch response) is not observed or is inconsistent after 5-MeO-MIPT administration.

Potential Cause Troubleshooting Action
Inappropriate Dosage The administered dose may be too low to elicit a response or so high that it is on the descending portion of the dose-response curve, potentially causing motor impairment that masks the desired behavior. Conduct a dose-response study to determine the optimal dose range.
Rapid Metabolism At lower doses, 5-MeO-MIPT is rapidly metabolized.[10] Consider the timing of your behavioral observation window in relation to the administration time. For i.p. administration, peak plasma concentrations are reached quickly.
Incorrect Vehicle/Solubility Issues Ensure 5-MeO-MIPT is fully dissolved in the chosen vehicle. Poor solubility can lead to inaccurate dosing. See the experimental protocols below for recommended vehicles.
Observer Bias Whenever possible, the researcher scoring the behavior should be blind to the experimental conditions (treatment vs. vehicle).

Data Presentation

Table 1: Quantitative Data for Intraperitoneal (i.p.) Administration of 5-MeO-MIPT in Mice
Dose (mg/kg) Vehicle Blood Concentration (ng/mL) Brain Concentration (ng/g) Liver Concentration (ng/g) Kidney Concentration (ng/g) Reference
0.2750% DMSO in salineBelow Limit of QuantificationBelow Limit of QuantificationBelow Limit of QuantificationBelow Limit of Quantification[8][9]
2.750% DMSO in saline2.7 - 13.41.5 - 40.615.2 - 108.311 - 29[8][9]

Note: Concentrations were measured 60 minutes post-administration.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration for Acute Toxicity and Pharmacokinetic Studies in Mice

This protocol is adapted from an acute toxicity study of 5-MeO-MIPT in CD1 female mice.[8][9]

1. Animal Model:

  • Species: Mouse (CD-1 strain reported)

  • Sex: Female

  • Weight: 20-30 g

2. Drug Preparation:

  • Vehicle: A solution of 50% dimethyl sulfoxide (B87167) (DMSO) in 0.9% saline.

  • 5-MeO-MIPT Solution: Dissolve 5-MeO-MIPT in the vehicle to achieve the desired final concentration for injection.

  • Injection Volume: 150 µL per mouse.

3. Dosing:

  • Low Dose: 0.27 mg/kg

  • High Dose: 2.7 mg/kg

  • A vehicle control group should be included, receiving an injection of the vehicle alone.

4. Administration Procedure:

  • Gently restrain the mouse.

  • Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no bodily fluids are drawn into the syringe before injecting the solution.

5. Sample Collection (for PK studies):

  • At a predetermined time point (e.g., 60 minutes post-injection), euthanize the mice via an approved method.

  • Collect blood via cardiac puncture.

  • Dissect and collect organs of interest (e.g., brain, liver, kidney).

  • Store samples at -80°C until analysis.

Protocol 2: Intraperitoneal (i.p.) Administration for Behavioral Studies in Mice

This protocol is based on a study investigating the pharmaco-toxicological effects of 5-MeO-MIPT in CD-1 male mice.[6]

1. Animal Model:

  • Species: Mouse (CD-1 strain reported)

  • Sex: Male

  • Weight: 25-30 g

2. Drug Preparation:

  • Vehicle: A solution of 2% Tween 80 and 5% ethanol (B145695) in 0.9% saline.

  • 5-MeO-MIPT Solution: Dissolve 5-MeO-MIPT in the vehicle to achieve the desired final concentrations.

  • Injection Volume: 4 µL/g of body weight.

3. Dosing:

  • A range of doses from 0.01 mg/kg to 30 mg/kg has been reported to evaluate dose-dependent effects on sensorimotor responses and motor activity.[6]

  • A vehicle control group is essential.

4. Behavioral Assessment:

  • Habituate the mice to the testing environment before drug administration.

  • Administer the 5-MeO-MIPT solution or vehicle via i.p. injection.

  • Immediately place the animal in the observation chamber.

  • Record behavioral parameters (e.g., head-twitch response, locomotor activity) for a predetermined period (e.g., 30-60 minutes).

Mandatory Visualizations

G cluster_0 Experimental Workflow for 5-MeO-MIPT Rodent Studies cluster_1 Administration Routes A Animal Acclimatization (1 week) B Drug and Vehicle Preparation (Freshly prepared) A->B C Randomization and Group Assignment B->C D1 Intraperitoneal (i.p.) D2 Subcutaneous (s.c.) D3 Oral (gavage) D4 Intravenous (i.v.) E Behavioral Testing (e.g., HTR, Open Field) D1->E F Pharmacokinetic Sampling (Blood/Tissue Collection) D1->F D2->E D2->F D3->E D3->F D4->E D4->F G Data Analysis E->G F->G H Results and Interpretation G->H

Caption: A generalized experimental workflow for rodent studies with 5-MeO-MIPT.

G cluster_0 5-HT2A Receptor Signaling Pathway five_meo_mipt 5-MeO-MIPT receptor 5-HT2A Receptor five_meo_mipt->receptor g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Downstream Cellular Responses (e.g., Head-Twitch) ca_release->cellular_response pkc->cellular_response

Caption: The signaling cascade initiated by 5-MeO-MIPT at the 5-HT2A receptor.

References

Preventing degradation of 5-MeO-MIPT in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-MeO-MIPT

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT) in solution. By following these best practices, you can ensure the stability and integrity of your experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the common visual signs of 5-MeO-MIPT degradation in solution?

A1: As an indole (B1671886) derivative, the most common sign of 5-MeO-MIPT degradation is a change in color.[1] Freshly prepared solutions should be colorless. The appearance of a yellow, pink, or brownish hue often indicates oxidative degradation and the formation of colored oligomers or degradation products.[1] The presence of new precipitates can also be a sign of degradation or changes in solubility due to temperature fluctuations.

Q2: What is the optimal solvent for dissolving 5-MeO-MIPT for long-term storage?

A2: For long-term storage, 5-MeO-MIPT should be dissolved in an anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are suitable choices, with reported solubilities of 30 mg/mL.[2] To maximize stability, the solvent should be purged with an inert gas like argon or nitrogen before sealing the container.[1][3] Aqueous solutions are not recommended for storage longer than one day.[3]

Q3: What are the ideal temperature and light conditions for storing 5-MeO-MIPT solutions?

A3: To ensure stability, solutions should be stored at low temperatures and protected from light.[1]

  • Short-term (days to weeks): Refrigeration at 2-8°C is recommended.[1][4]

  • Long-term (months to years): Freezing at -20°C or below is critical.[1][4] A study on the structurally similar compound 5-MeO-DIPT showed it was stable for 30 days at -20°C but degraded significantly at 4°C and 25°C.[5]

  • Light Protection: Always use amber glass vials or wrap containers in aluminum foil to prevent photodegradation.[1]

Q4: How does pH affect the stability of 5-MeO-MIPT in aqueous solutions?

A4: While specific pH stability data for 5-MeO-MIPT is limited, tryptamines and indole compounds are generally more stable in neutral to slightly alkaline conditions. Strongly acidic conditions can promote degradation.[1] For analytical purposes, extractions are often performed under alkaline conditions.[5]

Q5: Can I use antioxidants to prevent the degradation of my 5-MeO-MIPT solution?

A5: Yes, adding antioxidants can be an effective strategy to inhibit oxidative degradation, which is a primary degradation pathway.[1] For general research applications, common antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be used.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of 5-MeO-MIPT solutions.

Observed Problem Potential Cause Recommended Solution
Solution has turned yellow/brown. Oxidative Degradation: The indole ring is susceptible to oxidation from atmospheric oxygen, especially when exposed to light.[1]Prepare fresh solutions under an inert atmosphere (nitrogen or argon). Store aliquots in tightly sealed amber vials at -20°C or below. Consider adding an antioxidant.[1]
Unexpected peaks appear in HPLC/LC-MS analysis. Chemical Degradation: The compound has degraded into byproducts such as its N-oxide, O-demethylated, or hydroxylated forms.[4][6]Confirm degradation by running a forced degradation study.[4] Review storage procedures, ensuring protection from heat, light, and oxygen. Always use freshly prepared solutions for critical experiments.
Precipitate has formed in the solution upon cooling/storage. Poor Solubility/Supersaturation: The concentration may exceed the solvent's capacity at lower temperatures.Gently warm the solution to redissolve the precipitate. If the issue persists, prepare a more dilute stock solution. Ensure the solvent is anhydrous, as water can reduce solubility.
Noticeable loss of experimental potency. Decomposition of Active Compound: A significant portion of the 5-MeO-MIPT has degraded, lowering its effective concentration.Quantify the compound in the stock solution using a validated analytical method (e.g., LC-MS with a standard curve). Prepare new stock solutions from solid material, which is more stable.[2]

Data Presentation: Stability of a Related Tryptamine (B22526)

Table 1: Stability of 5-MeO-DIPT in Urine Under Various Storage Conditions Data adapted from a study on 5-MeO-DIPT and is for illustrative purposes.[5]

Storage Temperature Duration Average Degradation (%)
25°C (Room Temp)24 Hours22.8%
4°C (Refrigerated)5 Days33.2%
4°C (Refrigerated)7 Days38.2%
-20°C (Frozen)30 DaysNo significant degradation

Experimental Protocols

Protocol 1: Preparation of a High-Stability Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of 5-MeO-MIPT in anhydrous DMSO for long-term storage.

  • Preparation: Work in a clean, dry environment, preferably in a fume hood or under an inert atmosphere.

  • Weighing: Accurately weigh 10 mg of solid 5-MeO-MIPT using a calibrated analytical balance.

  • Solvent Dispensing: Dispense 1 mL of anhydrous dimethyl sulfoxide (DMSO) into a 2 mL amber glass vial with a PTFE-lined screw cap.

  • Dissolution: Carefully add the weighed 5-MeO-MIPT to the solvent. Cap the vial and vortex or sonicate at room temperature until the solid is completely dissolved.

  • Inert Gas Purging: Gently bubble dry argon or nitrogen gas through the solution for 1-2 minutes to displace any dissolved oxygen.

  • Sealing and Storage: Immediately cap the vial tightly. For extra protection, wrap the cap threads with parafilm.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store in a freezer at -20°C or below.

Protocol 2: Analytical Workflow for Stability Assessment

This protocol outlines a general method for assessing the stability of a 5-MeO-MIPT solution using HPLC or LC-MS.

  • Initial Analysis (T=0): Immediately after preparing the solution, analyze an aliquot using a validated chromatographic method to determine the initial peak area or concentration of 5-MeO-MIPT. This serves as the baseline.

  • Sample Storage: Store the stock solution under the desired test conditions (e.g., 4°C in the dark, 25°C exposed to light, etc.).

  • Time Point Analysis: At predetermined time points (e.g., 24 hours, 7 days, 30 days), remove an aliquot from the stored solution.

  • Chromatographic Analysis: Analyze the aliquot using the same HPLC/LC-MS method as the initial analysis.

  • Data Evaluation:

    • Compare the peak area of 5-MeO-MIPT at each time point to the initial (T=0) peak area to calculate the percentage of remaining compound.

    • Examine the chromatogram for the appearance and growth of new peaks, which indicate degradation products.

Visualizations

DegradationPathways cluster_products Degradation Products parent 5-MeO-MIPT n_oxide 5-MeO-MIPT-N-oxide parent->n_oxide Oxidation o_demethyl 5-HO-MIPT (O-demethylation) parent->o_demethyl Demethylation hydroxylated OH-5-MeO-MIPT (Ring Hydroxylation) parent->hydroxylated Oxidation n_dealkyl 5-MeO-NiPT (N-dealkylation) parent->n_dealkyl Dealkylation

Caption: Potential degradation pathways for 5-MeO-MIPT.

Workflow cluster_prep Preparation cluster_store Storage & Aliquoting weigh 1. Weigh Solid 5-MeO-MIPT solvent 2. Select Anhydrous Solvent (e.g., DMSO) weigh->solvent dissolve 3. Dissolve Compound solvent->dissolve purge 4. Purge with Inert Gas (Ar/N2) dissolve->purge aliquot 5. Aliquot into Amber Vials purge->aliquot seal 6. Seal Tightly (Parafilm wrap) aliquot->seal freeze 7. Store at <= -20°C seal->freeze

Caption: Workflow for preparing a high-stability 5-MeO-MIPT stock solution.

TroubleshootingTree start Problem: Solution Integrity Issue q1 Is there visible color change? start->q1 a1_yes Likely Oxidation. - Protect from light/air. - Store under inert gas. - Prepare fresh solution. q1->a1_yes Yes q2 Are there unexpected peaks in analysis? q1->q2 No a2_yes Chemical Degradation. - Confirm with standards. - Review storage T°. - Use fresh aliquots. q2->a2_yes Yes a2_no Issue may be analytical. - Check instrument. - Verify method. q2->a2_no No

Caption: Troubleshooting decision tree for 5-MeO-MIPT solution degradation.

References

Calibration curve issues in 5-MeO-MIPT quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), with a specific focus on calibration curve development.

Troubleshooting Guide: Calibration Curve Issues

This guide addresses common problems observed during the development and use of calibration curves for 5-MeO-MIPT quantification, particularly with methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Question: Why is my calibration curve showing poor linearity (r² < 0.99)?

Answer:

Poor linearity in your calibration curve for 5-MeO-MIPT can stem from several sources. A primary reason is often related to issues with the internal standard (IS) or matrix effects. It's crucial to use a stable, co-eluting internal standard, preferably a deuterated analog of 5-MeO-MIPT (e.g., 5-MeO-MIPT-d8), to compensate for variations in sample preparation and instrument response.

Other potential causes include:

  • Detector Saturation: The highest concentration standards may be saturating the detector. Try extending the calibration range with lower concentration points or diluting the upper-level standards.

  • Inappropriate Curve Fitting: A simple linear regression may not be appropriate for the entire concentration range. Consider using a weighted linear regression or a quadratic fit if the variance is not constant across the concentration levels.

  • Sample Preparation Errors: Inconsistent extraction efficiency or volumetric errors during the preparation of calibration standards can introduce significant variability.

  • Adsorption: Tryptamines like 5-MeO-MIPT can be prone to adsorbing to glass and plastic surfaces, especially at low concentrations. Using silanized glassware or low-adsorption polypropylene (B1209903) tubes can mitigate this issue.

Question: I'm observing high variability and poor reproducibility in my low-concentration standards. What could be the cause?

Answer:

High variability at the lower end of the calibration curve, particularly near the Limit of Quantification (LOQ), is a common challenge. This can be attributed to:

  • Matrix Effects: Endogenous components in the biological matrix (e.g., plasma, urine) can co-elute with 5-MeO-MIPT and either suppress or enhance its ionization, leading to inconsistent measurements. A proper sample cleanup procedure, such as solid-phase extraction (SPE), is critical to minimize these effects.

  • Low Signal-to-Noise Ratio: The instrument response for low-concentration standards may be too close to the background noise. Optimizing mass spectrometry parameters (e.g., collision energy, fragmentor voltage) can improve signal intensity.

  • Analyte Degradation: 5-MeO-MIPT may be unstable in certain matrices or under specific storage conditions. Ensure that samples and standards are stored properly (e.g., at -80°C) and consider the use of antioxidants if degradation is suspected.

Question: My calibration curve is consistently biased (either positively or negatively). How can I correct this?

Answer:

A consistent bias across the calibration curve often points to a systematic error in the analytical workflow. Key areas to investigate include:

  • Incorrect Internal Standard Concentration: An error in the preparation of the internal standard working solution will lead to a consistent miscalculation of the analyte-to-IS response ratio. Re-prepare the IS solution and verify its concentration.

  • Interference: A co-eluting interference in the blank matrix that shares a mass transition with 5-MeO-MIPT or its internal standard can cause a consistent positive bias. Review your chromatography to ensure baseline separation of all peaks.

  • Cross-Contamination: Carryover from a high-concentration sample to a subsequent low-concentration sample can artificially inflate the measured values. Optimize the autosampler wash sequence and injection port cleaning procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of internal standard for 5-MeO-MIPT quantification?

A1: The most suitable internal standard is a stable isotope-labeled (deuterated) analog of the analyte, such as 5-MeO-MIPT-d8. This is because it shares very similar chemical properties and chromatographic behavior with 5-MeO-MIPT, allowing it to effectively compensate for variations during sample extraction and ionization. If a deuterated analog is unavailable, a structurally similar compound with a close retention time can be used, but it may not correct for matrix effects as effectively.

Q2: How can I minimize matrix effects when analyzing 5-MeO-MIPT in complex biological samples like blood or urine?

A2: Minimizing matrix effects is crucial for accurate quantification. Effective strategies include:

  • Efficient Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering substances.

  • Chromatographic Separation: Optimize the HPLC or UHPLC method to ensure 5-MeO-MIPT is chromatographically separated from co-eluting matrix components.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your unknown samples (e.g., blank plasma) to ensure that the standards and samples are affected by the matrix in the same way.

Q3: What are typical concentration ranges for a 5-MeO-MIPT calibration curve?

A3: The required concentration range depends on the specific application. For forensic or clinical toxicology cases, a range that covers expected concentrations is necessary. Based on validated methods for similar tryptamines, a typical range might be from 0.1 ng/mL to 100 ng/mL.

ParameterTypical RangeMatrix
Calibration Curve Range0.1 - 100 ng/mLWhole Blood, Plasma, Urine
Limit of Detection (LOD)0.02 - 0.05 ng/mLWhole Blood, Plasma
Limit of Quantification (LOQ)0.1 ng/mLWhole Blood, Plasma

Note: These values are illustrative and should be established and validated for each specific assay.

Experimental Protocols

LC-MS/MS Method for 5-MeO-MIPT Quantification

This section outlines a general protocol for the quantification of 5-MeO-MIPT in a biological matrix. This protocol should be optimized and validated for your specific instrumentation and application.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of sample (e.g., plasma), add the internal standard (5-MeO-MIPT-d8).
  • Vortex and add a buffer (e.g., phosphate (B84403) buffer, pH 6).
  • Load the mixture onto a conditioned mixed-mode SPE cartridge.
  • Wash the cartridge with deionized water, followed by an acidic buffer and an organic solvent (e.g., methanol).
  • Elute the analyte with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI), positive mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor at least two transitions for both 5-MeO-MIPT and its internal standard (one for quantification, one for qualification). For example:
  • 5-MeO-MIPT: Q1 (Precursor Ion) -> Q3 (Product Ion 1), Q1 -> Q3 (Product Ion 2)
  • 5-MeO-MIPT-d8: Q1 (Precursor Ion) -> Q3 (Product Ion)
  • Instrument Parameters: Optimize parameters like collision energy, declustering potential, and source temperature.

Visualizations

Troubleshooting Workflow for Calibration Curve Linearity

start Start: Poor Linearity (r² < 0.99) check_is 1. Review Internal Standard (IS) start->check_is is_ok Is IS a stable isotope-labeled analog? check_is->is_ok No check_range 2. Examine Concentration Range check_is->check_range Yes use_analog Action: Use deuterated analog (e.g., 5-MeO-MIPT-d8) is_ok->use_analog use_analog->check_range range_ok Is detector saturation a possibility? check_range->range_ok Yes check_fit 3. Assess Curve Fit check_range->check_fit No dilute_std Action: Dilute high standards or narrow the curve range range_ok->dilute_std dilute_std->check_fit fit_ok Is variance constant across the range? check_fit->fit_ok No check_prep 4. Investigate Sample Prep check_fit->check_prep Yes use_weight Action: Apply weighted linear regression or quadratic fit fit_ok->use_weight use_weight->check_prep prep_ok Are there signs of adsorption or error? check_prep->prep_ok Yes end End: Linearity Improved check_prep->end No use_silanized Action: Use silanized glassware or low-adsorption tubes prep_ok->use_silanized use_silanized->end

A logical workflow for troubleshooting poor linearity in calibration curves.

Simplified Signaling Pathway for 5-MeO-MIPT

mipt 5-MeO-MIPT receptor Serotonin Receptor (e.g., 5-HT2A) mipt->receptor binds to g_protein Gq/G11 G-protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation downstream Downstream Cellular Effects ca_release->downstream pkc_activation->downstream

A simplified diagram of the 5-HT2A receptor signaling pathway activated by 5-MeO-MIPT.

Interpreting unexpected results in 5-MeO-MIPT experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT). The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected pharmacological profile of 5-MeO-MIPT?

5-MeO-MIPT is a tryptamine (B22526) with a complex pharmacological profile, acting primarily as a non-selective serotonin (B10506) receptor agonist.[1] Its effects are thought to be mediated mainly through agonism at the 5-HT2A receptor, which is characteristic of classic psychedelics.[1] However, it also displays high affinity for the 5-HT1A receptor.[1] There have been conflicting reports regarding its activity as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1]

Q2: What are the typical dose-dependent effects of 5-MeO-MIPT observed in human studies and anecdotal reports?

The effects of 5-MeO-MIPT are highly dose-dependent.[1]

  • Low Doses (4-6 mg, oral): Often produce stimulation, tactile enhancement, and mild entactogenic effects with few to no classic psychedelic visuals or time distortion.[1]

  • Higher Doses: Can produce more traditional psychedelic effects, sometimes compared to those of 5-MeO-DMT.[1]

It is important to note that there is significant individual variability in response to 5-MeO-MIPT.[1]

Troubleshooting Unexpected Results

Q1: My experiment yielded a weaker or no response at a dose that was expected to be active. What could be the cause?

There are several potential reasons for a diminished or absent response:

  • High Individual Variability: 5-MeO-MIPT is known for its highly variable dose-response among individuals. Some users report effects at as low as 1 mg, while others report no activity at up to 20 mg.

  • Substance Purity and Identity: The presence of impurities or an incorrect substance can lead to unexpected results. Positional isomers of 5-MeO-MIPT, such as 6-MeO-MiPT and 7-MeO-MiPT, are known to be inactive at high doses.

  • Route of Administration: The route of administration significantly impacts the dosage required. Smoked or vaporized administration typically requires a much higher dose (12-20 mg) compared to oral administration (4-6 mg).[2]

  • Metabolism: Rapid metabolism could potentially lead to lower-than-expected plasma and tissue concentrations.

Q2: My in vivo experiment resulted in unexpected adverse events. What could be the cause?

Unexpected adverse events can be dose-dependent and may include:

  • Vasoconstriction: This has been anecdotally reported.

  • Gastrointestinal Distress: Nausea is a commonly reported side effect.

  • Stimulant Effects: At higher doses, 5-MeO-MIPT can cause a significant increase in heart rate.

  • Toxicity at High Doses: Preclinical studies in mice have shown that high doses of 5-MeO-MIPT can induce apoptotic cell death in the liver, kidney, and brain.[2] It is crucial to adhere to established dose ranges and carefully monitor for signs of toxicity.

Q3: The subjective effects reported in my human study are inconsistent with the expected psychedelic profile. Why might this be?

The subjective effects of 5-MeO-MIPT are notably atypical for a psychedelic:

  • Lack of Visuals at Low Doses: At lower, more commonly used doses, 5-MeO-MIPT often produces tactile and entactogenic effects with minimal to no visual hallucinations.[1][3]

  • Shift in Effects with Dose: The experience can be biphasic, with initial stimulation and entactogenic feelings followed by more classic psychedelic effects.[3] At higher doses, it can become sedating and impairing.[3]

Data Presentation

Receptor Binding Affinity of 5-MeO-MIPT
ReceptorK_i_ (μM)
5-HT1A0.058
5-HT2A0.163
5-HT2C1.3
α2A5.3
H13.9
SERT3.3
D1>25
D2>25
D3>25
α1A>12
TAAR1>15
DAT>26
NET>22

Source: Adapted from Erowid, which cites a scientific publication.

In Vivo Distribution of 5-MeO-MIPT in Mice (2.7 mg/kg dose)
TissueConcentration Range
Blood2.7–13.4 ng/mL
Kidney11–29 ng/g
Liver15.2–108.3 ng/g
Brain1.5–40.6 ng/g

Source: Akgür et al., 2020.[2]

Human Intoxication Case Report Data
SampleConcentration
Blood160 ng/mL
Urine3380 ng/mL

Source: Grafinger et al., 2018.

Experimental Protocols

In Vivo Acute Toxicity Study in Mice (Adapted from Akgür et al., 2020)
  • Animals: CD1 adult female mice.

  • Groups:

    • Control

    • Vehicle control (50% dimethyl sulfoxide (B87167) in saline)

    • Low dose 5-MeO-MIPT (0.27 mg/kg)

    • High dose 5-MeO-MIPT (2.7 mg/kg)

  • Administration: Intraperitoneal injection of 150 μL solution.

  • Analyses:

    • Quantitative toxicological analysis of blood and organs (liver, kidney, brain).

    • Histopathological and immunohistochemical analysis of tissues for markers of apoptosis (e.g., Caspase-3).[2]

In Vitro Calcium Mobilization Assay for 5-HT2A Receptor Activation (General Protocol)
  • Cell Line: Use a cell line stably expressing the human 5-HT2A receptor and a G-protein that couples to calcium mobilization (e.g., Gαq).

  • Cell Plating: Plate cells in a 96-well or 384-well black-walled assay plate and incubate overnight.

  • Dye Loading: Wash cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) at 37°C.

  • Compound Addition: Prepare serial dilutions of 5-MeO-MIPT and add to the wells.

  • Signal Detection: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium and receptor activation.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and calculate the EC50.

Visualizations

Signaling_Pathway 5-MeO-MIPT 5-MeO-MIPT 5-HT2A_Receptor 5-HT2A_Receptor 5-MeO-MIPT->5-HT2A_Receptor Agonist Binding Gq_Protein Gq_Protein 5-HT2A_Receptor->Gq_Protein Activation PLC PLC Gq_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to Receptor PKC_Activation PKC_Activation DAG->PKC_Activation Ca2_Release Ca2_Release ER->Ca2_Release Induces Downstream_Effects Downstream_Effects Ca2_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: 5-HT2A Receptor Signaling Pathway Activated by 5-MeO-MIPT.

Experimental_Workflow cluster_unexpected Unexpected Result Observed cluster_troubleshooting Troubleshooting Steps cluster_resolution Potential Resolutions Unexpected_Result Unexpected_Result Verify_Substance Verify Substance Identity and Purity (e.g., LC-MS, NMR) Unexpected_Result->Verify_Substance Review_Dosage Review Dosage and Route of Administration Unexpected_Result->Review_Dosage Consider_Variability Consider Individual Metabolic Variability Unexpected_Result->Consider_Variability Assess_Interactions Assess for Potential Drug Interactions Unexpected_Result->Assess_Interactions Protocol_Modification Protocol Modification Verify_Substance->Protocol_Modification Dose_Adjustment Dose Adjustment Review_Dosage->Dose_Adjustment Re-evaluate_Hypothesis Re-evaluate Hypothesis Consider_Variability->Re-evaluate_Hypothesis Assess_Interactions->Protocol_Modification

Caption: Troubleshooting Workflow for Unexpected Results in 5-MeO-MIPT Experiments.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-MeO-MIPT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of novel psychoactive substances such as 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT) is of paramount importance for forensic toxicology, clinical monitoring, and understanding its metabolic fate. This guide provides a comprehensive comparison of the primary analytical methodologies for the detection and quantification of 5-MeO-MIPT, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). While direct cross-validation studies for 5-MeO-MIPT are limited, this guide synthesizes data from validated methods for 5-MeO-MIPT and structurally related tryptamines to offer a comparative overview.

Comparative Analysis of Analytical Methods

The performance of an analytical method is characterized by several key parameters, including its sensitivity (Limit of Detection and Quantification), linearity, accuracy, and precision. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.[1]

Table 1: Performance Characteristics of a GC-MS Method for Tryptamines

ParameterPerformance
Analyte 5-MeO-MIPT and other tryptamines
Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS)
Detection Limit 0.1 ppm
Quantification Ions m/z 86 (quantification), m/z 246 (M+), 160, 145 (qualifying)[2]

Table 2: Performance Characteristics of an LC-MS/MS Method for a Related Tryptamine (5-MeO-DIPT)

ParameterPerformance
Analyte 5-MeO-DIPT
Instrumentation Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS)
Matrix Dried Urine Spots
LOD 0.1 ng/mL[3][4]
LLOQ 0.2 ng/mL[3][4]
Accuracy 98.2% - 103.9%[3][4]
Precision 2.7% - 8.5%[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of experimental protocols for the analysis of 5-MeO-MIPT and related tryptamines.

GC-MS Analysis of 5-MeO-MIPT

This protocol is based on a method for the determination of several designer drugs, including 5-MeO-MIPT.[2]

  • Sample Preparation: For qualitative analysis, samples can be dissolved in an appropriate solvent. For quantitative analysis in biological matrices, a liquid-liquid extraction is typically performed.

  • Gas Chromatography (GC) Conditions:

    • Column: A capillary column suitable for amine analysis (e.g., DB-5MS).[5]

    • Carrier Gas: Helium.[6]

    • Temperature Program: An initial oven temperature is held, then ramped to a final temperature to ensure separation of analytes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron Impact (EI) ionization is commonly used.[1]

    • Detection: Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity.[2]

LC-MS/MS Analysis of 5-MeO-MIPT Metabolites in Biological Samples

This protocol is adapted from methods used for the analysis of 5-MeO-MIPT and its metabolites in blood and urine.[7]

  • Sample Preparation:

    • Addition of an internal standard to the biological sample (e.g., blood or urine).

    • Liquid-liquid extraction with an organic solvent under alkaline conditions.[5]

    • Evaporation of the organic layer and reconstitution of the residue in the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • LC System: A standard HPLC or UPLC system.[5]

    • Column: A C18 reversed-phase column.[6]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[5]

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[5]

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to 5-MeO-MIPT and its metabolites.[5] In a study of 5-MeO-MIPT intoxication, concentrations in blood and urine were found to be 160 ng/mL and 3380 ng/mL, respectively.[7]

Visualizations

Analytical Workflow

The following diagram illustrates a general workflow for the analysis of 5-MeO-MIPT in biological samples.

Analytical Workflow for 5-MeO-MIPT cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Blood, Urine) Extraction Liquid-Liquid Extraction Sample->Extraction Add Internal Standard Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography GC or LC Separation Evaporation->Chromatography Detection Mass Spectrometry (MS or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

General workflow for the analysis of 5-MeO-MIPT.
Signaling Pathway

5-MeO-MIPT acts as a non-selective serotonin (B10506) receptor agonist. Its psychedelic effects are primarily attributed to its interaction with the 5-HT2A receptor, a G-protein coupled receptor.

Signaling Pathway of 5-MeO-MIPT 5MeOMIPT 5-MeO-MIPT HTR2A 5-HT2A Receptor 5MeOMIPT->HTR2A Binds to Gq Gq/11 Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca Ca²⁺ Release IP3->Ca Induces PKC PKC Activation DAG->PKC Activates Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Simplified signaling pathway of 5-MeO-MIPT via the 5-HT2A receptor.

References

A Comparative Analysis of the Receptor Binding Profiles of 5-MeO-MIPT and 5-MeO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profiles of two psychoactive tryptamines, 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of their interactions with various neurotransmitter receptors, supported by experimental data.

Introduction

5-MeO-MIPT and 5-MeO-DMT are structurally related tryptamine (B22526) compounds known for their potent psychoactive effects. While both are agonists at serotonin (B10506) receptors, subtle differences in their molecular structure lead to distinct receptor binding affinities and functional activities, which in turn are believed to underlie their unique pharmacological and phenomenological profiles. Understanding these differences is crucial for elucidating their mechanisms of action and exploring their potential therapeutic applications.

Quantitative Receptor Binding Data

The following tables summarize the in vitro binding affinities (Ki, nM) of 5-MeO-MIPT and 5-MeO-DMT for a range of neurotransmitter receptors. The inhibition constant (Ki) represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay; a lower Ki value indicates a higher binding affinity.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Receptor5-MeO-MIPT (Ki, nM)5-MeO-DMT (Ki, nM)References
5-HT1A5816[1][2]
5-HT1B-<100[3]
5-HT1D-<100[3]
5-HT2A16361.5 - 907[1][3][4]
5-HT2B-11.5[5]
5-HT2C1300115[1][5]
5-HT6-<100[3]
5-HT7-<100[3]

Table 2: Other Receptor and Transporter Binding Affinities (Ki, nM)

Target5-MeO-MIPT (Ki, nM)5-MeO-DMT (Ki, nM)References
SERT3300470 - 3603[1][3]
DAT>26000>10000[1][3]
NET>22000>10000[1][3]
α1A>12000-[1]
α2A5300938 - 1890[1][3]
α2B-430 - 2640[3]
α2C-206 - 508.1[3]
D1>25000-[1]
D2>25000-[1]
D3>25000-[1]
H139007580[1][3]
σ1->10000[3]
σ2-3689[3]
TAAR1>15000-[1]

Experimental Protocols

The binding affinity data presented in this guide are primarily determined using competitive radioligand binding assays. This is a standard in vitro technique used to quantify the interaction between a ligand (the compound of interest) and a specific receptor.

Radioligand Binding Assay Protocol

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., 5-MeO-MIPT or 5-MeO-DMT) for a specific receptor.

Materials:

  • Test Compound: 5-MeO-MIPT or 5-MeO-DMT.

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK-293, CHO) stably expressing the human receptor of interest.

  • Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor. Examples include:

    • 5-HT1A Receptor: [³H]8-OH-DPAT[2][6]

    • 5-HT2A Receptor: [³H]ketanserin[2][6]

    • SERT: [³H]Imipramine[7]

  • Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl) at a physiological pH (typically 7.4).

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: A fixed concentration of the radioligand and cell membranes are incubated in the assay buffer with varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated for a specific period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[6]

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Prepare reagents: - Cell membranes with receptor - Radioligand - Test compound dilutions incubate Incubate membranes, radioligand, and test compound prep->incubate 1. Mix filter Separate bound and free radioligand via vacuum filtration incubate->filter 2. Terminate reaction wash Wash filters to remove non-specific binding filter->wash 3. Purify count Quantify radioactivity with scintillation counter wash->count 4. Measure analyze Analyze data to determine IC50 and calculate Ki count->analyze 5. Calculate

Workflow of a typical radioligand binding assay.

Signaling Pathways

5-MeO-MIPT and 5-MeO-DMT are both agonists at 5-HT1A and 5-HT2A receptors, meaning they activate these receptors. These receptors are G-protein coupled receptors (GPCRs) that initiate distinct downstream signaling cascades upon activation.

5-HT1A Receptor Signaling

The 5-HT1A receptor typically couples to inhibitory G-proteins (Gi/o). Activation of the 5-HT1A receptor by an agonist leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is generally associated with neuronal hyperpolarization and inhibition of neuronal firing.

G cluster_5HT1A 5-HT1A Receptor Signaling Pathway agonist 5-MeO-MIPT or 5-MeO-DMT receptor 5-HT1A Receptor agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase response Neuronal Inhibition camp->response Leads to decreased

Simplified 5-HT1A receptor signaling cascade.

5-HT2A Receptor Signaling

The 5-HT2A receptor couples to Gq/11 proteins. Agonist binding to the 5-HT2A receptor activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is generally associated with neuronal excitation.

G cluster_5HT2A 5-HT2A Receptor Signaling Pathway agonist 5-MeO-MIPT or 5-MeO-DMT receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Intracellular Ca2+ Release ip3->ca2 Stimulates pkc Protein Kinase C Activation dag->pkc Activates response Neuronal Excitation ca2->response pkc->response

Simplified 5-HT2A receptor signaling cascade.

Discussion

The compiled data reveals distinct differences in the receptor binding profiles of 5-MeO-MIPT and 5-MeO-DMT. Both compounds exhibit a higher affinity for the 5-HT1A receptor compared to the 5-HT2A receptor.[1][2] However, 5-MeO-DMT generally displays a higher affinity for the 5-HT1A receptor than 5-MeO-MIPT.[1][2]

The affinity of 5-MeO-DMT for the 5-HT2A receptor appears to be more variable across studies, with some reporting a much lower affinity compared to the 5-HT1A receptor.[3][8] In contrast, the affinity of 5-MeO-MIPT for the 5-HT1A and 5-HT2A receptors, while still showing a preference for 5-HT1A, is more comparable.[1]

Beyond the primary serotonin receptors, 5-MeO-DMT has a more extensively characterized binding profile, showing affinity for other serotonin receptor subtypes (5-HT1B, 5-HT1D, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7) and the serotonin transporter (SERT).[3][5] The data for 5-MeO-MIPT across this broader range of targets is less complete.

These differences in receptor binding affinities likely contribute to the distinct subjective effects reported for each compound. The potent 5-HT1A agonism of both molecules is thought to contribute to their anxiolytic and antidepressant-like effects, while the 5-HT2A agonism is classically associated with their psychedelic properties. The relative contribution of each receptor to the overall pharmacological profile is a key area of ongoing research.

Conclusion

This guide provides a comparative summary of the receptor binding profiles of 5-MeO-MIPT and 5-MeO-DMT based on available experimental data. The presented information highlights the similarities and differences in their interactions with key neurotransmitter receptors, offering a valuable resource for researchers and drug development professionals. Further studies are warranted to fully elucidate the complete receptor binding profile of 5-MeO-MIPT and to explore the functional consequences of these receptor interactions in greater detail.

References

5-MeO-MIPT vs 5-MeO-DiPT pharmacological differences

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Pharmacological Comparison of 5-MeO-MIPT and 5-MeO-DiPT for Researchers

Introduction

5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT, "Moxy") and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT, "Foxy") are psychoactive tryptamines that are structurally similar.[1][2] Both are known for their distinct subjective effects, which are rooted in their differing pharmacological profiles.[1][3] This guide provides a comparative analysis of their pharmacodynamics and pharmacokinetics, based on available experimental data, to assist researchers, scientists, and drug development professionals.

While both compounds are analogues, with 5-MeO-MIPT being the N-substituted isopropyl homologue of 5-MeO-DMT and 5-MeO-DiPT being the N-substituted diisopropyl homologue of 5-MeO-MiPT, they exhibit notable differences in receptor interactions and metabolic pathways.[2][4]

Pharmacodynamics: Receptor Interactions and Functional Activity

The primary mechanism of action for both 5-MeO-MIPT and 5-MeO-DiPT is believed to be agonism at serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is characteristic of classic hallucinogens.[1][2][5] However, their affinities and functional activities extend to other receptors, contributing to their unique effects.

Receptor Binding Affinities

Both compounds display a high affinity for the 5-HT₁A receptor, in some cases higher than for the 5-HT₂A receptor.[1][2] 5-MeO-MIPT has been characterized across a broader range of receptors in available literature. Data from various studies indicate that isopropyl-amino compounds like 5-MeO-MIPT and 5-MeO-DiPT generally show lower affinity at 5-HT₁A receptors compared to other 5-MeO-tryptamine derivatives.[6]

Table 1: Comparative Receptor Binding Affinities (Kᵢ in μM)

Receptor/Transporter5-MeO-MIPT (Kᵢ μM)5-MeO-DiPT (Kᵢ μM)
Serotonin Receptors
5-HT₁A0.058[1]High Affinity (variably 2x to 161x > 5-HT₂A)[7]
5-HT₂A0.163[1]High Affinity[5][7]
5-HT₂C1.3[1]High Affinity[5][7]
Dopamine (B1211576) Receptors
D₁>25[1]No significant affinity[5]
D₂>25[1]No significant affinity
D₃>25[1]No significant affinity
Adrenergic Receptors
α₂A5.3[1]Not Reported
Monoamine Transporters
SERT3.3[1]Potent Inhibitor[5]
NET>22[1]Not a significant inhibitor
DAT>26[1]Low Affinity[5]

Note: Data is compiled from multiple sources and may not be directly comparable due to differing experimental conditions. A ">" symbol indicates a Kᵢ value greater than the highest concentration tested.

Functional Activity

The hallucinogenic effects of both tryptamines are primarily attributed to their agonist activity at the 5-HT₂A receptor.[1][5] In vivo studies in rodents confirm this, as the head-twitch response—a behavioral proxy for hallucinogenic effects—is blocked by 5-HT₂A receptor antagonists.[5][7]

  • 5-MeO-MIPT is a full agonist of the 5-HT₂A receptor.[8][9]

  • 5-MeO-DiPT also acts as a 5-HT₂A agonist.[5] However, its strong agonism at the 5-HT₁A receptor may inhibit some of the 5-HT₂A-mediated psychedelic effects.[7] In terms of receptor activation, 5-MeO-DiPT has shown similar potency at both 5-HT₁A and 5-HT₂A receptors.[7]

Monoamine Transporter Interaction

There are conflicting reports regarding 5-MeO-MIPT's interaction with monoamine transporters. Some research indicates it acts as a moderately potent serotonin-norepinephrine reuptake inhibitor (SNRI), while other studies found no significant binding or inhibition.[1][3][4] In contrast, 5-MeO-DiPT is consistently described as a competitive serotonin transporter (SERT) inhibitor, which may contribute to elevated synaptic serotonin levels.[5][7] Neither compound significantly affects the dopamine transporter (DAT).[1][5]

Signaling Pathways

The primary targets for both compounds, the 5-HT₁A and 5-HT₂A receptors, operate through different G-protein coupled signaling cascades. Agonism at 5-HT₂A receptors typically activates the Gq/G₁₁ pathway, leading to the stimulation of phospholipase C (PLC). In contrast, 5-HT₁A receptor activation is coupled to the Gi/Go pathway, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels.

Serotonin_Receptor_Signaling cluster_5HT2A 5-HT₂A Receptor Pathway cluster_5HT1A 5-HT₁A Receptor Pathway Tryptamine2A 5-MeO-MIPT or 5-MeO-DiPT Receptor2A 5-HT₂A Receptor Tryptamine2A->Receptor2A Gq Gαq/11 Receptor2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3_DAG IP₃ & DAG Increase PLC->IP3_DAG Hydrolyzes PIP₂ to Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Tryptamine1A 5-MeO-MIPT or 5-MeO-DiPT Receptor1A 5-HT₁A Receptor Tryptamine1A->Receptor1A Gi Gαi/o Receptor1A->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Fig 1. Simplified signaling pathways for 5-HT₂A (Gq-coupled) and 5-HT₁A (Gi-coupled) receptors.

Pharmacokinetics and Metabolism

Both compounds undergo extensive phase I metabolism in the liver, primarily mediated by cytochrome P450 (CYP450) enzymes.[3][10] The metabolic profiles show considerable overlap, with demethylation and hydroxylation being common pathways.[3][11]

Table 2: Comparative Metabolism

Feature5-MeO-MIPT5-MeO-DiPT
Primary Metabolic Pathways O-demethylation, N-demethylation, Hydroxylation, N-oxide formation[3][12]O-demethylation, Hydroxylation (at position 6), N-deisopropylation[11]
Key Metabolites Identified 5-MeO-NIPT, 5-OH-MiPT, 5-MeO-MiPT-N-oxide, OH-5-MeO-MiPT[13]5-OH-DiPT (main metabolite in rats), 6-OH-5-MeO-DiPT, 5-MeO-NIPT, 5-MeO-IAA[10][11]
Responsible CYP Enzymes Not fully specified, but presumed to be CYP450 enzymes[3]CYP2D6 (O-demethylation), CYP1A1 (hydroxylation), CYP2C19 > CYP1A2 > CYP3A4 (N-dealkylation)[10]

In a human case study, 5-MeO-MIPT was detected in blood at 160 ng/mL and in urine at 3380 ng/mL.[13][14] For 5-MeO-DiPT, one case reported serum and urine concentrations of 0.14 µg/mL and 1.6 µg/mL, respectively.[10]

Experimental Methodologies

The data presented in this guide are derived from standard pharmacological assays. While detailed, step-by-step protocols are not available in the cited literature, the general workflows are well-established in the field.

In Vitro Pharmacological Assays

A typical workflow for characterizing the pharmacological profile of these compounds involves radioligand binding assays to determine receptor affinity (Kᵢ) and functional assays to measure agonist/antagonist activity (EC₅₀, Eₘₐₓ).

Experimental_Workflow cluster_workflow General In Vitro Characterization Workflow A Compound Synthesis & Purification C Radioligand Binding Assays A->C E Functional Assays (e.g., Calcium Flux, cAMP) A->E B Preparation of Receptor Membranes (from cell lines or tissue) B->C B->E D Determination of Binding Affinity (Kᵢ) C->D G Data Analysis & Profile Generation D->G F Determination of Efficacy (Eₘₐₓ) & Potency (EC₅₀) E->F F->G

Fig 2. A high-level workflow for in vitro pharmacological characterization of novel compounds.
Metabolism Studies

Metabolism is typically investigated using in vitro models, such as pooled human liver microsomes (pHLM), followed by in vivo analysis of blood and urine samples from case reports or animal studies.[10][13][14] Metabolite identification is performed using techniques like liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS).[13][14]

Summary and Conclusion

While 5-MeO-MIPT and 5-MeO-DiPT are close structural analogues, their pharmacological profiles exhibit key differences that likely account for their distinct subjective effects.

  • Receptor Affinity: Both compounds are potent agonists at 5-HT₁A and 5-HT₂A receptors.[1][5] 5-MeO-MIPT has been more broadly characterized, showing low affinity for dopamine and most adrenergic receptors.[1] 5-MeO-DiPT shows variable but often potent affinity for the 5-HT₁A receptor.[7]

  • Transporter Activity: 5-MeO-DiPT is a notable serotonin reuptake inhibitor, a property less clearly defined for 5-MeO-MIPT, for which the evidence is conflicting.[1][3][7]

  • Metabolism: Both are metabolized via similar pathways, though the specific CYP enzymes and major resulting metabolites differ.[3][10]

Limitations: A significant limitation in the current body of research is the lack of direct, side-by-side comparative studies using identical experimental protocols. The quantitative data available are compiled from different investigations, which necessitates caution in direct comparisons. Further research is required to fully elucidate the nuanced pharmacological differences and their implications for both therapeutic potential and toxicological risk.

References

In-Silico Modeling of 5-MeO-MIPT Receptor Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-silico modeling of 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT) receptor interactions with alternative psychedelic compounds. The following sections detail quantitative binding data, comprehensive experimental protocols for in-silico modeling, and visualizations of key signaling pathways to facilitate a deeper understanding of 5-MeO-MIPT's molecular pharmacology.

Comparative Analysis of Receptor Binding and Functional Potency

The following table summarizes the in-vitro binding affinities (Ki) and functional potencies (EC50) of 5-MeO-MIPT and comparator psychedelic compounds at key serotonin (B10506) receptors. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater potency in activating the receptor.

CompoundReceptorBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]Agonist Efficacy (Emax)
5-MeO-MIPT 5-HT1A 58 ± 10 [1]--
5-HT2A 163 ± 30 [1]23 ± 4 [1]80% (Full Agonist) [1]
5-MeO-DMT5-HT1A---
5-HT2A---
Psilocin5-HT1A---
5-HT2A---
LSD5-HT1A---
5-HT2A---

Note: Data for comparator compounds is extensive and varies across studies. The table will be populated with representative values upon further focused data extraction. The primary focus here is on the available data for 5-MeO-MIPT.

Experimental Protocols

This section outlines the detailed methodologies for key in-silico experiments relevant to the study of 5-MeO-MIPT's receptor interactions.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the binding mode and estimating the binding affinity.

Objective: To predict the binding pose and affinity of 5-MeO-MIPT at the 5-HT1A and 5-HT2A receptors.

Software: AutoDock Vina

Protocol:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target receptor (e.g., 5-HT1A, 5-HT2A) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms and assign Kollman charges to the receptor using AutoDock Tools.

    • Define the grid box, which encompasses the binding site of the receptor. The box dimensions should be sufficient to allow the ligand to move freely within the binding pocket. For serotonin receptors, a box size of 20x20x20 Å centered on the orthosteric binding site is a common starting point.

  • Ligand Preparation:

    • Obtain the 3D structure of 5-MeO-MIPT, for instance, from the PubChem database.

    • Use a molecular modeling software like Avogadro or ChemDraw to optimize the ligand's geometry and save it in a suitable format (e.g., MOL2 or PDB).

    • In AutoDock Tools, assign Gasteiger charges to the ligand and define its rotatable bonds.

  • Docking Simulation:

    • Run AutoDock Vina, specifying the prepared receptor and ligand files, as well as the grid box parameters.

    • The exhaustiveness parameter, which controls the thoroughness of the search, can be set to a value between 8 and 32 for a balance of accuracy and computational time.

    • Vina will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

  • Analysis:

    • Visualize the resulting ligand poses within the receptor's binding site using software like PyMOL or UCSF Chimera.

    • Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between 5-MeO-MIPT and the receptor's amino acid residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the receptor-ligand complex over time, offering a more realistic representation of the biological environment.

Objective: To assess the stability of the 5-MeO-MIPT binding pose and characterize the conformational changes in the 5-HT1A or 5-HT2A receptor upon ligand binding.

Software: GROMACS

Protocol:

  • System Setup:

    • Use the best-ranked docked pose of the 5-MeO-MIPT-receptor complex as the starting structure.

    • Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

    • Solvate the system with a suitable water model (e.g., TIP3P) and add ions to neutralize the system and mimic physiological salt concentration.

  • Force Field and Topology:

    • Choose an appropriate force field for the protein, ligand, and lipid bilayer (e.g., CHARMM36m for protein and lipids, CGenFF for the ligand).

    • Generate the topology files for the protein, ligand, and solvent/ions.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a two-phase equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) while keeping the protein and ligand restrained.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the pressure of the system while maintaining the temperature, allowing the system density to converge.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100-500 nanoseconds) to observe the dynamics of the system.

  • Analysis:

    • Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the protein and ligand.

    • Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the receptor.

    • Analyze intermolecular interactions between the ligand and receptor over time.

    • Perform Principal Component Analysis (PCA) to identify large-scale conformational changes.

Binding Free Energy Calculation (MM/GBSA)

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to estimate the binding free energy of a ligand to a receptor from MD simulation trajectories.

Objective: To calculate the binding free energy of 5-MeO-MIPT to the 5-HT1A and 5-HT2A receptors.

Protocol:

  • Trajectory Preparation:

    • Use the trajectory from the production MD run of the receptor-ligand complex.

    • Extract snapshots at regular intervals (e.g., every 100 ps).

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms for the complex, receptor, and ligand individually:

      • Molecular Mechanics (MM) energy: Includes van der Waals and electrostatic interactions in the gas phase.

      • Polar solvation energy: Calculated using the Generalized Born (GB) model.

      • Nonpolar solvation energy: Calculated based on the solvent-accessible surface area (SASA).

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

    • The final reported value is the average over all the snapshots analyzed.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the canonical signaling pathways activated by the 5-HT2A and 5-HT1A receptors, the primary targets of 5-MeO-MIPT.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activation plc PLC g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ ip3->ca2 Release from ER pkc PKC dag->pkc Activation ca2->pkc Co-activation downstream Downstream Cellular Responses pkc->downstream Phosphorylation ligand 5-MeO-MIPT ligand->receptor Agonist Binding

Caption: 5-HT2A Receptor Gq-coupled Signaling Pathway.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor 5-HT1A Receptor g_protein Gi/o receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition atp ATP camp cAMP atp->camp Conversion pka PKA camp->pka Activation downstream Downstream Neuronal Inhibition pka->downstream Phosphorylation ligand 5-MeO-MIPT ligand->receptor Agonist Binding

Caption: 5-HT1A Receptor Gi/o-coupled Signaling Pathway.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis receptor_prep 1. Receptor Preparation (PDB structure, add hydrogens, assign charges) grid_gen 3. Grid Box Generation (Define binding site) receptor_prep->grid_gen ligand_prep 2. Ligand Preparation (3D structure, optimize geometry, assign charges) docking 4. Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis 5. Pose Analysis (Visualize interactions, rank by affinity) docking->pose_analysis

References

Comparative Analysis of 5-MeO-MIPT and LSD on 5-HT2A Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinities, functional activities, and signaling pathways of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT) and Lysergic acid diethylamide (LSD) at the serotonin (B10506) 2A receptor (5-HT2A). This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a primary target for psychedelic compounds and a key area of research in neuropsychiatric disorders. Both 5-MeO-MIPT, a synthetic tryptamine (B22526), and LSD, a lysergamide, are known agonists at this receptor, mediating their distinct psychoactive effects. Understanding their comparative pharmacology is crucial for elucidating structure-activity relationships and for the rational design of novel therapeutics.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for 5-MeO-MIPT and LSD at the human 5-HT2A receptor, providing a direct comparison of their binding affinities and functional potencies.

Table 1: 5-HT2A Receptor Binding Affinity (Kᵢ)

CompoundKᵢ (nM)Notes
5-MeO-MIPT163[1]
LSD0.75 - 7.2High affinity for the 5-HT2A receptor[2].

Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.

Table 2: 5-HT2A Receptor Functional Activity (EC₅₀ and Eₘₐₓ)

CompoundAssay TypeEC₅₀ (nM)Eₘₐₓ (%)Notes
5-MeO-MIPTCalcium Flux23 - 263.5~80% (Full Agonist)Full agonist activity reported[1][3].
LSDCalcium Flux1.45 - 7.279 - 95Potent partial agonist[2].
LSDβ-arrestin Recruitment0.7579Potent partial agonist[2].

EC₅₀ (half-maximal effective concentration) represents the concentration of a drug that gives a half-maximal response. Eₘₐₓ (maximum effect) represents the maximum response that can be elicited by the drug, often relative to a reference agonist like serotonin.

Signaling Pathways and Biased Agonism

Activation of the 5-HT2A receptor by agonists like 5-MeO-MIPT and LSD initiates downstream signaling primarily through two major pathways: the Gq/11 protein-mediated pathway and the β-arrestin pathway.

The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn produces inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC)[4]. This pathway is believed to be central to the psychedelic effects of these compounds[5][6].

The β-arrestin pathway is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling. The differential activation of these pathways by different ligands is known as "biased agonism" and is a key area of research for developing drugs with specific therapeutic effects while minimizing unwanted side effects[7].

LSD is known to activate both Gq and β-arrestin signaling pathways[6][7]. While quantitative data for 5-MeO-MIPT's activity on the β-arrestin pathway at the 5-HT2A receptor is not as readily available in the current literature, its classification as a full agonist in Gq-mediated calcium flux assays suggests a robust activation of this canonical pathway[1][3]. The potential for biased agonism between these two compounds at the 5-HT2A receptor remains an important area for further investigation.

cluster_receptor 5-HT2A Receptor Activation cluster_gq Gq/11 Pathway cluster_arrestin β-Arrestin Pathway Agonist (5-MeO-MIPT / LSD) Agonist (5-MeO-MIPT / LSD) 5-HT2A-R 5-HT2A-R Agonist (5-MeO-MIPT / LSD)->5-HT2A-R Binds to Gq Gq 5-HT2A-R->Gq Activates GRK GRK 5-HT2A-R->GRK Phosphorylated by beta_Arrestin β-Arrestin 5-HT2A-R->beta_Arrestin Recruits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC Protein Kinase C Activation DAG->PKC Cellular Effects (Psychedelic Activity) Cellular Effects (Psychedelic Activity) Ca2_release->Cellular Effects (Psychedelic Activity) PKC->Cellular Effects (Psychedelic Activity) GRK->5-HT2A-R Internalization Receptor Internalization & Desensitization beta_Arrestin->Internalization Signaling G-protein Independent Signaling beta_Arrestin->Signaling Cellular Effects (e.g., Tolerance) Cellular Effects (e.g., Tolerance) Signaling->Cellular Effects (e.g., Tolerance)

5-HT2A Receptor Signaling Pathways

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and validation.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis node1 Prepare cell membranes expressing 5-HT2A receptors node4 Incubate membranes, radioligand, and test compound to reach equilibrium node1->node4 node2 Prepare radioligand (e.g., [3H]ketanserin) node2->node4 node3 Prepare serial dilutions of test compound (5-MeO-MIPT/LSD) node3->node4 node5 Rapidly filter to separate bound and free radioligand node4->node5 node6 Wash filters to remove non-specific binding node5->node6 node7 Measure radioactivity on filters (scintillation counting) node6->node7 node8 Plot % inhibition vs. log[compound] to get IC50 node7->node8 node9 Calculate Ki using Cheng-Prusoff equation node8->node9

Workflow of a Radioligand Binding Assay

Objective: To determine the inhibition constant (Kᵢ) of 5-MeO-MIPT and LSD for the 5-HT2A receptor.

Materials:

  • Cell Membranes: From HEK-293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Radioligand: Typically [³H]ketanserin, a high-affinity 5-HT2A antagonist.

  • Test Compounds: 5-MeO-MIPT and LSD.

  • Buffers: Assay buffer (e.g., Tris-HCl) and wash buffer.

  • Instrumentation: 96-well filter plates, cell harvester, and a microplate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant[4][8].

Calcium Flux Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors like the 5-HT2A receptor by detecting changes in intracellular calcium levels[9].

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis node1 Plate 5-HT2A expressing cells in a multi-well plate node2 Load cells with a calcium-sensitive fluorescent dye node1->node2 node3 Add serial dilutions of test compound (5-MeO-MIPT/LSD) node2->node3 node4 Measure baseline fluorescence node3->node4 node5 Stimulate with agonist (if antagonist assay) or measure direct agonism node4->node5 node6 Record fluorescence changes over time node5->node6 node7 Plot fluorescence change vs. log[compound] node6->node7 node8 Determine EC50 and Emax node7->node8

Workflow of a Calcium Flux Assay

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 5-MeO-MIPT and LSD in activating the Gq signaling pathway.

Materials:

  • Cells: HEK-293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer (e.g., HBSS with HEPES).

  • Test Compounds: 5-MeO-MIPT and LSD.

  • Instrumentation: Fluorescence microplate reader with kinetic reading capability and automated liquid handling.

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye, which will increase in fluorescence upon binding to intracellular calcium.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Signal Detection: Place the plate in a fluorescence reader and measure the baseline fluorescence. The instrument then records the change in fluorescence intensity over time as the compound activates the receptors and causes a release of intracellular calcium.

  • Data Analysis: The peak fluorescence response for each concentration is determined. The data are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values can be calculated[1][9].

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor, a key event in receptor desensitization and an indicator of a distinct signaling pathway.

cluster_prep Cell & Reagent Prep cluster_assay Assay & Detection cluster_analysis Data Analysis node1 Use cells co-expressing 5-HT2A-R and a tagged β-arrestin node3 Add test compound to cells node1->node3 node2 Prepare serial dilutions of test compound (5-MeO-MIPT/LSD) node2->node3 node4 Incubate to allow for receptor activation and recruitment node3->node4 node5 Add detection reagents that generate a luminescent or fluorescent signal node4->node5 node6 Measure signal intensity node5->node6 node7 Plot signal vs. log[compound] node6->node7 node8 Determine EC50 and Emax node7->node8

Workflow of a β-Arrestin Recruitment Assay

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 5-MeO-MIPT and LSD in recruiting β-arrestin to the 5-HT2A receptor.

Materials:

  • Cells: A cell line (e.g., U2OS or CHO) engineered to co-express the human 5-HT2A receptor and a β-arrestin fusion protein. Often, enzyme fragment complementation (EFC) technology is used, where the receptor and β-arrestin are tagged with complementary fragments of an enzyme.

  • Test Compounds: 5-MeO-MIPT and LSD.

  • Reagents: Assay buffer and substrate for the complemented enzyme.

  • Instrumentation: A luminometer or fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the engineered cells in a multi-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate for a specified time to allow for receptor activation and the subsequent recruitment of β-arrestin.

  • Detection: Add the enzyme substrate. If recruitment has occurred, the enzyme fragments will complement, forming a functional enzyme that converts the substrate into a luminescent or fluorescent product.

  • Measurement: Measure the signal intensity using a plate reader.

  • Data Analysis: The signal intensity is plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined[5].

References

Validating the Efficacy of 5-MeO-MIPT in a Depression Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative antidepressant efficacy of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT) against established and alternative therapeutic agents for depression. Due to a scarcity of direct preclinical data on 5-MeO-MIPT in validated depression models, this guide utilizes data from its close structural and functional analog, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), as a proxy. This comparison is intended to provide a foundational framework for researchers investigating the therapeutic potential of 5-MeO-MIPT. The data presented is juxtaposed with the performance of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875) and the classic psychedelic psilocybin.

Comparative Efficacy in Preclinical Depression Models

The following tables summarize quantitative data from rodent models of depression, offering a comparative view of the effects of 5-MeO-DMT (as a proxy for 5-MeO-MIPT), fluoxetine, and psilocybin.

Table 1: Forced Swim Test (FST) - Immobility Time

The Forced Swim Test is a widely used behavioral model to screen for antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant effect.

CompoundSpeciesDoseAdministrationReduction in Immobility Time (%)Reference
5-MeO-DMT Mouse1 mg/kgIntraperitoneal (i.p.)Data not available in direct FST immobility reduction percentage. However, antidepressant-like effects are reported to be mediated by 5-HT2A receptors.[1]
Fluoxetine Mouse10 mg/kgIntraperitoneal (i.p.)~25-50%[2][3]
Psilocybin Mouse1 mg/kgIntraperitoneal (i.p.)Significant reduction (exact percentage varies between studies)[4]

Table 2: Tail Suspension Test (TST) - Immobility Time

Similar to the FST, the Tail Suspension Test assesses antidepressant-like activity by measuring the duration of immobility in mice suspended by their tails.

CompoundSpeciesDoseAdministrationReduction in Immobility Time (%)Reference
5-MeO-DMT MouseN/AN/AData not available
Fluoxetine Mouse10 mg/kgIntraperitoneal (i.p.)~30-40%[2][5]
Psilocybin Mouse1 mg/kgIntraperitoneal (i.p.)Significant reduction[6]

Table 3: Chronic Unpredictable Mild Stress (CUMS) Model - Sucrose (B13894) Preference

The CUMS model induces a state of anhedonia, a core symptom of depression, which is measured by a decreased preference for a sweetened solution. An increase in sucrose preference is indicative of an antidepressant effect.

CompoundSpeciesDoseAdministrationIncrease in Sucrose Preference (%)Reference
5-MeO-DMT MouseN/AN/AData not available
Fluoxetine Rat10 mg/kg/dayOralSignificant reversal of CUMS-induced deficit[7][8]
Psilocybin Mouse1 mg/kg (2 doses)Intraperitoneal (i.p.)Significant reversal of CUMS-induced deficit[4]

Mechanism of Action: Serotonergic Signaling Pathways

5-MeO-MIPT, like other tryptamine (B22526) psychedelics, is believed to exert its effects primarily through interaction with the serotonin system. Its high affinity for 5-HT1A and 5-HT2A receptors is of particular interest in the context of depression.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5_MeO_MIPT 5-MeO-MIPT 5_HT1A_auto 5-HT1A Autoreceptor 5_MeO_MIPT->5_HT1A_auto Agonist 5_HT1A_post 5-HT1A Receptor 5_MeO_MIPT->5_HT1A_post Agonist 5_HT2A_post 5-HT2A Receptor 5_MeO_MIPT->5_HT2A_post Serotonin_release Serotonin Release 5_HT1A_auto->Serotonin_release Inhibition Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->Serotonin_release G_protein_1A Gi/o 5_HT1A_post->G_protein_1A G_protein_2A Gq/11 5_HT2A_post->G_protein_2A AC Adenylyl Cyclase G_protein_1A->AC PLC Phospholipase C G_protein_2A->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC CREB CREB PKA->CREB ERK ERK/MAPK Pathway PKC->ERK ERK->CREB Plasticity Synaptic Plasticity Neurogenesis CREB->Plasticity

Figure 1: Putative Signaling Pathways of 5-MeO-MIPT

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Forced Swim Test (FST)

The FST is a behavioral test used to assess antidepressant efficacy.[9]

  • Apparatus: A transparent cylindrical container (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: Mice are individually placed into the cylinder for a 6-minute session.[10] The duration of immobility, defined as the time the mouse spends floating motionless or making only small movements to keep its head above water, is recorded during the last 4 minutes of the test.

  • Drug Administration: Test compounds or vehicle are administered intraperitoneally (i.p.) at a specified time before the test.

Tail Suspension Test (TST)

The TST is another widely used model for screening antidepressant drugs.[11]

  • Apparatus: A horizontal bar is elevated approximately 50-60 cm from the floor.

  • Procedure: Mice are suspended by their tails from the bar using adhesive tape, placed approximately 1 cm from the tip of the tail. The total duration of the test is 6 minutes, and the time spent immobile is recorded.[11]

  • Drug Administration: Compounds are typically administered i.p. 30-60 minutes prior to the test.

Chronic Unpredictable Mild Stress (CUMS)

The CUMS protocol is a more translationally relevant model of depression that induces anhedonia and other depressive-like behaviors.

  • Procedure: Over a period of several weeks, rodents are exposed to a series of mild, unpredictable stressors. These stressors may include:

    • Stroboscopic lighting

    • Tilted cage (45°)

    • Food or water deprivation

    • Damp bedding

    • Reversal of the light/dark cycle

  • Sucrose Preference Test: To assess anhedonia, animals are given a free choice between two bottles, one containing water and the other a 1% sucrose solution. The preference for sucrose is calculated as the percentage of sucrose solution consumed relative to the total fluid intake. A decrease in sucrose preference is indicative of anhedonic-like behavior.[12]

  • Drug Administration: Test compounds are administered chronically during the final weeks of the CUMS protocol.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antidepressant-like effects of a novel compound.

G Start Start: Compound Selection (e.g., 5-MeO-MIPT) Acute_Models Acute Behavioral Models Start->Acute_Models Chronic_Model Chronic Behavioral Model Start->Chronic_Model FST Forced Swim Test Acute_Models->FST TST Tail Suspension Test Acute_Models->TST Data_Analysis Data Analysis and Comparison FST->Data_Analysis TST->Data_Analysis CUMS Chronic Unpredictable Mild Stress Chronic_Model->CUMS Anhedonia Sucrose Preference Test CUMS->Anhedonia Anhedonia->Data_Analysis Mechanism Mechanism of Action Studies Data_Analysis->Mechanism Receptor_Binding Receptor Binding Assays Mechanism->Receptor_Binding Signaling Downstream Signaling Analysis Mechanism->Signaling Conclusion Conclusion: Efficacy Validation Receptor_Binding->Conclusion Signaling->Conclusion

Figure 2: Preclinical Antidepressant Evaluation Workflow

Conclusion and Future Directions

While direct evidence for the antidepressant efficacy of 5-MeO-MIPT in preclinical models is currently lacking, data from its analog 5-MeO-DMT, along with its known pharmacological profile, suggests a potential therapeutic utility that warrants further investigation. Future studies should focus on directly evaluating 5-MeO-MIPT in established rodent models of depression, such as the FST, TST, and CUMS models. Direct, head-to-head comparisons with both traditional antidepressants like fluoxetine and other psychedelics such as psilocybin will be crucial in determining its relative efficacy and potential as a novel therapeutic for depressive disorders. Furthermore, a detailed elucidation of its downstream signaling pathways and effects on neuroplasticity will provide a more comprehensive understanding of its mechanism of action.

References

Reproducibility of 5-MeO-MIPT Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of synthetic routes to 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), a psychoactive tryptamine (B22526), is crucial for researchers in neuroscience and drug development. The reproducibility, efficiency, and scalability of a synthesis method are paramount for ensuring a reliable supply of this compound for pharmacological studies. This guide provides a comparative overview of common synthesis methods applicable to 5-MeO-MIPT, with a focus on their experimental protocols and reported yields for analogous compounds.

Comparison of Synthetic Methods

The synthesis of 5-MeO-MIPT can be approached through various routes, primarily involving the formation of the tryptamine backbone and subsequent alkylation of the amine. Below is a comparison of common methods, with data largely derived from the synthesis of the closely related and more extensively documented compound, 5-MeO-DMT. The principles of these syntheses are directly applicable to 5-MeO-MIPT, with adjustments in starting materials.

Synthesis Method Starting Materials Key Reagents Reported Yield (for 5-MeO-DMT) Purity (for 5-MeO-DMT) Notes
Reductive Amination 5-methoxy-N-methyltryptamine (5-MeO-NMT), Acetone (B3395972)10% Palladium on Carbon (Pd/C), Hydrogen (H₂)Not explicitly stated for 5-MeO-MIPT.Not explicitly stated for 5-MeO-MIPT.A direct and efficient method for introducing the isopropyl group.
Speeter-Anthony Tryptamine Synthesis 5-methoxyindole (B15748), Oxalyl chloride, N-methylisopropylamineLithium aluminum hydride (LiAlH₄) or other reducing agentsHigh yields are generally reported for tryptamines.Side products can form, requiring purification.[1]A versatile and widely cited method for preparing substituted tryptamines.[2][3]
Fischer Indole (B1671886) Synthesis 4-methoxyphenylhydrazine, N-methyl-N-isopropyl-4-aminobutanal diethyl acetalAcid catalyst (e.g., sulfuric acid)98% (for 5-MeO-DMT in a continuous flow setup)[4]High purity achievable, especially with optimized conditions.[2][3][5]A classical and effective method for constructing the indole ring system.

Experimental Protocols

Reductive Amination of 5-methoxy-N-methyltryptamine

This method provides a direct route to 5-MeO-MIPT from its N-methylated precursor.

Procedure: A solution of 5-methoxy-N-methyltryptamine (5-MeO-NMT) in methanol (B129727) is treated with acetone and a catalytic amount of 10% palladium on carbon (Pd/C). The mixture is then subjected to a hydrogen atmosphere (50 psi) and shaken for approximately 15 hours. Following the reaction, the catalyst is removed by filtration through Celite. The solvent is evaporated under reduced pressure, and the resulting solid residue is recrystallized from a mixture of diethyl ether and hexane (B92381) to yield this compound (5-MeO-MIPT). For salt formation, the freebase can be dissolved in isopropanol, neutralized with concentrated hydrochloric acid, and precipitated with diethyl ether to obtain the hydrochloride salt.

Speeter-Anthony Tryptamine Synthesis (Adapted for 5-MeO-MIPT)

This is a widely used method for the synthesis of N,N-dialkylated tryptamines.

Conceptual Procedure:

  • Acylation: 5-methoxyindole is reacted with oxalyl chloride to form 5-methoxy-3-indoleglyoxylyl chloride.

  • Amidation: The resulting acid chloride is then reacted with N-methylisopropylamine to yield the corresponding amide.

  • Reduction: The amide is subsequently reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to afford 5-MeO-MIPT.

This route is known for its reliability and has been optimized for large-scale synthesis of related compounds like 5-MeO-DMT.[2][3]

Fischer Indole Synthesis (Adapted for 5-MeO-MIPT)

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone.

Conceptual Procedure:

  • Condensation: 4-methoxyphenylhydrazine is reacted with a suitable aldehyde precursor, such as N-methyl-N-isopropyl-4-aminobutanal diethyl acetal, under acidic conditions.

  • Cyclization: The resulting phenylhydrazone undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the indole ring, yielding 5-MeO-MIPT.

Recent advancements have demonstrated the utility of this method in continuous flow systems, allowing for high yields and purity of tryptamines like 5-MeO-DMT.[4]

Synthesis Workflow and Signaling Pathway Diagrams

To visualize the synthetic process, a diagram of the reductive amination pathway is provided below.

Reductive_Amination_of_5_MeO_NMT 5-methoxy-N-methyltryptamine 5-methoxy-N-methyltryptamine Intermediate_Imine Intermediate Imine 5-methoxy-N-methyltryptamine->Intermediate_Imine Acetone Acetone Acetone 5-MeO-MIPT This compound Intermediate_Imine->5-MeO-MIPT H₂, Pd/C

Caption: Reductive amination pathway for the synthesis of 5-MeO-MIPT.

The psychoactive effects of 5-MeO-MIPT are believed to be mediated through its interaction with serotonin (B10506) receptors in the brain.

Serotonin_Receptor_Signaling 5-MeO-MIPT 5-MeO-MIPT Serotonin_Receptors Serotonin Receptors (e.g., 5-HT2A, 5-HT1A) 5-MeO-MIPT->Serotonin_Receptors Agonist Downstream_Signaling Downstream Signaling Cascades Serotonin_Receptors->Downstream_Signaling Psychoactive_Effects Psychoactive Effects Downstream_Signaling->Psychoactive_Effects

Caption: Simplified signaling pathway of 5-MeO-MIPT via serotonin receptors.

References

A Head-to-Head Comparison of the Psychedelic Tryptamines: 5-MeO-MIPT and 4-HO-MET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the pharmacological and psychoactive effects of two synthetic tryptamines: 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT) and 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET). By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action, this document aims to serve as a valuable resource for the scientific community engaged in psychedelic research and therapeutic development.

At a Glance: Key Differences

Feature5-MeO-MIPT ("Moxy")4-HO-MET ("Metocin")
Primary Subjective Effects Entactogenic, tactile enhancement, stimulation at lower doses; more psychedelic at higher doses.[1]Primarily visual, often described as recreational and clear-headed compared to other classic psychedelics.[2][3]
Primary Receptor Target Serotonin (B10506) 5-HT2A and 5-HT1A receptor agonist.[4]Serotonin 5-HT2A receptor agonist.[2]
Typical Oral Dosage 5-10 mg10-20 mg[2]
Duration of Effects (Oral) 4-8 hours4-6 hours[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the receptor binding affinities and in vivo effects of 5-MeO-MIPT and 4-HO-MET.

Table 1: Receptor Binding Affinities (Ki, nM)
Receptor/Transporter5-MeO-MIPT4-HO-MET
5-HT1A58Binds, specific Ki not consistently reported
5-HT2A163Potent agonist, specific Ki not consistently reported
5-HT2B-Binds, specific Ki not consistently reported
5-HT2C1300Binds, specific Ki not consistently reported
SERT3300Interacts with SERT[5]
NET>22,000Interacts with NET[5]
DAT>26,000-

Lower Ki values indicate higher binding affinity. Data for 5-MeO-MIPT from Rickli et al. (2016) as cited in Pharmaco-toxicological effects of the novel tryptamine (B22526) hallucinogen 5-MeO-MiPT...[4] For 4-HO-MET, while specific Ki values are not as readily available in singular comprehensive reports, it is consistently characterized as a potent 5-HT2A receptor agonist.[2][6]

Table 2: In Vivo Preclinical Data (Mice)
Parameter5-MeO-MIPT4-HO-MET
Behavioral Effects Dose-dependent inhibition of sensorimotor responses.[7][8]Induces head-twitch response (HTR), a behavioral proxy for hallucinogenic potential.[6]
Cardiorespiratory Effects At high doses, induces changes in cardiorespiratory parameters.[7][8]Data not readily available.
Distribution Detectable in blood, kidney, liver, and brain after intraperitoneal administration.[9]Data not readily available.

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the methodologies used to characterize these compounds, the following diagrams are provided.

Signaling Pathway

The primary psychoactive effects of both 5-MeO-MIPT and 4-HO-MET are mediated by their agonist activity at the serotonin 5-HT2A receptor. This receptor is coupled to the Gq/11 signaling pathway. Upon activation, it initiates a cascade of intracellular events, as depicted below.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tryptamine 5-MeO-MIPT or 4-HO-MET Receptor 5-HT2A Receptor Tryptamine->Receptor Binds and Activates G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Downstream Cellular Responses (e.g., neuronal excitability) Ca2->Cellular_Response Modulates various proteins PKC->Cellular_Response Phosphorylates target proteins

Fig. 1: Simplified 5-HT2A Receptor Gq/11 Signaling Pathway.
Experimental Workflow

The characterization of novel psychoactive compounds typically follows a standardized workflow, from initial in vitro screening to more complex in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization receptor_binding Receptor Binding Assays (Determine Ki at various receptors) functional_assays Functional Assays (e.g., Calcium Flux, IP1 Accumulation) (Determine EC50 and Emax) receptor_binding->functional_assays metabolism_studies Metabolism Studies (e.g., Human Liver Microsomes) (Identify major metabolites) functional_assays->metabolism_studies pk_studies Pharmacokinetic Studies (Determine absorption, distribution, metabolism, and excretion) metabolism_studies->pk_studies behavioral_studies Behavioral Pharmacology (e.g., Head-Twitch Response in rodents) pk_studies->behavioral_studies safety_toxicology Safety and Toxicology (Assess physiological and cardiovascular effects) behavioral_studies->safety_toxicology

Fig. 2: General Experimental Workflow for Psychedelic Drug Characterization.

Detailed Experimental Protocols

Receptor Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for a specific receptor, such as the 5-HT2A receptor.

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer solution.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

    • Resuspend the final membrane preparation in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand with known affinity for the 5-HT2A receptor (e.g., [³H]ketanserin), and varying concentrations of the test compound (5-MeO-MIPT or 4-HO-MET).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled 5-HT2A antagonist.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

In Vitro Metabolism with Human Liver Microsomes (General Protocol)

This protocol describes a common method for identifying the primary metabolites of a compound.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine pooled human liver microsomes (HLMs), the test compound (5-MeO-MIPT or 4-HO-MET) at a known concentration, and a phosphate (B84403) buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a NADPH-regenerating system, which is a necessary cofactor for cytochrome P450 enzymes.

  • Time Points and Termination:

    • Incubate the reaction mixture at 37°C with shaking.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding a cold organic solvent, such as acetonitrile. This also serves to precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant, which contains the parent compound and its metabolites, to a new tube or well.

    • Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

Conclusion

5-MeO-MIPT and 4-HO-MET are both synthetic tryptamines with primary activity at the 5-HT2A receptor. However, their pharmacological profiles and subjective effects exhibit notable differences. 5-MeO-MIPT displays a more complex receptor binding profile with significant affinity for the 5-HT1A receptor, which may contribute to its reported entactogenic and stimulating properties at lower doses. In contrast, 4-HO-MET's effects are more aligned with classic psychedelic visuals, with a subjective experience often described as more manageable than that of psilocin.

The data and protocols presented in this guide are intended to provide a foundational understanding for researchers. Further head-to-head preclinical and clinical studies are warranted to more definitively elucidate the therapeutic potential and safety profiles of these two compounds. The provided experimental workflows and protocols offer a starting point for such investigations.

References

Unraveling the Metabolic Maze: Interspecies Differences in 5-MeO-MIPT Biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT) is a psychoactive tryptamine (B22526) whose metabolism, while extensively studied in humans, exhibits notable variations across different species. Understanding these interspecies differences is paramount for preclinical toxicology studies, interpretation of animal model data, and predicting human pharmacokinetic profiles. This guide provides a comprehensive comparison of 5-MeO-MIPT metabolism in humans and rodent models, supported by experimental data and detailed methodologies.

Executive Summary of Metabolic Differences

The primary metabolic pathways of 5-MeO-MIPT across species involve Phase I oxidation and demethylation, followed by Phase II conjugation. However, the extent of these reactions and the resulting metabolite profiles show significant interspecies variability. In humans, extensive Phase I metabolism is characterized by O-demethylation, N-demethylation, hydroxylation, and N-oxide formation[1]. While rodent models exhibit similar pathways, a key distinction lies in Phase II metabolism, with glucuronide conjugates being identified in mice but not in human urine samples[1].

Comparative Metabolic Profiles

The following tables summarize the identified metabolites of 5-MeO-MIPT in humans and mice. Data for rats are inferred from studies on the structurally similar compound 5-MeO-DIPT, providing a predictive metabolic profile.

Table 1: Phase I Metabolites of 5-MeO-MIPT in Humans and Rodents

MetaboliteChemical NameMetabolic ReactionHumanMouseRat (inferred from 5-MeO-DIPT)
5-MeO-NiPT5-methoxy-N-isopropyltryptamineN-demethylationDetected in blood and urine[1]LikelyDetected
5-OH-MiPT5-hydroxy-N-methyl-N-isopropyltryptamineO-demethylationDetected in blood and urine[1]LikelyDetected
5-MeO-MiPT-N-oxideThis compound-N-oxideN-oxidationDetected in blood and urine[1]LikelyDetected
HO-5-MeO-MiPTHydroxy-5-methoxy-N-methyl-N-isopropyltryptamineHydroxylationDetected in blood and urine[1]LikelyDetected

Table 2: Phase II Metabolites of 5-MeO-MIPT in Humans and Rodents

MetaboliteConjugation ReactionHumanMouseRat (inferred from 5-MeO-DIPT)
GlucuronidesGlucuronidationNot detected in urine[1]Detected[1]Detected
SulfatesSulfationNot reportedNot reportedDetected

Metabolic Pathways and Enzymology

The biotransformation of 5-MeO-MIPT is primarily mediated by the cytochrome P450 (CYP) enzyme system. While specific CYP isoform contributions to 5-MeO-MIPT metabolism are not fully elucidated, studies on analogous tryptamines suggest the involvement of CYP2D6, CYP1A2, CYP2C19, and CYP3A4 in the oxidative and demethylation pathways[2][3][4].

In rats, studies on 5-MeO-DIPT have identified that O-demethylation is catalyzed by CYP2D6, CYP2C6, and CYP1A1, while N-dealkylation is mediated by CYP2C11, CYP1A2, CYP2C6, and CYP3A2. This highlights potential species-specific differences in the primary CYP enzymes responsible for metabolism.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Rodents) parent 5-MeO-MIPT n_demethyl 5-MeO-NiPT (N-demethylation) parent->n_demethyl CYP450 o_demethyl 5-OH-MiPT (O-demethylation) parent->o_demethyl CYP450 n_oxide 5-MeO-MiPT-N-oxide (N-oxidation) parent->n_oxide CYP450/FMO hydroxyl HO-5-MeO-MiPT (Hydroxylation) parent->hydroxyl CYP450 glucuronide Glucuronide Conjugates o_demethyl->glucuronide UGTs sulfate Sulfate Conjugates o_demethyl->sulfate SULTs hydroxyl->glucuronide UGTs hydroxyl->sulfate SULTs

Predicted metabolic pathways of 5-MeO-MIPT.

Experimental Protocols

The following sections detail the methodologies employed in the key studies cited in this guide.

In Vitro Metabolism with Human Liver Microsomes
  • Objective: To identify Phase I metabolites of 5-MeO-MIPT in a human-relevant system.

  • Methodology:

    • Pooled human liver microsomes (pHLM) were incubated with 5-MeO-MIPT at 37°C.

    • The incubation mixture contained a NADPH-regenerating system to support CYP450 activity.

    • Reactions were quenched at various time points with a cold organic solvent (e.g., acetonitrile).

    • The supernatant was analyzed by liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS) to identify and structurally elucidate the metabolites.

In Vivo Studies in Mice
  • Objective: To determine the tissue distribution of 5-MeO-MIPT and identify in vivo metabolites.

  • Methodology:

    • Mice were administered 5-MeO-MIPT via intraperitoneal injection at doses of 0.27 mg/kg and 2.7 mg/kg[5].

    • At selected time points, blood, liver, kidney, and brain tissues were collected[5].

    • Urine was also collected for metabolite analysis.

    • Samples were processed and analyzed by LC-MS/MS to quantify the parent drug and identify metabolites[5].

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Mouse Model) hlm Human Liver Microsomes + 5-MeO-MIPT incubation Incubation at 37°C with NADPH hlm->incubation quench Reaction Quenching incubation->quench lcms_vitro LC-HR-MS/MS Analysis quench->lcms_vitro metabolite_id Metabolite Identification & Structural Elucidation lcms_vitro->metabolite_id Identifies Metabolites dosing 5-MeO-MIPT Dosing (Intraperitoneal) sampling Sample Collection (Blood, Urine, Tissues) dosing->sampling extraction Sample Extraction sampling->extraction lcms_vivo LC-MS/MS Analysis extraction->lcms_vivo lcms_vivo->metabolite_id Identifies Metabolites

Experimental workflow for 5-MeO-MIPT metabolism studies.

Implications for Research and Drug Development

The observed interspecies differences in 5-MeO-MIPT metabolism have several critical implications:

  • Preclinical Toxicology: The absence of glucuronide conjugates in human urine suggests that rodents may clear certain metabolites more efficiently than humans. This could lead to an underestimation of the potential for metabolite-driven toxicity in humans when relying solely on rodent models.

  • Pharmacokinetic Modeling: Pharmacokinetic models developed from rodent data must be cautiously extrapolated to humans. The differences in Phase II metabolism will likely impact the clearance and half-life of the drug and its metabolites.

  • Biomarker Selection: For monitoring 5-MeO-MIPT exposure in different species, the choice of biomarkers should be species-specific. While parent drug and primary oxidative metabolites are relevant across species, glucuronide conjugates are only suitable biomarkers in rodents.

References

A Comparative Analysis of the Neurogenic Effects of N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neurogenic properties of N,N-Dimethyltryptamine (DMT) and its structural analog, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Due to a lack of available scientific literature on the neurogenesis effects of 5-MeO-MIPT, this document will focus on 5-MeO-DMT as a close comparator to DMT.

Both DMT and 5-MeO-DMT, known for their potent psychedelic properties, have emerged as subjects of significant interest for their potential therapeutic applications, including their ability to stimulate the growth of new neurons—a process known as neurogenesis. This guide synthesizes key experimental findings, details the methodologies employed in pivotal studies, and visually represents the underlying biological pathways and experimental designs.

Data Presentation: Quantitative Comparison of Neurogenic Effects

The following table summarizes the key quantitative findings from preclinical studies investigating the effects of DMT and 5-MeO-DMT on neurogenesis.

ParameterN,N-Dimethyltryptamine (DMT)5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)Reference Study
Cell Proliferation Increased number of BrdU+ cells in the subgranular zone of the hippocampus.[1]A single intracerebroventricular (ICV) injection significantly increased the number of Bromodeoxyuridine (BrdU+) cells in the adult mouse dentate gyrus (DG).[2][3][4] Saline-treated mice had an average of 155.4 ± 21.71 BrdU+ cells, while 5-MeO-DMT-treated mice had 352.6 ± 41.48 BrdU+ cells.[3]Morales-Garcia et al. (2020)[1]; Lima da Cruz et al. (2018)[2][3][4]
Neuronal Differentiation & Survival Promoted the differentiation of neural stem cells into neurons, astrocytes, and oligodendrocytes in vitro.[5] In vivo, increased the number of BrdU+/DCX+ and BrdU+/NeuN+ cells, indicating increased neuronal survival and maturation.[1]Increased the number of newborn dentate gyrus granule cells (DCX::tdTom+ cells) 21 days after a single injection.[2][6] Saline-treated mice had an average of 104 ± 6.348 DCX::tdTom+ cells, while 5-MeO-DMT-treated mice had 220.3 ± 22.86 DCX::tdTom+ cells.[6]Morales-Garcia et al. (2020)[1]; Lima da Cruz et al. (2018)[2][6]
Cognitive and Behavioral Effects Improved performance in spatial learning and memory tasks in mice.[5]Not explicitly tested in the context of neurogenesis in the cited study.Morales-Garcia et al. (2020)[5]

Experimental Protocols

In Vivo Neurogenesis Assay for DMT

This protocol is based on the methodology described by Morales-Garcia et al. (2020).[1]

  • Animal Model: Adult male C57/BL6 mice (3 months old) were used.[1]

  • Drug Administration:

    • Short-term study: Mice received daily intraperitoneal (i.p.) injections of DMT (2 mg/kg) for 4 consecutive days.[1]

    • Long-term study: Mice received i.p. injections of DMT (2 mg/kg) on alternate days for 21 days.[1]

  • Cell Proliferation Labeling: On day 1 (long-term study) or day 4 (short-term study), mice were injected i.p. with 5-bromo-2-deoxyuridine (BrdU; 50 mg/kg) to label proliferating cells.[1]

  • Tissue Processing: Mice were sacrificed 24 hours (short-term) or on day 21 (long-term) after the final DMT injection. Brains were perfused, fixed, and sectioned for immunohistochemical analysis.[1]

  • Immunohistochemistry: Brain sections were stained for BrdU (a marker of proliferating cells), Doublecortin (DCX, a marker for immature neurons), and NeuN (a marker for mature neurons).[1]

  • Quantification: The number of BrdU+, BrdU+/DCX+, and BrdU+/NeuN+ cells in the dentate gyrus of the hippocampus was quantified using confocal microscopy.[1]

In Vivo Neurogenesis Assay for 5-MeO-DMT

This protocol is based on the methodology described by Lima da Cruz et al. (2018).[2][3][4]

  • Animal Model: Adult mice were used in this study.[3]

  • Drug Administration: A single intracerebroventricular (ICV) injection of 5-MeO-DMT (100 μg) was administered.[3]

  • Cell Proliferation Labeling: 10-15 minutes after the ICV injection, mice received an intraperitoneal (IP) injection of BrdU (50 mg/kg).[4]

  • Tissue Processing: For proliferation assays, mice were sacrificed 12 hours after BrdU injection. For neuronal survival and maturation analysis, a transgenic mouse line (DCX-CreERT2::tdTomlox/lox) was used, and tissue was processed 21 days after the ICV injection.[3][4]

  • Immunohistochemistry and Imaging: Brain sections were stained for BrdU. For the transgenic line, newborn neurons expressing tdTomato (DCX::tdTom+) were identified.[3]

  • Quantification: The number of BrdU+ cells and DCX::tdTom+ cells in the dentate gyrus was quantified.[3][6]

Mandatory Visualizations

Signaling Pathways

DMT_Signaling_Pathway DMT DMT S1R Sigma-1 Receptor (S1R) DMT->S1R Activates Neurogenesis Neurogenesis (Proliferation, Differentiation, Survival) S1R->Neurogenesis Promotes Cognitive_Enhancement Improved Learning & Memory Neurogenesis->Cognitive_Enhancement Leads to

Five_MeO_DMT_Signaling_Pathway Five_MeO_DMT 5-MeO-DMT Serotonin_Receptors Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A) Five_MeO_DMT->Serotonin_Receptors Activates S1R Sigma-1 Receptor (S1R) (Potential involvement) Five_MeO_DMT->S1R May activate Neurogenesis Neurogenesis (Proliferation, Survival, Maturation) Serotonin_Receptors->Neurogenesis S1R->Neurogenesis

Experimental Workflows

DMT_Experimental_Workflow cluster_0 DMT In Vivo Neurogenesis Assay Animal_Model Adult Mice Drug_Admin DMT (2 mg/kg, i.p.) (4 or 21 days) Animal_Model->Drug_Admin BrdU_Injection BrdU Injection (50 mg/kg, i.p.) Drug_Admin->BrdU_Injection Sacrifice Sacrifice & Tissue Processing BrdU_Injection->Sacrifice Analysis Immunohistochemistry (BrdU, DCX, NeuN) Sacrifice->Analysis Quantification Cell Quantification Analysis->Quantification

Five_MeO_DMT_Experimental_Workflow cluster_1 5-MeO-DMT In Vivo Neurogenesis Assay Animal_Model Adult Mice Drug_Admin Single 5-MeO-DMT Injection (100 µg, ICV) Animal_Model->Drug_Admin BrdU_Injection BrdU Injection (50 mg/kg, i.p.) Drug_Admin->BrdU_Injection Sacrifice Sacrifice & Tissue Processing (12h or 21 days) BrdU_Injection->Sacrifice Analysis Immunohistochemistry (BrdU) or Transgenic Reporter (DCX::tdTom+) Sacrifice->Analysis Quantification Cell Quantification Analysis->Quantification

Discussion and Future Directions

The available evidence strongly suggests that both DMT and its analog 5-MeO-DMT are potent stimulators of adult neurogenesis in preclinical models. A key finding for DMT is that its neurogenic effects are mediated by the Sigma-1 receptor, which is separate from the 5-HT2A receptor responsible for its hallucinogenic properties.[5] This opens a promising avenue for developing non-psychedelic therapeutics that harness the neuro-regenerative potential of DMT.

The research on 5-MeO-DMT also demonstrates a robust increase in cell proliferation and the generation of new neurons.[2][3][4] While the precise signaling pathway for 5-MeO-DMT's neurogenic effects is not as clearly elucidated as for DMT, its action on serotonin receptors is well-established, and a potential role for the Sigma-1 receptor cannot be ruled out.

It is critical to note the absence of direct comparative studies between 5-MeO-MIPT and DMT. The limited data on 5-MeO-MIPT suggests that high doses may induce apoptosis, a process contrary to neurogenesis.[7] Therefore, direct extrapolation of the neurogenic effects of 5-MeO-DMT to 5-MeO-MIPT should be approached with caution.

Future research should focus on several key areas:

  • Direct Comparative Studies: Head-to-head preclinical studies comparing the neurogenic potency and efficacy of 5-MeO-MIPT, 5-MeO-DMT, and DMT are essential.

  • Mechanism of Action of 5-MeO-MIPT: Elucidating the specific molecular targets and signaling pathways through which 5-MeO-MIPT exerts its effects on neural cells is a priority.

  • Functional Consequences: Investigating whether the new neurons generated by these compounds integrate into neural circuits and contribute to lasting improvements in cognitive function and mood is crucial for their therapeutic development.

  • Human Studies: Ultimately, well-controlled clinical trials are needed to determine the safety and efficacy of these compounds for promoting neurogenesis and treating neuropsychiatric and neurodegenerative disorders in humans.

References

Validating Biomarkers for 5-MeO-MIPT Exposure: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the validation of biomarkers of 5-MeO-MIPT exposure. 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), a potent psychoactive tryptamine (B22526), requires sensitive and specific detection methods for its parent compound and metabolites in biological matrices. This document outlines experimental data, detailed protocols for key analytical techniques, and visual representations of metabolic pathways and experimental workflows to aid researchers in selecting and implementing the most suitable methods for their studies.

Introduction to 5-MeO-MIPT and its Biomarkers

5-MeO-MIPT undergoes extensive phase I metabolism, primarily through O-demethylation, N-demethylation, hydroxylation, and N-oxide formation.[1] While the parent compound can be detected in biological fluids, its metabolites often serve as more reliable and longer-lasting biomarkers of exposure. Key metabolites identified in both blood and urine include 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT), 5-hydroxy-N-methyl-N-isopropyltryptamine (5-HO-MiPT), this compound-N-oxide (5-MeO-MiPT-N-oxide), and hydroxy-5-methoxy-N-methyl-N-isopropyltryptamine (HO-5-MeO-MiPT).[2][3] The validation of analytical methods for these specific biomarkers is crucial for forensic toxicology, clinical research, and understanding the pharmacokinetics of this substance.

Comparative Analysis of Analytical Methods

The two primary analytical techniques for the quantification of 5-MeO-MIPT and its metabolites in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely favored for its high sensitivity, selectivity, and suitability for analyzing a broad range of compounds in complex biological matrices like blood and urine. Its ability to analyze non-volatile and thermally labile compounds without derivatization makes it a powerful tool for metabolite analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable technique, particularly for volatile compounds. For non-volatile compounds like 5-MeO-MIPT and its metabolites, a derivatization step is typically required to increase their volatility and thermal stability. While this adds a step to the sample preparation process, GC-MS can offer excellent chromatographic resolution.

Data Presentation: Quantitative Performance

The following tables summarize the quantitative performance of LC-MS/MS and GC-MS methods for the analysis of 5-MeO-MIPT and related tryptamine compounds. It is important to note that data for the specific metabolites of 5-MeO-MIPT is limited; therefore, data for structurally similar compounds are included to provide a comparative overview.

Table 1: Quantitative Performance of LC-MS/MS Methods for Tryptamines in Biological Matrices

Analyte(s)MatrixLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (%RSD)Reference
5-MeO-DIPTDried Urine Spots0.20.2 - 10098.2 - 103.92.7 - 8.5[4]
5-MeO-DMT & BufotenineMouse Serum0.90 & 2.520.90 - 5890 & 2.52 - 5510Within 15%< 15[5]
4-substituted tryptaminesPlasma0.5 - 50.5 - 100±20%< 20[6]

Table 2: Quantitative Performance of GC-MS Methods for Tryptamines in Biological Matrices

Analyte(s)MatrixLOD (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (%RSD)Reference
5-MeO-DIPTHuman Urine12 - 30093 - 108.73.1 - 10.3[7]
AMT & 5-MeO-DIPTWhole Blood & Urine1 & 510 - 750Not SpecifiedNot Specified[8]
General Drugs of AbusePostmortem Blood1 - 113Not Specified84 - 1140.66 - 14.8[9]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature and serve as a guide for laboratory implementation.

Sample Preparation

a) Protein Precipitation (for Blood/Plasma/Serum)

This is a rapid and simple method for removing proteins from the sample matrix.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add a deuterated internal standard.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for analysis.

b) Liquid-Liquid Extraction (LLE)

LLE is a common technique for isolating analytes from a liquid sample.

  • To 1 mL of urine or plasma, add an internal standard.

  • Adjust the pH of the sample to alkaline conditions (e.g., pH 9-10) with a suitable buffer.

  • Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate).

  • Vortex for 1-2 minutes and then centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for injection into the analytical instrument.

c) Solid-Phase Extraction (SPE)

SPE provides a more selective sample clean-up compared to LLE.

  • Condition a C18 SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Load 1 mL of the pre-treated sample (e.g., diluted urine or plasma) onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under vacuum.

  • Elute the analytes with 2 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute the residue for analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typical.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+) is used for tryptamines.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

GC-MS Analysis
  • Derivatization: A derivatization step is necessary to increase the volatility of the analytes. Silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation with acetic anhydride (B1165640) are common.

  • Chromatographic Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • Temperature Program: A temperature gradient is employed to separate the analytes. For example, an initial temperature of 100°C held for 1 minute, then ramped to 300°C at 15-20°C/min and held for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for each derivatized analyte provides enhanced sensitivity and selectivity.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key processes in the validation of 5-MeO-MIPT biomarkers.

Metabolic Pathway of 5-MeO-MIPT cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 5-MeO-MIPT 5-MeO-MIPT 5-HO-MiPT 5-HO-MiPT 5-MeO-MIPT->5-HO-MiPT Hydroxylation 5-MeO-NiPT 5-MeO-NiPT 5-MeO-MIPT->5-MeO-NiPT N-Demethylation Metabolite_C Metabolite_C 5-MeO-MIPT->Metabolite_C O-Demethylation 5-MeO-MIPT-N-oxide 5-MeO-MIPT-N-oxide 5-MeO-MIPT->5-MeO-MIPT-N-oxide N-Oxidation HO-5-MeO-MiPT HO-5-MeO-MiPT 5-HO-MiPT->HO-5-MeO-MiPT Further Metabolism Glucuronide_Conjugate Glucuronide_Conjugate 5-HO-MiPT->Glucuronide_Conjugate Glucuronidation Excretion Excretion 5-MeO-NiPT->Excretion 5-MeO-MIPT-N-oxide->Excretion Sulfate_Conjugate Sulfate_Conjugate HO-5-MeO-MiPT->Sulfate_Conjugate Sulfation Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Caption: Predicted metabolic pathway of 5-MeO-MIPT.

Experimental Workflow for Biomarker Validation cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation Blood Blood Protein_Precipitation Protein Precipitation (Blood/Plasma) Blood->Protein_Precipitation Urine Urine LLE Liquid-Liquid Extraction Urine->LLE SPE Solid-Phase Extraction Urine->SPE LC_MSMS LC-MS/MS Analysis Protein_Precipitation->LC_MSMS LLE->LC_MSMS GC_MS GC-MS Analysis (with Derivatization) LLE->GC_MS SPE->LC_MSMS SPE->GC_MS Linearity Linearity LC_MSMS->Linearity GC_MS->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy_Precision Accuracy & Precision LOD_LOQ->Accuracy_Precision Selectivity Selectivity Accuracy_Precision->Selectivity Stability Stability Selectivity->Stability Data_Analysis Data_Analysis Stability->Data_Analysis

Caption: General experimental workflow for biomarker validation.

Logical Relationship of Analytical Method Selection cluster_considerations Key Considerations cluster_methods Analytical Methods Requirement Analytical Requirement Sensitivity Sensitivity Requirement->Sensitivity Selectivity Selectivity Requirement->Selectivity Throughput Throughput Requirement->Throughput Cost Cost Requirement->Cost Analyte_Properties Analyte Properties (Volatility, Polarity) Requirement->Analyte_Properties LC_MSMS LC-MS/MS Sensitivity->LC_MSMS High GC_MS GC-MS Sensitivity->GC_MS Good Selectivity->LC_MSMS High Selectivity->GC_MS Good Throughput->LC_MSMS High Throughput->GC_MS Moderate Cost->GC_MS Lower Analyte_Properties->LC_MSMS Non-volatile, Polar Analyte_Properties->GC_MS Volatile or Derivatizable Decision Method Selection LC_MSMS->Decision GC_MS->Decision

Caption: Decision-making for analytical method selection.

References

A Comparative Analysis of 5-MeO-MIPT and Other Tryptamines for Therapeutic Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of psychedelic research is rapidly evolving, with a growing interest in the therapeutic potential of various tryptamine (B22526) compounds for treating a range of psychiatric disorders. While classic psychedelics like psilocybin and DMT have garnered significant attention, novel psychoactive substances such as 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT) are also emerging as compounds of interest. This guide provides an objective comparison of 5-MeO-MIPT with other prominent tryptamines—psilocin (the active metabolite of psilocybin), N,N-dimethyltryptamine (DMT), and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT)—focusing on their pharmacological profiles and preclinical data relevant to their therapeutic potential.

In Vitro Pharmacological Profile: A Comparative Overview

The therapeutic effects of tryptamines are primarily mediated by their interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor. The following table summarizes the binding affinities (Ki) of 5-MeO-MIPT and other key tryptamines for various serotonin receptors. A lower Ki value indicates a higher binding affinity.

Receptor 5-MeO-MIPT Ki (nM) Psilocin Ki (nM) DMT Ki (nM) 5-MeO-DMT Ki (nM)
5-HT1A58[1]49 - 152[2][3]100 - 2100[4][5]<10 - 16[6][7][8]
5-HT2A163[1]120 - 173[3]39 - 1200[4][9]61 - >1000[6][7][8]
5-HT2C1300[1]79 - 311[3]190 - 2100[4]-

Data Interpretation:

5-MeO-MIPT exhibits a notable affinity for the 5-HT1A receptor, which is comparable to that of psilocin and higher than that of DMT. Its affinity for the 5-HT2A receptor, the primary target for psychedelic effects, is moderate. In contrast, 5-MeO-DMT shows a remarkably high affinity for the 5-HT1A receptor, often exceeding its affinity for the 5-HT2A receptor. Psilocin and DMT display a more balanced affinity profile for both 5-HT1A and 5-HT2A receptors. The distinct receptor binding profiles of these compounds likely contribute to their unique subjective effects and therapeutic potentials.

In Vivo Preclinical Evidence: The Head-Twitch Response

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is often used to predict the hallucinogenic potential of psychedelic compounds.

A comparative study on the HTR induced by 5-MeO-DMT and psilocybin revealed that both compounds elicit robust responses. Escalating doses of 5-MeO-DMT led to an increased number of head-twitches, with a significantly shorter duration of action compared to psilocybin at all tested doses[2][10]. While direct comparative HTR data for 5-MeO-MIPT alongside these compounds is limited, its agonist activity at the 5-HT2A receptor suggests it would also induce this behavior. The potency and efficacy of 5-MeO-MIPT in the HTR assay would be a critical determinant of its psychedelic potential relative to other tryptamines.

Signaling Pathways and Experimental Workflows

The therapeutic effects of tryptamines are not solely dependent on receptor binding but also on the specific intracellular signaling cascades they initiate. The following diagrams illustrate the key signaling pathway associated with the 5-HT2A receptor and a typical workflow for psychedelic-assisted therapy.

5-HT2A Receptor Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tryptamine Tryptamine 5-HT2A_Receptor 5-HT2A Receptor Tryptamine->5-HT2A_Receptor Agonist Binding Gq_alpha Gαq 5-HT2A_Receptor->Gq_alpha Activates Beta_Arrestin β-Arrestin 5-HT2A_Receptor->Beta_Arrestin Recruits PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ Induces PKC Protein Kinase C DAG->PKC Activates Gene_Expression Changes in Gene Expression PKC->Gene_Expression ERK ERK Beta_Arrestin->ERK Activates ERK->Gene_Expression Neuronal_Plasticity Neuronal Plasticity (Therapeutic Effects) Gene_Expression->Neuronal_Plasticity

5-HT2A Receptor Signaling Pathway

Psychedelic_Assisted_Therapy_Workflow Start Start Screening Patient Screening (Medical & Psychiatric History) Start->Screening Preparation Preparation Sessions (Therapeutic Alliance, Set & Setting) Screening->Preparation Dosing Dosing Session (Psychedelic Administration with Therapeutic Support) Preparation->Dosing Integration Integration Sessions (Processing the Experience, Applying Insights) Dosing->Integration Follow_up Long-term Follow-up (Assessing Sustained Effects) Integration->Follow_up End End Follow_up->End

Psychedelic-Assisted Therapy Workflow

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human 5-HT2A).

  • Radioligand with known high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Test compound (5-MeO-MIPT or other tryptamines).

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand).

  • Assay buffer.

  • Scintillation fluid and counter.

Procedure:

  • A fixed concentration of the radioligand and cell membranes are incubated with varying concentrations of the test compound.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the in vivo 5-HT2A receptor agonist activity of a test compound.

Materials:

  • Male C57BL/6J mice.

  • Test compound (5-MeO-MIPT or other tryptamines) dissolved in a suitable vehicle (e.g., saline).

  • Observation chambers.

  • Video recording equipment and analysis software (optional, for automated scoring).

Procedure:

  • Mice are habituated to the observation chambers.

  • A baseline observation period is recorded.

  • Mice are administered the test compound or vehicle via a specific route (e.g., intraperitoneal injection).

  • Immediately after administration, mice are returned to the observation chambers.

  • The number of head-twitches (rapid, rotational movements of the head) is counted for a defined period (e.g., 30-60 minutes).

  • The dose-response relationship for the induction of HTR is determined.

Conclusion and Future Directions

5-MeO-MIPT presents a unique pharmacological profile with significant affinity for both 5-HT1A and 5-HT2A receptors. This dual action may offer a distinct therapeutic window compared to more 5-HT2A-selective tryptamines. Anecdotal reports suggest that 5-MeO-MIPT may have empathogenic and anxiolytic effects at lower doses, potentially attributable to its 5-HT1A receptor activity[1].

Further research is warranted to fully elucidate the therapeutic potential of 5-MeO-MIPT. Head-to-head preclinical studies comparing its efficacy and side-effect profile with psilocin, DMT, and 5-MeO-DMT in animal models of depression, anxiety, and PTSD are crucial. Moreover, detailed in vitro functional assays are needed to characterize its functional selectivity and downstream signaling pathways at the 5-HT2A receptor. As with all psychedelic compounds, rigorous, well-controlled clinical trials are the ultimate determinant of therapeutic utility and safety in humans. The ongoing Phase 1 clinical trials for 5-MeO-MIPT represent a critical step in this direction.

References

Comparative Safety Profiles of 5-MeO Tryptamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the preclinical safety data for 5-MeO-DMT, 5-MeO-MiPT, and 5-MeO-DiPT reveals distinct toxicological profiles, with 5-MeO-DiPT exhibiting the most significant safety concerns, including neurotoxicity. This guide synthesizes available quantitative data, outlines key experimental methodologies for safety assessment, and visualizes the primary signaling pathways to inform preclinical research and drug development.

This comparative guide provides an objective overview of the safety profiles of three prominent 5-methoxy-N,N-disubstituted tryptamines: 5-MeO-DMT, 5-MeO-MiPT, and 5-MeO-DiPT. The information is intended for researchers, scientists, and drug development professionals engaged in the study of psychedelic compounds.

Quantitative Safety Data Comparison

The following tables summarize the available quantitative preclinical safety data for the three 5-MeO tryptamines. It is important to note that direct comparative studies are limited, and data are often derived from different experimental models and protocols.

Compound Animal Model LD50 (Lethal Dose, 50%) Route of Administration
5-MeO-DMT Mouse48 - 278 mg/kgVarious
5-MeO-MiPT MouseNo specific LD50 reported. 0.27 mg/kg showed no toxic effects; 2.7 mg/kg induced cell toxicity.Intraperitoneal
5-MeO-DiPT Not ReportedNo specific LD50 reported in preclinical studies. Human case reports indicate risk of fatal overdose.Not Applicable
Compound Animal Model Cardiovascular Effects Observations and Doses
5-MeO-DMT RatHypotension and bradycardia followed by hypertension.Intravenous administration. Effects are dose-dependent and mediated by 5-HT1A and 5-HT2A receptors.[1]
Human (in vitro)Positive inotropic effects on atrial preparations.
5-MeO-MiPT MouseCardiorespiratory changes.Observed at a high dose of 30 mg/kg (intraperitoneal).[1][2][3]
5-MeO-DiPT Human (case report)Acute cardiac failure.Associated with a fatal overdose.
Compound Animal Model Organ-Specific Toxicity Observations and Doses
5-MeO-DMT SheepTachycardia and respiratory failure.Observed after grazing on 5-MeO-DMT-containing plants.[3]
5-MeO-MiPT MouseApoptotic cell death in liver, kidney, and brain.Observed at a high dose of 2.7 mg/kg; no serious histopathological effects at 0.27 mg/kg.[4][5][6][7]
5-MeO-DiPT RatNeurotoxicity (DNA single and double-strand breaks in the cortex).Damage persisted for up to 60 days after treatment with doses of 2.5, 5, and 10 mg/kg.[8][9][10][11]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for these 5-MeO tryptamines involves their interaction with serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. The varying affinities and functional activities at these receptors contribute to their distinct pharmacological and toxicological profiles.

Primary signaling pathways of 5-MeO tryptamines.

Experimental Protocols

Preclinical Safety and Toxicity Assessment Workflow

A general workflow for assessing the safety and toxicity of novel tryptamines in preclinical models is outlined below. This workflow integrates behavioral, cardiovascular, and histopathological evaluations.

Preclinical Safety Assessment Workflow cluster_planning Study Design cluster_invivo In Vivo Assessment cluster_postmortem Post-Mortem Analysis cluster_analysis Data Analysis & Reporting Dose-Range Finding Dose-Range Finding Acute & Sub-chronic Dosing Acute & Sub-chronic Dosing Dose-Range Finding->Acute & Sub-chronic Dosing Behavioral Assays (e.g., HTR) Behavioral Assays (e.g., HTR) Acute & Sub-chronic Dosing->Behavioral Assays (e.g., HTR) Cardiovascular Monitoring (Telemetry) Cardiovascular Monitoring (Telemetry) Acute & Sub-chronic Dosing->Cardiovascular Monitoring (Telemetry) Clinical Observations Clinical Observations Acute & Sub-chronic Dosing->Clinical Observations Histopathology Histopathology Behavioral Assays (e.g., HTR)->Histopathology Cardiovascular Monitoring (Telemetry)->Histopathology Clinical Observations->Histopathology Neurotoxicity Assessment Neurotoxicity Assessment Histopathology->Neurotoxicity Assessment Safety Profile Characterization Safety Profile Characterization Neurotoxicity Assessment->Safety Profile Characterization

General workflow for preclinical safety assessment.
Key Experimental Methodologies

Head-Twitch Response (HTR) Assay in Rodents

The head-twitch response is a rapid, rotational head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity.

  • Animals: Typically, male mice (e.g., C57BL/6J strain) are used.

  • Procedure:

    • Habituation: Animals are habituated to the testing environment (e.g., a cylindrical observation chamber) for a defined period.

    • Drug Administration: The test compound or vehicle is administered via a specific route (e.g., intraperitoneal, subcutaneous).

    • Observation: The number of head twitches is manually counted by a trained observer or automatically recorded using a camera and specialized software for a set duration (e.g., 30-60 minutes) post-administration.

  • Data Analysis: The total number of head twitches is compared between treatment groups and the vehicle control group. A significant increase in HTR is indicative of 5-HT2A receptor agonism.

In Vivo Cardiovascular Safety Assessment in Rodents

Telemetry systems are commonly used for continuous monitoring of cardiovascular parameters in conscious, freely moving animals, providing a more accurate assessment of a drug's effects without the confounding influence of anesthesia or restraint stress.

  • Animals: Rodents (rats or mice) are surgically implanted with a telemetry transmitter.

  • Procedure:

    • Recovery: Animals are allowed to recover from surgery before the study begins.

    • Baseline Recording: Baseline cardiovascular data (e.g., electrocardiogram (ECG), blood pressure, heart rate) are recorded.

    • Drug Administration: The test compound is administered.

    • Continuous Monitoring: Cardiovascular parameters are continuously recorded for a specified period post-dosing.

  • Data Analysis: Changes in heart rate, blood pressure, and ECG intervals (e.g., QT interval) are analyzed and compared to baseline and vehicle control data to identify any adverse cardiovascular effects.

Neurotoxicity Assessment

Histopathological and molecular techniques are employed to evaluate the potential for drug-induced damage to the nervous system.

  • Procedure:

    • Tissue Collection: Following the in-life phase of the study, animals are euthanized, and brain tissue is collected.

    • Histopathology: Brain sections are prepared and stained (e.g., with Hematoxylin and Eosin) to examine for any morphological changes, such as neuronal cell death or inflammation.

    • Immunohistochemistry: Specific markers for neuronal damage or apoptosis (e.g., Fluoro-Jade B, activated caspase-3) can be used to identify and quantify neurotoxic effects.

    • Comet Assay: This technique can be used to assess for DNA damage in individual cells, as has been demonstrated for 5-MeO-DiPT.[8][9][10][11]

Conclusion

The preclinical safety data available for 5-MeO-DMT, 5-MeO-MiPT, and 5-MeO-DiPT highlight important differences in their toxicological profiles. While 5-MeO-DMT appears to have a more favorable acute safety profile in preclinical models, high doses can still elicit significant cardiovascular and systemic effects. 5-MeO-MiPT demonstrates a dose-dependent toxicity, with higher doses leading to cellular damage in multiple organs. Of the three, 5-MeO-DiPT raises the most significant safety concerns due to its demonstrated neurotoxic potential in rodent models and association with serious adverse events, including fatalities, in humans.

Researchers and drug developers should consider these distinct safety profiles when designing future studies. A thorough preclinical safety evaluation, employing standardized and robust methodologies as outlined in this guide, is crucial for the responsible investigation of these and other novel psychoactive compounds. Further direct comparative studies are warranted to more definitively delineate the relative safety of these 5-MeO tryptamines.

References

Safety Operating Guide

Proper Disposal of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), a psychedelic tryptamine, is crucial for laboratory safety and environmental protection.[1] This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-MeO-MIPT, in line with general hazardous waste protocols.

I. Immediate Safety and Handling Precautions

5-MeO-MIPT should be treated as a hazardous substance.[1] The Safety Data Sheet (SDS) classifies it as harmful if swallowed. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation.[1]

II. Waste Identification and Classification

All materials contaminated with 5-MeO-MIPT must be considered hazardous waste. This includes:

  • Pure substance: Unused or expired 5-MeO-MIPT.

  • Contaminated lab supplies: This includes items like gloves, absorbent paper, pipette tips, and other disposables that have come into contact with the chemical.[2]

  • Empty containers: The original containers of 5-MeO-MIPT must be handled as hazardous waste unless properly decontaminated.[3]

  • Solutions: Any solutions containing 5-MeO-MIPT.

  • Rinsate: Solvents used to rinse contaminated glassware.

It is Purdue University's policy that all staff assume that all chemical wastes are hazardous and must be managed by the Radiological and Environmental Management Department.[4]

III. Step-by-Step Disposal Procedure

The following procedure outlines the necessary steps for the safe disposal of 5-MeO-MIPT waste.

Step 1: Waste Segregation and Container Selection

  • Solid Waste: Dispose of dry chemical 5-MeO-MIPT in its original manufacturer's container if possible.[2] If not, use a clearly labeled, compatible container with a secure, leak-proof screw-on cap.[2][5] Contaminated solids like gloves and wipes should be double-bagged in clear plastic bags.[2]

  • Liquid Waste: Use a designated, compatible waste container for all liquid waste containing 5-MeO-MIPT. The container must have a leak-proof, screw-on cap.[2] It is crucial to ensure the container material is not reactive with the chemical or any solvents used.[5]

  • Sharps: Any sharps, such as contaminated needles or broken glass, must be placed in a designated sharps container.[2]

Step 2: Labeling

  • All waste containers must be clearly labeled with a "Hazardous Waste" tag.[2][3]

  • The label must include the full chemical name: this compound. Avoid using abbreviations.

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the waste was first added to the container.[2]

Step 3: Storage

  • Store hazardous waste in a designated, secure area away from general laboratory traffic.[2]

  • Ensure secondary containment is used to capture any potential leaks or spills.[2] The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container.[2]

  • Segregate 5-MeO-MIPT waste from incompatible materials. For instance, store acids and bases separately.[5]

Step 4: Disposal Request and Collection

  • Do not dispose of 5-MeO-MIPT down the drain or in regular trash.[6]

  • Contact your institution's Environmental Health & Safety (EH&S) department to request a hazardous waste collection.[2]

  • Follow your institution's specific procedures for waste pickup scheduling. Hazardous waste must typically be collected within 90 days of the accumulation start date.[2]

IV. Quantitative Data Summary

ParameterGuidelineSource
pH for Drain Disposal Not applicable for 5-MeO-MIPT. Generally between 5.0 and 12.5 for approved substances.[5][6]
Maximum Storage Time 90 days from the date waste is first added to the container.[2]
Maximum Storage Quantity Up to 55 gallons of a single hazardous waste stream.[2]
Secondary Containment Volume Must hold 110% of the primary container's volume.[2]

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 5-MeO-MIPT.

G cluster_prep Preparation & Segregation cluster_storage Safe Storage cluster_disposal Final Disposal A Identify 5-MeO-MIPT Waste (Solid, Liquid, Sharps) B Select Appropriate & Compatible Waste Container A->B C Properly Label Container with 'Hazardous Waste' & Contents B->C D Place in Designated Waste Accumulation Area C->D E Use Secondary Containment D->E F Segregate from Incompatible Chemicals D->F G Contact Environmental Health & Safety (EH&S) E->G F->G H Schedule Hazardous Waste Pickup G->H I Waste Collected by Authorized Personnel H->I

Caption: Workflow for the safe disposal of 5-MeO-MIPT waste.

VI. Regulatory Considerations

It is important to note that 5-MeO-MIPT is a controlled substance in some jurisdictions.[7] Researchers must comply with all applicable local, regional, national, and international regulations regarding the handling and disposal of this compound. Always consult your institution's specific guidelines and your local regulatory agencies for the most current and detailed requirements.

References

Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Protocols

This guide provides critical safety and logistical information for the handling of 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT), a potent psychoactive tryptamine. Adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of research. This document outlines the necessary personal protective equipment (PPE), operational procedures for handling, and plans for disposal.

Toxicological Data Summary

While comprehensive toxicological data for 5-MeO-MIPT is limited, existing studies indicate its potent biological activity. High doses have been shown to induce apoptotic cell death through caspase activity in animal models.[1][2][3] The substance is classified as harmful if swallowed.

MetricValueSpeciesSource
Acute ToxicityHarmful if swallowedN/A
High-Dose EffectsInduces apoptotic cell deathMice[1][2][3]
Oral Human Dosage (Psychoactive)4-6 mgHuman[1][4]
Inhaled Human Dosage (Psychoactive)12-20 mgHuman[1][4]
Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being undertaken. However, as a baseline, the following PPE is mandatory when handling 5-MeO-MIPT in a laboratory setting.

1. Hand Protection:

  • Gloves: Chemical-resistant gloves are required. Due to the lack of specific permeation data for 5-MeO-MIPT, it is recommended to use nitrile or neoprene gloves. Double-gloving is strongly advised, particularly when handling pure compounds or concentrated solutions. Gloves should be inspected for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.

2. Body Protection:

  • Laboratory Coat: A fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron or a disposable coverall should be worn over the lab coat.[5]

3. Eye and Face Protection:

  • Safety Glasses with Side Shields: These are mandatory for all procedures involving 5-MeO-MIPT.

  • Chemical Splash Goggles: Must be worn when there is a risk of splashes.[6]

  • Face Shield: A face shield should be worn in conjunction with safety goggles during procedures with a significant splash or aerosolization hazard, such as when handling larger quantities or during sonication.

4. Respiratory Protection:

  • Ventilation: All handling of 5-MeO-MIPT powder should be performed in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.

  • Respirator: If there is a potential for aerosol generation outside of a ventilated enclosure, or in the case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. The specific type of respirator should be determined by a thorough risk assessment.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling 5-MeO-MIPT from receipt to disposal.

1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling 5-MeO-MIPT.

  • Before handling, ensure all necessary PPE is correctly donned.

  • Use a dedicated set of spatulas and weighing papers.

  • Handle the solid form of the compound with care to avoid generating dust.

  • If preparing solutions, add the solvent to the weighed compound slowly to prevent splashing.

2. Experimental Procedures:

  • Keep all containers with 5-MeO-MIPT clearly labeled and sealed when not in use.

  • Conduct all experimental work within a fume hood.

  • Avoid skin contact at all times. If contact occurs, immediately wash the affected area with soap and water and seek medical advice.[7]

3. Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with 5-MeO-MIPT. A suitable decontamination solution (e.g., 10% bleach solution followed by a water rinse) should be used.

  • Wipe down the work area in the fume hood after each procedure.

Disposal Plan

All waste contaminated with 5-MeO-MIPT must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weighing papers, and other disposable materials should be collected in a dedicated, labeled hazardous waste bag.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[8]

Visualized Workflows and Relationships

Handling and Disposal Workflow

The following diagram illustrates the standard operating procedure for the safe handling and disposal of 5-MeO-MIPT.

Handling and Disposal Workflow for 5-MeO-MIPT cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_weigh Weigh Compound Carefully prep_area->prep_weigh handle_exp Conduct Experiment in Fume Hood prep_weigh->handle_exp Transfer to Experiment handle_label Keep Containers Labeled and Sealed handle_exp->handle_label cleanup_decon Decontaminate Surfaces and Equipment handle_label->cleanup_decon Post-Experiment cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Caption: Workflow for handling and disposal of 5-MeO-MIPT.

Hierarchy of Safety Controls

This diagram illustrates the hierarchy of controls to mitigate risks associated with handling 5-MeO-MIPT, from most to least effective.

Hierarchy of Safety Controls for 5-MeO-MIPT elimination Elimination (Not Feasible for Research) substitution Substitution (Use a Less Hazardous Alternative) elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) admin->ppe

Caption: Hierarchy of controls for mitigating laboratory hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-N-methyl-N-isopropyltryptamine
Reactant of Route 2
Reactant of Route 2
5-Methoxy-N-methyl-N-isopropyltryptamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.